7-Chloro-2,3-dimethylquinolin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
7-chloro-2,3-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-7(2)14-10-5-8(12)3-4-9(10)11(6)13/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
PNSFYAWPTXBGSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=C1N)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure, Synthesis, and Pharmacological Potential of 7-Chloro-2,3-dimethylquinolin-4-amine: A Technical Guide
Executive Summary
7-Chloro-2,3-dimethylquinolin-4-amine is a highly specialized heterocyclic compound belonging to the 4-aminoquinoline class. Historically, the 4-aminoquinoline scaffold has been the cornerstone of antimalarial chemotherapy and a privileged structure in kinase inhibition. This technical whitepaper dissects the physicochemical properties, structure-activity relationships (SAR), and de novo synthetic methodologies for 7-Chloro-2,3-dimethylquinolin-4-amine, providing researchers with a self-validating framework for its synthesis and application in drug discovery.
Structural & Physicochemical Profiling
The molecular architecture of 7-Chloro-2,3-dimethylquinolin-4-amine is defined by a quinoline core substituted with a primary amine at the C4 position, methyl groups at C2 and C3, and a chlorine atom at C7. This specific substitution pattern is not arbitrary; it is highly optimized for lipophilicity, metabolic stability, and target binding .
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | 7-Chloro-2,3-dimethylquinolin-4-amine |
| CAS Registry Number | 1707373-31-6 |
| Molecular Formula | C11H11ClN2 |
| Molecular Weight | 206.67 g/mol |
| SMILES String | NC1=C(C)C(C)=NC2=CC(Cl)=CC=C12 |
| Topological Polar Surface Area (TPSA) | ~38.9 Ų |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 2 (Quinoline Nitrogen, Amine) |
Pharmacological Mechanisms & Structure-Activity Relationship (SAR)
The pharmacological utility of 4-aminoquinolines is primarily driven by their ability to accumulate in the acidic digestive vacuole of Plasmodium parasites and inhibit the biocrystallization of toxic free heme into inert hemozoin 1.
SAR Causality:
-
7-Chloro Substituent: This is the pharmacophoric anchor. The electron-withdrawing nature of the chlorine atom decreases the electron density of the quinoline ring, which paradoxically strengthens the
stacking interactions with the electron-rich porphyrin ring of ferriprotoporphyrin IX (heme) 2. It also increases overall lipophilicity, aiding in membrane permeation 3. -
2,3-Dimethyl Substitution: The 3-methyl group provides significant steric bulk adjacent to the 4-amino group. This steric hindrance can restrict the molecule's conformational flexibility, which is a known strategy to evade binding to the Plasmodium falciparum chloroquine resistance transporter (PfCRT)—a primary mechanism of drug efflux 4.
Fig 1: Mechanism of hemozoin inhibition by 4-aminoquinolines in Plasmodium parasites.
De Novo Synthesis: The Conrad-Limpach Approach
The synthesis of 7-Chloro-2,3-dimethylquinolin-4-amine relies on a three-step sequence originating from the classical Conrad-Limpach reaction 5.
-
Thermal Cyclization: 3-Chloroaniline is condensed with ethyl 2-methylacetoacetate. Causality: To force the intramolecular cyclization of the resulting enamine onto the aromatic ring, extreme heat (~250°C) is required. Dowtherm A is chosen as the solvent because its high boiling point allows the reaction to reach the necessary activation energy without solvent degradation, boiling off the ethanol byproduct to drive the equilibrium forward.
-
Chlorination: The intermediate 7-chloro-2,3-dimethylquinolin-4(1H)-one is treated with Phosphorus oxychloride (POCl₃). Causality: POCl₃ acts as both solvent and chlorinating agent, converting the tautomeric 4-hydroxy group into a dichlorophosphate leaving group, which is subsequently displaced by chloride to yield the highly electrophilic 4,7-dichloro-2,3-dimethylquinoline.
-
Amination: Nucleophilic Aromatic Substitution (SNAr) with ammonia.
Fig 2: Three-step Conrad-Limpach synthetic workflow for 7-Chloro-2,3-dimethylquinolin-4-amine.
Experimental Protocol: Self-Validating Amination Workflow
The final amination step is historically prone to low yields due to the steric hindrance of the 3-methyl group. The following protocol utilizes a pressurized system to force the SNAr reaction, accompanied by a self-validating analytical framework.
Reagents & Equipment:
-
4,7-Dichloro-2,3-dimethylquinoline (1.0 eq, 10 mmol)
-
Ammonia solution in Ethanol (2.0 M, 15.0 eq)
-
High-pressure sealed tube or autoclave
Step-by-Step Methodology:
-
Preparation: Dissolve 4,7-dichloro-2,3-dimethylquinoline in the ethanolic ammonia solution within the heavy-walled sealed tube.
-
Pressurized Heating: Seal the vessel securely and heat to 120°C for 12–16 hours. Causality: Standard reflux allows ammonia gas to escape. A sealed tube maintains high autogenous pressure, keeping the ammonia dissolved and forcing the nucleophilic attack at the sterically hindered C4 position 4.
-
Work-up: Cool the vessel completely to room temperature before venting. Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Purify via flash column chromatography (Dichloromethane:Methanol gradient) or recrystallize from ethanol/water.
Self-Validating Analytical System:
-
In-Process Control (TLC): The reaction is validated by the disappearance of the non-polar 4,7-dichloro intermediate (high Rf) and the appearance of a polar, UV-active spot (low Rf) in a 9:1 DCM:MeOH system.
-
Mass Spectrometry (LC-MS): Validates the substitution by confirming a mass shift from ~226 m/z (dichloro isotope pattern) to 207 m/z ([M+H]+).
-
¹H NMR (DMSO-d6): Definitive structural proof is achieved by observing a broad singlet integrating to 2H around 6.5–7.0 ppm (exchangeable with D₂O), confirming the primary amine, alongside the preservation of the 2-methyl and 3-methyl singlets.
References
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. National Institutes of Health (NIH). [Link]
-
Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI. [Link]
-
QSAR studies of some side chain modified 7-chloro-4-aminoquinolines as antimalarial agents. Arabian Journal of Chemistry. [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. QSAR studies of some side chain modified 7-chloro-4-aminoquinolines as antimalarial agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Molecular weight and formula of 7-Chloro-2,3-dimethylquinolin-4-amine
The following technical guide details the physicochemical profile, synthetic methodology, and therapeutic potential of 7-Chloro-2,3-dimethylquinolin-4-amine .
Document Type: Technical Monograph & Synthesis Guide Target Audience: Medicinal Chemists, Process Development Scientists, Pharmacologists[1]
Executive Summary
7-Chloro-2,3-dimethylquinolin-4-amine (CAS: 1707373-31-6) is a specialized heterocycle belonging to the 4-aminoquinoline class.[1][2][3][4] While structurally related to the antimalarial pharmacophore found in Chloroquine and Amodiaquine, this specific analog features a unique 2,3-dimethyl substitution pattern. This steric modification at the C2 and C3 positions alters the electronic environment of the pyridine ring, potentially impacting metabolic stability (blocking C2 oxidation) and lipophilicity. It serves as a critical intermediate in Structure-Activity Relationship (SAR) studies targeting heme polymerization inhibition in Plasmodium falciparum and kinase inhibition in oncology.
Physicochemical Characterization
The following data establishes the baseline identity for quality control and analytical validation.
Molecular Identity
| Parameter | Specification |
| IUPAC Name | 7-Chloro-2,3-dimethylquinolin-4-amine |
| Common Name | 4-Amino-7-chloro-2,3-dimethylquinoline |
| CAS Registry Number | 1707373-31-6 |
| Molecular Formula | C₁₁H₁₁ClN₂ |
| Molecular Weight | 206.67 g/mol |
| SMILES | Cc1nc2cc(Cl)ccc2c(N)c1C |
| InChI Key | (Predicted) ZSBVDOWKCDSPBL-UHFFFAOYSA-N (Analog based) |
Calculated Properties (In Silico)
These values are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Property | Value (Est.) | Significance |
| LogP (Octanol/Water) | 2.8 – 3.2 | Lipophilic; suggests good membrane permeability.[1] |
| TPSA (Topological Polar Surface Area) | ~39 Ų | High oral bioavailability potential (<140 Ų). |
| pKa (Quinoline N) | ~7.8 – 8.2 | Basic; likely protonated in the acidic food vacuole of parasites (pH ~5.0). |
| H-Bond Donors | 1 (NH₂) | Primary amine facilitates hydrogen bonding in active sites.[1] |
Synthetic Methodology
The synthesis of 7-Chloro-2,3-dimethylquinolin-4-amine requires a rigorous approach to ensure regioselectivity, particularly during the ring-closure phase.[1] The following protocol utilizes a modified Conrad-Limpach synthesis followed by chlorination and amination.[1]
Retrosynthetic Analysis
The molecule is disassembled into two key precursors: 3-Chloroaniline and Ethyl 2-methylacetoacetate .[1]
-
Condensation: Formation of the enamine.[5]
-
Cyclization: Thermal closure to the 4-quinolone.
-
Aromatization/Activation: Conversion of the 4-OH to 4-Cl.
-
Amination: Nucleophilic displacement of Cl by NH₃.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from aniline precursor to final primary amine.
Detailed Experimental Protocol
Step 1: Enamine Formation & Cyclization[1]
-
Reagents: 3-Chloroaniline (1.0 eq), Ethyl 2-methylacetoacetate (1.1 eq), HCl (cat.), Dowtherm A (solvent).
-
Procedure:
-
Reflux aniline and keto-ester in toluene with a Dean-Stark trap to remove water.[1]
-
Evaporate toluene to yield the crude enamine oil.
-
Add the oil dropwise to boiling Dowtherm A (250°C). Critical: Rapid addition is necessary to favor kinetic cyclization over polymerization.[1]
-
Cool and dilute with hexane to precipitate 7-Chloro-2,3-dimethyl-4-quinolone . Filter and wash.[6][7][8]
-
Step 2: Chlorination (Activation)
-
Reagents: 4-Quinolone intermediate, Phosphorus Oxychloride (POCl₃).
-
Procedure:
-
Suspend the quinolone in neat POCl₃ (excess).
-
Reflux at 110°C for 2-4 hours until the solution clarifies.
-
Quench carefully into ice water and neutralize with NH₄OH.
-
Extract the solid 4,7-Dichloro-2,3-dimethylquinoline .
-
Step 3: Amination (The Target Reaction)
-
Reagents: 4,7-Dichloro intermediate, Ammonia (methanolic solution) or Ammonium Acetate/Phenol melt.
-
Procedure:
-
Method A (Pressure): Place the dichloro intermediate and saturated methanolic NH₃ in a sealed autoclave. Heat to 130°C for 12-24 hours.
-
Method B (Phenol Melt): Fuse the intermediate with phenol and ammonium acetate at 140°C.
-
Workup: Basify with NaOH (aq) to remove phenol/salts. Extract the free base with Dichloromethane (DCM).
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).
-
Analytical Validation
To ensure the integrity of the synthesized compound, the following spectral signals must be verified.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 2.3-2.6 ppm: Two distinct singlets corresponding to the C2-CH₃ and C3-CH₃ groups.
-
δ 6.5-7.0 ppm: Broad singlet (exchangeable with D₂O) indicating the primary amine -NH₂ .[1]
-
δ 7.4-8.2 ppm: Characteristic splitting pattern for the 7-chloroquinoline ring (d, d, dd). Note: The C7-Cl substitution removes the symmetry of the benzene ring protons.[1]
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Peak at 207.1 m/z .
-
Isotope Pattern: A distinct M+2 peak at ~33% intensity of the base peak, confirming the presence of one Chlorine atom.
-
Biological Mechanism & Applications
The 7-chloro-4-aminoquinoline scaffold is historically significant in antimalarial therapy.[1] The 2,3-dimethyl modification provides specific advantages in research.
Mechanism of Action (Antimalarial)
Like Chloroquine, this molecule functions by accumulating in the parasite's acidic food vacuole.
-
pH Trapping: The basic quinoline nitrogen becomes protonated in the acidic vacuole (pH ~5), preventing efflux.
-
Heme Binding: The scaffold binds to free heme (Ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion.
-
Inhibition: It prevents the polymerization of heme into non-toxic hemozoin crystals.
-
Toxicity: Accumulation of free heme/drug complexes lyses the parasite membranes.
Biological Pathway Diagram
Figure 2: Mechanism of action involving heme detoxification inhibition.
References
-
Chemical Identity: BLD Pharm. (2024). Product Datasheet: 7-Chloro-2,3-dimethylquinolin-4-amine (CAS 1707373-31-6).[1][2][3][4]
-
Synthetic Route (General 4-aminoquinolines): Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline Diphosphate. Journal of the American Chemical Society, 68(1), 113–116.
-
Mechanism of Action: Egan, T. J., et al. (2000). Quinoline anti-malarial drugs inhibit spontaneous formation of beta-haematin (malaria pigment). FEBS Letters, 428(1-2), 118-123.
-
Conrad-Limpach Synthesis: Organic Syntheses, Coll.[1] Vol. 3, p.272 (1955); Vol. 28, p.38 (1948). 4,7-Dichloroquinoline.[1][6][9][10][11][12]
Sources
- 1. 1710283-41-2|7-Chloro-3-isopropyl-2-methylquinolin-4-amine|BLD Pharm [bldpharm.com]
- 2. 5778-84-7|9-Amino-6-chloro-1,2,3,4-tetrahydro-acridine|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 1707373-31-6|7-Chloro-2,3-dimethylquinolin-4-amine|BLD Pharm [bldpharm.com]
- 5. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4,7-二氯喹啉 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. preprints.org [preprints.org]
Technical Guide: Solubility Profiling of 7-Chloro-2,3-dimethylquinolin-4-amine in DMSO and Methanol
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Chloro-2,3-dimethylquinolin-4-amine , a critical pharmacophore often utilized as a scaffold in the synthesis of antimalarial (chloroquine analogs) and tyrosine kinase inhibitor candidates.
While specific empirical solubility data for this precise intermediate is often proprietary or batch-dependent, this guide synthesizes quantitative structure-activity relationship (QSAR) predictions with validated experimental protocols. Based on structural analogs (e.g., 4-aminoquinolines), this compound exhibits high solubility in DMSO (making it ideal for biological stock solutions) and moderate-to-high solubility in methanol (suitable for process crystallization).
Physicochemical Profile & Theoretical Solubility
To predict solubility behavior, one must first understand the molecular forces at play. The 2,3-dimethyl substitution pattern on the quinoline ring increases lipophilicity compared to the parent 4-amino-7-chloroquinoline.
| Property | Value (Estimated/Theoretical) | Impact on Solubility |
| Molecular Formula | C₁₁H₁₁ClN₂ | — |
| Molecular Weight | ~206.67 g/mol | Low MW favors dissolution. |
| LogP (Octanol/Water) | ~2.8 – 3.5 | Lipophilic; indicates poor water solubility but high affinity for organic solvents. |
| H-Bond Donors | 1 (Amine -NH₂) | Capable of H-bonding with Methanol/DMSO. |
| H-Bond Acceptors | 2 (Ring N, Amine N) | Facilitates interaction with protic solvents. |
| pKa (Basic) | ~8.0 (Amine) / ~4.0 (Ring N) | Basic nature suggests pH-dependent solubility in aqueous media. |
Solubility Landscape Prediction
-
DMSO (Dimethyl Sulfoxide): High Solubility (>50 mg/mL expected).
-
Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant. It effectively disrupts the crystal lattice of the quinoline derivative via dipole-dipole interactions without relying on protonation. The hydrophobic methyl groups and the chloro-substituent interact favorably with the methyl groups of DMSO.
-
-
Methanol (MeOH): Moderate to High Solubility (20–40 mg/mL expected).
-
Mechanism: Methanol is a polar protic solvent. It solvates the amine functionality via hydrogen bonding. However, the lipophilic "grease" of the dimethyl and chloro groups may limit solubility compared to DMSO. Solubility in MeOH will be highly temperature-dependent.
-
Experimental Protocols
This section details the Thermodynamic Solubility (Shake-Flask) method, the gold standard for establishing equilibrium solubility.
Materials Required[1][2][3][4]
-
Analyte: 7-Chloro-2,3-dimethylquinolin-4-amine (Solid, >98% purity).
-
Solvents: DMSO (Anhydrous, ≥99.9%), Methanol (HPLC Grade).
-
Equipment: Thermomixer/Shaker, Centrifuge (15,000 rpm), HPLC-UV or LC-MS.
-
Filtration: 0.22 µm PTFE syringe filters (Nylon is acceptable for MeOH, but PTFE is preferred for DMSO compatibility).
Workflow Diagram (Graphviz)
The following diagram outlines the decision logic and workflow for determining solubility.
Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.
Detailed Methodology
Protocol A: Preparation of Stock Solutions (DMSO)
Target: Creating a stable 100 mM stock for biological assays.
-
Calculation: Calculate the mass required for 1 mL of 100 mM solution.
-
Example: For MW 206.67, 100 mM = 20.67 mg/mL.
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the weighed solid.
-
Sonication: Sonicate for 5–10 minutes. The solution should be clear and yellow/amber.
-
Troubleshooting: If turbidity persists, warm gently to 37°C. If still insoluble, the compound may be a salt form (e.g., HCl salt), which alters solubility. Ensure you are using the free base .
-
Protocol B: Saturation Limit Testing (Methanol)
Target: Determining maximum solubility for process chemistry.
-
Excess Addition: Add ~50 mg of solid to a glass vial.
-
Solvent Addition: Add 1.0 mL of Methanol. Cap tightly to prevent evaporation.
-
Agitation: Shake at 25°C for 24 hours.
-
Visual Inspection: Ensure undissolved solid remains. If clear, add more solid until saturation is visible.
-
Sampling:
-
Centrifuge at 15,000 rpm for 10 minutes.
-
Remove supernatant and filter through a 0.22 µm PTFE filter.
-
Crucial Step: Dilute the filtrate 1:100 or 1:1000 with mobile phase immediately to prevent precipitation in the HPLC lines.
-
Data Analysis & Interpretation
When analyzing HPLC data, use a calibration curve generated from a known standard in DMSO.
Calculating Solubility ( )
Interpretation Guide
| Solubility Result | Classification | Implication for Research |
| < 0.1 mg/mL | Insoluble | Unsuitable for liquid handling; requires micronization. |
| 0.1 – 1 mg/mL | Sparingly Soluble | Risk of precipitation in cellular assays. |
| 1 – 10 mg/mL | Soluble | Standard range for most drug-like molecules. |
| > 10 mg/mL | Highly Soluble | Ideal for stock solutions (DMSO) or recrystallization (MeOH). |
Expected Outcome for 7-Chloro-2,3-dimethylquinolin-4-amine:
-
DMSO: > 50 mg/mL (Highly Soluble)
-
Methanol: 10–30 mg/mL (Soluble)
-
Water: < 0.1 mg/mL (Insoluble)
Critical Considerations (Expert Insights)
-
Hygroscopicity of DMSO: DMSO is extremely hygroscopic. It absorbs water from the atmosphere. Since this quinoline derivative is lipophilic, water uptake in the DMSO stock can cause the compound to crash out (precipitate) over time.
-
Mitigation: Store DMSO stocks in aliquots at -20°C; do not freeze/thaw repeatedly.
-
-
Salt Formation: If the compound is supplied as a hydrochloride (HCl) salt, its solubility profile inverts.
-
Photostability: Aminoquinolines can be photosensitive. Perform solubility experiments in amber vials or low-light conditions to prevent photodegradation during the 24-hour equilibrium phase.
References
-
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. Link
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018. Link
-
PubChem Compound Summary. (2024). Chloroquine and related 4-aminoquinoline derivatives.[3][4] National Library of Medicine. Link
Sources
Technical Monograph: Pharmacological Potential of 7-Chloro-2,3-dimethylquinolin-4-amine Derivatives
Executive Summary
The 4-aminoquinoline scaffold remains a cornerstone of medicinal chemistry, historically anchored by the antimalarial success of Chloroquine (CQ).[1] However, the emergence of drug resistance and the demand for multi-target therapeutics have necessitated structural evolution. This guide focuses on the 7-Chloro-2,3-dimethylquinolin-4-amine subclass.
Unlike the classic CQ scaffold, the 2,3-dimethyl modification introduces specific steric and lipophilic parameters that alter the molecule's interaction with efflux transporters (e.g., PfCRT) and metabolic enzymes. This monograph details the synthesis, structure-activity relationships (SAR), and pharmacological validation of these derivatives, positioning them as dual-function agents for malaria and oncology.
Part 1: Molecular Architecture & SAR Analysis
The pharmacological efficacy of this scaffold relies on three synergistic structural domains:
-
The 7-Chloro Substituent (Electronic Anchor):
-
Function: Electron-withdrawing group (EWG).
-
Mechanism: Reduces the pKa of the quinoline nitrogen, ensuring the molecule remains uncharged at physiological pH (facilitating membrane crossing) but becomes protonated within the acidic food vacuole (pH ~5.0) of the parasite or lysosome of cancer cells. This "ion trapping" is non-negotiable for activity.
-
Causality: Removal of the 7-Cl drastically reduces inhibition of hemozoin formation.
-
-
The 2,3-Dimethyl Core (Steric & Lipophilic Modulator):
-
Function: Increases LogP and provides steric bulk.
-
Mechanism: The methyl group at C3 introduces torsion, potentially disrupting the planar stacking required for DNA intercalation in healthy cells (reducing genotoxicity) while maintaining heme stacking. The C2 methyl protects the ring from rapid oxidative metabolism.
-
Advantage: Overcomes specific resistance mechanisms where transporters recognize the less substituted CQ core.
-
-
The 4-Amine Linker (Diversity Handle):
-
Function: Site for derivatization (alkyl chains, hydrazines, etc.).
-
Mechanism: The basicity of the side chain nitrogen is critical for accumulation in acidic compartments.
-
Part 2: Synthetic Pathways (The Conrad-Limpach Protocol)
The synthesis of the core scaffold requires strict adherence to the Conrad-Limpach protocol to avoid the thermodynamic Knorr product (2-hydroxyquinoline).
Reaction Workflow
-
Condensation (Kinetic Control): Reaction of m-chloroaniline with ethyl 2-methylacetoacetate.
-
Critical Step: Must be performed at room temperature or with azeotropic water removal (benzene/toluene) to favor the anil (imine) intermediate over the anilide.
-
-
Cyclization (Thermal): High-temperature cyclization (250°C) in diphenyl ether.
-
Chlorination: Conversion of the 4-hydroxyl group to a good leaving group (Cl) using POCl
. -
Amination (S
Ar): Nucleophilic displacement with the desired amine.
Visualization: Synthetic Logic
Caption: Step-by-step Conrad-Limpach synthesis emphasizing kinetic control to avoid the Knorr isomer.
Part 3: Pharmacological Profiles & Mechanisms
Antimalarial Activity (Heme Detoxification)[1][2][3]
-
Mechanism: The parasite degrades hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX).[2] It detoxifies this by polymerizing it into inert hemozoin.
-
Drug Action: The 7-chloro-2,3-dimethylquinoline derivative accumulates in the digestive vacuole (pH trap). The quinoline ring
-stacks with the heme dimer, capping the polymer chain and preventing further crystallization. Free heme accumulates, causing membrane lysis and parasite death. -
The 2,3-Dimethyl Effect: The added lipophilicity enhances membrane permeability across the resistant parasite's vacuolar membrane.
Anticancer Potential (Lysosomotropism & Autophagy)
-
Mechanism: Cancer cells often rely on autophagy for survival under stress.
-
Drug Action: Similar to their antimalarial action, these derivatives are lysosomotropic . They accumulate in lysosomes, raising the pH. This inhibits lysosomal hydrolases (e.g., Cathepsins), blocking the autophagic flux. The cell, unable to recycle nutrients or clear damaged organelles, undergoes apoptosis.
-
Secondary Target: Intercalation into GC-rich regions of DNA and inhibition of Topoisomerase II.
Visualization: Dual Mechanism of Action
Caption: Dual mechanistic pathway: Heme capping in parasites and autophagic inhibition in cancer cells.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4,7-Dichloro-2,3-dimethylquinoline
Self-Validating Step: Monitor the disappearance of the OH peak (broad, 3000-3400 cm⁻¹) in IR spectroscopy to confirm chlorination.
-
Reagents: 7-Chloro-2,3-dimethylquinolin-4-ol (1.0 eq), POCl
(5.0 eq). -
Procedure:
-
Place the starting quinolinol in a round-bottom flask.
-
Add POCl
slowly under inert atmosphere (Ar/N ). -
Reflux at 105°C for 2-4 hours.
-
Quenching (Critical Safety): Pour the reaction mixture onto crushed ice slowly with vigorous stirring. Neutralize with NH
OH to pH 8. -
Extraction: Extract with Chloroform (3x). Dry over Na
SO .
-
-
Yield: Expect 75-85% as a beige solid.
Protocol B: -Hematin Inhibition Assay (Antimalarial Screening)
Rationale: This colorimetric assay mimics the parasite's hemozoin formation in a cell-free system.
-
Preparation: Dissolve Hemin chloride in DMSO (5 mg/mL). Dilute with 0.2M acetate buffer (pH 5.0).
-
Incubation:
-
Mix Hemin solution (100 µL) with the test drug (various concentrations) in a 96-well plate.
-
Incubate at 37°C for 18-24 hours to allow polymerization.
-
-
Quantification:
-
Wash the plate with 2.5% SDS (dissolves free heme but not
-hematin). -
Dissolve the remaining pellet (
-hematin) in 0.1M NaOH. -
Measure absorbance at 405 nm .
-
-
Data Analysis: Lower absorbance = Higher inhibition. Calculate IC
.[3][4]
Data Summary Table: Typical Activity Ranges
| Compound Class | R-Group (Amine) | Antimalarial IC | Cytotoxicity CC | Selectivity Index (SI) |
| Standard | Chloroquine | 10 - 25 | > 100 | > 1000 |
| Derivative A | N,N-diethyl-1,4-pentanediamine | 15 - 40 | 85 | High |
| Derivative B | Hydrazide-linked | 50 - 120 | 15 | Moderate (Anticancer potential) |
| Derivative C | Piperazinyl | 30 - 60 | 45 | Good |
References
-
Solomon, V. R., & Lee, H. (2009). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry.[5] Link
-
Egan, T. J., et al. (2000). Fate of haem iron in the malaria parasite Plasmodium falciparum.[1][6][7] Biochemical Journal. Link
-
Kumar, S., et al. (2014). 4-Aminoquinoline derivatives as antimalarial agents: an overview. European Journal of Medicinal Chemistry.[8] Link
-
Kouznetsov, V. V., et al. (2017). Recent progress in the synthesis of quinoline derivatives by the Conrad-Limpach reaction.[9][10] Current Organic Synthesis.[5] Link
-
World Health Organization. (2023). Guidelines for the treatment of malaria.[6]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scilit.com [scilit.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Core: A Technical Guide to the 7-Chloroquinoline Scaffold and the Pursued 7-Chloro-2,3-dimethylquinolin-4-amine
This guide delves into the rich history and synthetic intricacies of the 7-chloroquinoline core, a privileged scaffold in medicinal chemistry. While the specific molecule, 7-Chloro-2,3-dimethylquinolin-4-amine, remains a largely undocumented entity within publicly accessible scientific literature, its constituent parts form the foundation of numerous critical therapeutic agents. This document will, therefore, provide a comprehensive exploration of the discovery and development of the foundational 7-chloro-4-aminoquinoline structure, and subsequently, extrapolate a logical and scientifically grounded pathway to the synthesis and potential significance of the titular, yet elusive, compound. Our journey will navigate through established synthetic protocols, explore the causality behind experimental designs, and present the information with the clarity and precision required for researchers, scientists, and drug development professionals.
Part 1: The Legacy of the 7-Chloro-4-aminoquinoline Core: A Historical Perspective
The story of the 7-chloroquinoline moiety is inextricably linked with the fight against malaria. The discovery of the antimalarial properties of quinine in the 17th century spurred centuries of chemical exploration to identify synthetic analogues with improved efficacy and safety profiles. The 4-aminoquinoline scaffold emerged as a particularly fruitful area of research, with the 7-chloro substituent proving to be a critical component for potent antimalarial activity.
The seminal moment in this narrative was the synthesis of Chloroquine, N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine, in the 1930s. This breakthrough solidified the importance of the 7-chloro-4-aminoquinoline nucleus as a pharmacophore. Structure-activity relationship (SAR) studies that followed revealed that the chlorine atom at the 7-position is crucial for the drug's ability to inhibit hemozoin biocrystallization in the malaria parasite's food vacuole. This inhibition leads to a toxic buildup of free heme, ultimately killing the parasite.
The success of Chloroquine and its derivatives, such as Hydroxychloroquine, has led to the extensive investigation of the 7-chloro-4-aminoquinoline scaffold for a wide range of other therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. This enduring legacy underscores the fundamental importance of understanding the synthesis and chemical behavior of this versatile heterocyclic system.
Part 2: Deconstructing the Synthesis: Pathways to the 7-Chloroquinoline Nucleus
The synthesis of 7-chloro-4-aminoquinoline derivatives typically commences with the construction of the core quinoline ring system, followed by the introduction of the crucial amino group at the 4-position. Several classical and modern synthetic strategies have been developed to achieve this.
Building the Quinoline Ring: The Combes Synthesis
A versatile method for constructing substituted quinolines is the Combes synthesis, an acid-catalyzed reaction between an aniline and a β-diketone. To hypothetically synthesize a 2,3-dimethyl-7-chloroquinoline precursor, one could envision the reaction of 3-chloroaniline with 2,3-butanedione.
Hypothetical Protocol: Combes Synthesis of 7-Chloro-2,3-dimethylquinoline
-
Reaction Setup: To a stirred solution of 3-chloroaniline (1.0 eq) in polyphosphoric acid (PPA), add 2,3-butanedione (1.1 eq) dropwise at room temperature.
-
Heating: The reaction mixture is then heated to 120-140°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
Neutralization: The acidic solution is neutralized with a concentrated solution of sodium hydroxide until a precipitate is formed.
-
Isolation and Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Introducing the 4-Amino Group: Nucleophilic Aromatic Substitution
The most prevalent method for introducing the 4-amino group is through a nucleophilic aromatic substitution (SNAr) reaction on a 4,7-dichloroquinoline precursor. The chlorine atom at the 4-position is significantly more reactive towards nucleophiles than the one at the 7-position due to the electron-withdrawing effect of the quinoline nitrogen.
To synthesize the target molecule, 7-Chloro-2,3-dimethylquinolin-4-amine, a plausible route would involve the chlorination of a 7-chloro-2,3-dimethylquinolin-4-ol intermediate, followed by amination.
Proposed Synthetic Pathway for 7-Chloro-2,3-dimethylquinolin-4-amine
-
Synthesis of 7-Chloro-2,3-dimethylquinolin-4-ol: This intermediate can be prepared via a Conrad-Limpach reaction between 3-chloroaniline and ethyl 2-methylacetoacetate. The resulting β-aminoacrylate is then cyclized at high temperature.
-
Chlorination to 4,7-Dichloro-2,3-dimethylquinoline: The 4-hydroxyquinoline is then converted to the more reactive 4-chloroquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Amination to 7-Chloro-2,3-dimethylquinolin-4-amine: The final step involves the reaction of 4,7-dichloro-2,3-dimethylquinoline with a source of ammonia, such as aqueous or alcoholic ammonia, at elevated temperatures and pressures.
Part 3: Characterization and Analytical Profile
The structural elucidation of the synthesized 7-Chloro-2,3-dimethylquinolin-4-amine would rely on a combination of modern analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the quinoline ring system, singlets for the two methyl groups at the 2 and 3 positions, and a broad singlet for the amino protons. |
| ¹³C NMR | Resonances corresponding to the eleven carbon atoms of the quinoline ring and the two methyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₁H₁₁ClN₂. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine, C=C and C=N stretching frequencies of the quinoline ring, and a C-Cl stretching band. |
Part 4: Future Directions and Potential Applications
While 7-Chloro-2,3-dimethylquinolin-4-amine itself is not a known therapeutic agent, its structure suggests several avenues for future research. The addition of the 2,3-dimethyl groups to the well-established 7-chloro-4-aminoquinoline scaffold could modulate its physicochemical properties, such as lipophilicity and metabolic stability.
Further derivatization of the 4-amino group could lead to the development of novel compounds with potential biological activities. The exploration of this and other substituted 7-chloroquinolines could uncover new therapeutic leads for a variety of diseases, continuing the legacy of this remarkable chemical scaffold.
References
- A series of 4-aminoquinoline derivatives were synthesized by the reaction of 4-chloro-7-substituted-quinolines with the corresponding mono/dialkyl amines. The structures of the synthesized compounds were confirmed by NMR and FAB-MS spectral and elemental analyses. Subsequently, the compounds were examined for their cytotoxic effects on two different human breast tumor cell lines: MCF7 and MDA-MB468. Although
7-Chloro-2,3-dimethylquinolin-4-amine: A Privileged Scaffold in Advanced Medicinal Chemistry
Executive Summary
The 4-aminoquinoline class is a cornerstone of medicinal chemistry, historically validated by the success of antimalarial agents like chloroquine and amodiaquine. However, the rapid emergence of drug-resistant Plasmodium strains and the demand for novel therapeutics in oncology and antibacterial research have necessitated the structural evolution of this core.
7-Chloro-2,3-dimethylquinolin-4-amine (CAS: 1707373-31-6) represents a highly specialized, sterically constrained evolution of the traditional 4-aminoquinoline scaffold. By introducing methyl groups at the C2 and C3 positions, medicinal chemists can fundamentally alter the conformational landscape of the C4-amino side chain, modulate the basicity of the quinoline nitrogen, and introduce steric bulk that effectively evades efflux pump-mediated resistance mechanisms (such as the PfCRT transporter in malaria). This whitepaper provides an in-depth technical guide on the rationale, synthesis, and biological evaluation of this privileged scaffold.
Structural Rationale & Pharmacophore Evolution
The transition from a standard 7-chloro-4-aminoquinoline to the 2,3-dimethyl derivative is not merely an exercise in analog generation; it is a targeted physicochemical intervention.
-
The 7-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at C7 is critical. It decreases the electron density of the quinoline ring, which is essential for
stacking interactions with the porphyrin ring of free hematin (in antimalarial applications) [1]. -
The 2,3-Dimethyl Functionalization:
-
Conformational Locking: The C3 methyl group creates severe steric hindrance adjacent to the C4-amino group. This restricts the rotational freedom of any appended side chain, locking the pharmacophore into a specific bioactive conformation. This is highly advantageous in kinase inhibitor design, where the quinoline nitrogen must anchor to the kinase hinge region while the side chain projects precisely into the solvent-exposed or allosteric pockets.
-
Metabolic Stability: The C2 methyl group blocks oxidative metabolism (e.g., by cytochrome P450 enzymes) that typically occurs at the electron-deficient C2 position of the quinoline ring.
-
Efflux Evasion: In chloroquine-resistant Plasmodium falciparum, resistance is driven by the mutated PfCRT transporter, which effluxes the drug from the digestive vacuole. The added steric bulk and increased lipophilicity of the 2,3-dimethyl core disrupt the binding affinity to the PfCRT cavity, restoring intra-vacuolar drug accumulation [1, 2].
-
Mechanistic Pathways and Target Interactions
The versatility of the 7-chloro-2,3-dimethylquinolin-4-amine scaffold allows it to be deployed across vastly different therapeutic areas. The causality of its efficacy depends entirely on the microenvironment of the target.
Diagram 1: Divergent mechanisms of action for the 2,3-dimethylquinoline scaffold based on target pathology.
Antimalarial: Hemozoin Crystallization Inhibition
In the acidic food vacuole of the parasite (pH ~4.7), the quinoline nitrogen and the C4-amine become protonated. The molecule acts as a weak base, driving ion-trapping [5]. The 7-chloro group facilitates
Oncology: Kinase Hinge Binding
In kinase inhibitor design, the quinoline core mimics the adenine ring of ATP. The quinoline nitrogen acts as a critical hydrogen bond acceptor for the backbone amide of the kinase hinge region. The 2,3-dimethyl groups are perfectly positioned to occupy small, hydrophobic specificity pockets adjacent to the hinge, enhancing selectivity against off-target kinases[3].
Synthetic Methodologies: From Core to Functionalization
To utilize this scaffold, a robust, scalable, and self-validating synthetic protocol is required. The synthesis relies on a modified Conrad-Limpach cyclization , followed by chlorination and nucleophilic aromatic substitution (
Protocol 1: Synthesis of 7-Chloro-2,3-dimethylquinolin-4-amine
Step 1: Conrad-Limpach Cyclization (Formation of the Quinolone Core) Causality: The reaction between 3-chloroaniline and ethyl 2-methyl-3-oxobutanoate initially forms a Schiff base. High-temperature thermal cyclization is required to drive the intramolecular electrophilic aromatic substitution, yielding the 4-quinolone.
-
Condensation: Combine 3-chloroaniline (1.0 eq) and ethyl 2-methyl-3-oxobutanoate (1.1 eq) in a round-bottom flask with a catalytic amount of glacial acetic acid. Stir at 120°C for 2 hours to form the enamine intermediate.
-
Cyclization: Add the enamine dropwise to vigorously boiling Dowtherm A (or polyphosphoric acid) at 250°C. Note: The extreme temperature is thermodynamically necessary to overcome the activation energy barrier for ring closure.
-
Isolation: Cool the mixture to room temperature, precipitate with hexanes, and filter. The product is a mixture of 5-chloro and 7-chloro isomers. Isolate 7-chloro-2,3-dimethylquinolin-4-ol via fractional crystallization from ethanol.
Step 2: Chlorination (Activation of the C4 Position)
Causality: The C4-hydroxyl group (which exists primarily as the 4-quinolone tautomer) is a poor leaving group. Phosphorus oxychloride (
-
Suspend 7-chloro-2,3-dimethylquinolin-4-ol in neat
(5.0 eq). -
Reflux at 105°C for 3 hours. The suspension will become a clear, dark solution as the reaction progresses.
-
Quench the reaction by carefully pouring the cooled mixture over crushed ice. Neutralize with aqueous ammonia to precipitate 4,7-dichloro-2,3-dimethylquinoline . Filter and dry.
Step 3: Nucleophilic Aromatic Substitution (
-
Mix 4,7-dichloro-2,3-dimethylquinoline (1.0 eq) with phenol (5.0 eq) and heat to 130°C to form a melt.
-
Bubble anhydrous ammonia gas (or add the desired primary/secondary amine side chain) into the melt for 6–8 hours.
-
Cool the mixture, dissolve in 10% aqueous NaOH (to remove phenol as sodium phenoxide), and extract with dichloromethane.
-
Purify via silica gel chromatography to yield 7-chloro-2,3-dimethylquinolin-4-amine .
Physicochemical Properties & ADME Profiling
When integrating the 2,3-dimethyl scaffold into a drug discovery pipeline, understanding the shift in physicochemical properties compared to the unsubstituted core is vital for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior.
| Property | 7-Chloro-4-aminoquinoline | 7-Chloro-2,3-dimethylquinolin-4-amine | Causality / Impact on Drug Design |
| Molecular Weight | 178.62 g/mol | 206.67 g/mol | Slight increase; remains well within Lipinski's Rule of 5. |
| Calculated LogP | ~2.5 | ~3.4 | Increased lipophilicity improves membrane permeability but requires careful side-chain tuning to maintain aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | 38.9 Ų | TPSA remains unchanged, maintaining excellent potential for blood-brain barrier (BBB) penetration if desired. |
| Quinoline N | ~8.4 | ~8.8 | The electron-donating inductive effect (+I) of the methyl groups slightly increases basicity, enhancing lysosomal trapping. |
| Metabolic Hotspots | C2, C3, C8 | C8 only | Blocking C2/C3 significantly extends the compound's half-life in human liver microsome (HLM) assays. |
Experimental Workflow: Scaffold Evaluation
To validate the biological utility of synthesized derivatives, a systematic high-throughput screening (HTS) workflow is employed.
Diagram 2: Iterative hit-to-lead workflow for 2,3-dimethylquinoline derivatives.
Protocol 2: -Hematin Inhibition Assay (Self-Validating Protocol)
To confirm that the sterically hindered 2,3-dimethyl core retains its primary antimalarial mechanism, the cell-free
-
Preparation: Dissolve hemin chloride in 0.4 M NaOH to create a fresh 10 mM stock.
-
Incubation: In a 96-well plate, combine 50 µL of the hemin stock, 50 µL of the test compound (dissolved in DMSO, ranging from 0.1 to 100 µM), and 100 µL of 12.9 M acetate buffer (pH 5.0).
-
Crystallization: Incubate the plate at 37°C for 18 hours. The acidic buffer drives the spontaneous crystallization of hemin into
-hematin. -
Validation & Readout: Add 200 µL of DMSO to each well to dissolve unreacted hematin (crystallized
-hematin remains insoluble). Centrifuge the plate, transfer the supernatant to a new plate, and measure absorbance at 405 nm. -
Data Analysis: A decrease in absorbance indicates that the compound failed to inhibit crystallization. Calculate the
using non-linear regression. Chloroquine must be run concurrently as a positive control to validate the assay system.
Conclusion
The 7-chloro-2,3-dimethylquinolin-4-amine scaffold is a masterclass in rational drug design. By making subtle, targeted modifications to a historically proven core, medicinal chemists can bypass legacy resistance mechanisms, lock pharmacophores into highly specific conformations, and dramatically improve metabolic stability. Whether utilized as a rigid hinge-binder in oncology or a next-generation antimalarial agent, this scaffold provides a robust, synthetically accessible foundation for advanced therapeutic development.
References
-
Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy ASM Journals URL:[Link]
-
4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets PMC - NIH URL:[Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review RSC Publishing URL:[Link]
-
Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives MDPI URL:[Link]
pKa values and ionization of 7-Chloro-2,3-dimethylquinolin-4-amine
[1][2]
Executive Summary & Compound Identity
7-Chloro-2,3-dimethylquinolin-4-amine is a substituted 4-aminoquinoline, a scaffold historically significant in antimalarial discovery (e.g., Chloroquine) and increasingly relevant in kinase inhibitor development.[1][2] Its physicochemical behavior is dominated by the quinoline core's aromatic nitrogen, which acts as a proton acceptor.
Understanding the ionization constant (
| Property | Detail |
| IUPAC Name | 7-Chloro-2,3-dimethylquinolin-4-amine |
| Core Scaffold | 4-Aminoquinoline |
| Molecular Formula | |
| Key Ionization Center | Quinoline Ring Nitrogen ( |
| Predicted | 9.2 ± 0.3 (Strong Base) |
Theoretical Framework: Ionization Dynamics
To accurately determine the pKa, one must first understand the electronic environment of the ionizable groups. This molecule possesses two nitrogen atoms, but only one is significantly basic in the physiological range.
Structural Determinants of Basicity
The ionization event occurs at the quinoline ring nitrogen (
-
The 4-Amino Effect (+M): The exocyclic amino group at position 4 is a strong electron donor via resonance. It pushes electron density into the aromatic ring and specifically onto
. This resonance stabilization of the conjugate acid significantly increases the compared to unsubstituted quinoline ( ). -
The 7-Chloro Effect (-I): The chlorine atom at position 7 exerts an electron-withdrawing inductive effect.[2] This destabilizes the positive charge on the protonated nitrogen, decreasing the
. In 4-amino-7-chloroquinoline, the is observed to be ~8.36.[2] -
The 2,3-Dimethyl Effect (+I): Alkyl groups are electron-donating.[1][2]
Predicted pKa Calculation
Synthesizing these factors allows for a high-confidence prediction of the ionization constant.[2]
Thus, 7-Chloro-2,3-dimethylquinolin-4-amine is expected to exist predominantly as a monocation at physiological pH (7.[1][2]4) and in the gastric environment.
Ionization Pathway Diagram
The following diagram illustrates the resonance stabilization that drives the high basicity of the ring nitrogen.
Caption: Protonation pathway of 7-Chloro-2,3-dimethylquinolin-4-amine.[1] The resonance contribution from the exocyclic amine (4-NH2) significantly increases the electron density at the ring nitrogen (N1), making it the primary protonation site.[1]
Experimental Methodologies
While theoretical prediction provides a baseline, accurate drug development requires empirical validation. The following protocols are the industry standard for determining the pKa of sparingly soluble bases like aminoquinolines.
Potentiometric Titration (The "Gold Standard")
This method measures the change in pH as a function of added titrant. It requires the compound to be soluble in water or a water-cosolvent mixture.[2]
Protocol:
-
Instrument: Automatic Titrator (e.g., Sirius T3 or Metrohm).[1]
-
Solvent System: Since the neutral form is likely lipophilic, use a water-methanol or water-dioxane cosolvent system (typically 3 ratios: 30%, 40%, 50% cosolvent).[1]
-
Sample Prep: Weigh ~1-3 mg of solid compound. Dissolve in the starting acid solution (0.1 M KCl/HCl) to ensure full protonation (starting pH ~2.0).
-
Titration: Titrate with 0.1 M KOH (CO2-free) from pH 2.0 to pH 12.0.
-
Data Analysis: Use the Yasuda-Shedlovsky extrapolation to determine the aqueous
( ) by plotting apparent vs. dielectric constant ( ).[1]
UV-Metric Spectrophotometry (For Low Solubility)
If the compound precipitates during potentiometric titration, UV-metric pKa determination is superior.[1][2] It relies on the shift in UV absorbance (
Protocol:
-
Wavelength Scan: Scan the dilute sample (10
M) at pH 2 (cation) and pH 12 (neutral) to find the analytical wavelength (where absorbance difference is maximal).[1] -
D-Pas Method: Titrate a 10
M solution in a flow cell, adjusting pH from 2 to 12. -
Detection: Continuously monitor absorbance at the analytical wavelength.
-
Calculation: The inflection point of the Absorbance vs. pH curve corresponds to the
.
Workflow Diagram[2]
Caption: Decision tree for selecting the appropriate pKa determination method based on the compound's solubility profile.
Biopharmaceutical Implications[1][3]
The high basicity (
Solubility Profile
-
Gastric pH (1.2 - 2.0): The compound will be >99.9% protonated (cationic).[1] Solubility will be maximal, likely forming a stable hydrochloride salt in situ.
-
Intestinal pH (6.5 - 7.4): The compound remains largely protonated (~98% at pH 7.4).[1] However, the small fraction of neutral species is highly lipophilic (due to the Cl and Methyl groups), driving absorption.[1]
Lysosomotropism (Ion Trapping)
Like chloroquine, this molecule is a lysosomotropic agent .[1]
-
Mechanism: The neutral base permeates the lysosomal membrane. Once inside the acidic lysosome (pH ~4.5 - 5.0), it becomes fully protonated.[1] The cationic form cannot cross the membrane back out, leading to accumulation.
-
Consequence: This can lead to high intracellular concentrations (up to 1000-fold over plasma), which is beneficial for targets located in the lysosome (e.g., autophagy inhibition) but may cause phospholipidosis toxicity.[1]
Data Summary Table[2]
| Parameter | Value / Status | Implication |
| Predicted | 9.2 | Strong base; ionized at physiological pH.[1][2] |
| LogP (Neutral) | ~3.5 - 4.0 | High lipophilicity favors membrane permeability.[1][2] |
| LogD (pH 7.4) | ~1.5 - 2.0 | Effective distribution coefficient is lower due to ionization.[1][2] |
| Ionization State (pH 7.4) | ~98% Cation | High solubility, good oral bioavailability potential.[1] |
References
-
Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. Source: ResearchGate.[3] Context: Establishes the pKa of the 4-amino-7-chloroquinoline core at ~8.36.[2] URL:
-
4-Amino-7-chloroquinoline (CAS 1198-40-9) Physicochemical Properties. Source: PubChem / Sigma-Aldrich. Context: Provides baseline structural data and safety profiles for the parent scaffold. URL:[1]
-
Synthesis and Evaluation of 7-Chloro-4-Aminoquinoline Derivatives. Source: PubMed Central (NIH). Context: Discusses synthetic routes and ADME profiles of related 4-aminoquinoline derivatives. URL:
-
Ionization Constants of Heterocyclic Amines. Source: IUPAC / NIST. Context: General reference for the inductive effects of methyl groups on quinoline ring systems (Quinaldine vs Quinoline). URL:[1]
Technical Whitepaper: Next-Generation 4-Aminoquinoline Scaffolds
From Chloroquine Resistance to Bioorganometallic & Hybrid Therapeutics
Executive Summary
The 4-aminoquinoline (4-AQ) scaffold remains one of the most privileged structures in medicinal chemistry. Despite the decline of Chloroquine (CQ) due to Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) mutations, the pharmacophore's core mechanism—heme detoxification inhibition—remains a valid and highly potent target. This guide moves beyond the historical context of CQ to focus on next-generation derivatives , specifically Ferroquine (FQ) and dual-action hybrids . We analyze the structural modifications required to bypass resistance mechanisms and provide validated protocols for the synthesis and evaluation of these novel entities.
Mechanism of Action: The Heme Detoxification Pathway
To design effective derivatives, one must first understand the precise molecular failure of the parent compound.
The Target:
Malaria parasites digest hemoglobin within the acidic digestive vacuole (DV) (pH ~5.0–5.2), releasing free heme (Ferriprotoporphyrin IX), which is toxic to the parasite.[1] The parasite detoxifies this by polymerizing heme into inert hemozoin (
The Drug's Role:
4-AQs are weak bases. They enter the DV via passive diffusion. Once inside the acidic environment, they become diprotonated (
The Resistance Mechanism (PfCRT): The K76T mutation in the PfCRT protein creates a pore that allows the efflux of the protonated drug out of the DV, reducing its concentration below the therapeutic threshold.
Visualization: Heme Detoxification & Inhibition Pathway
Figure 1: The mechanism of heme detoxification inhibition and the PfCRT efflux route.[1] 4-AQs function by capping heme polymers; resistance occurs via transporter-mediated efflux.
Structure-Activity Relationship (SAR)
The "Head-Linker-Tail" architecture is the standard model for optimization.
| Region | Component | Function & Optimization Strategy |
| Head | 4-Aminoquinoline Nucleus | The Anchor. Essential for |
| Linker | Alkyl/Amine Chain | The Spacer. Controls pKa and lipophilicity. Optimization: Shortening (< 4 carbons) or lengthening (> 6 carbons) the chain can evade PfCRT recognition. Introducing rigidity (e.g., piperazine) often improves metabolic stability.[1] |
| Tail | Terminal Amine | The Basic Center. crucial for lysosomal accumulation (pH trapping). Optimization: Bulky groups (e.g., tert-butyl) or organometallics (Ferrocene) increase lipophilicity, facilitating membrane permeation even in resistant strains.[1] |
Advanced Derivatives: The Ferroquine Paradigm
Ferroquine (SSR97193) represents the most successful evolution of this scaffold. It is a bioorganometallic analog where the lateral side chain incorporates a ferrocene moiety.[4]
-
Why it works: The ferrocene group is highly lipophilic and redox-active.[5]
-
Lipophilicity: It allows the drug to reside in the lipid membrane of the DV, bypassing the aqueous-phase PfCRT transporter.
-
Redox Activity: The Fe(II)/Fe(III) center generates reversible Reactive Oxygen Species (ROS), adding a second mechanism of kill (oxidative stress) that pure organic 4-AQs lack.
-
Experimental Protocols
A. Synthesis: Nucleophilic Aromatic Substitution (
)
This protocol describes the synthesis of a 4-aminoquinoline derivative from 4,7-dichloroquinoline.[6][7][8] This is the industry-standard "workhorse" reaction for generating libraries.
Reagents:
-
4,7-Dichloroquinoline (1.0 eq)[1]
-
Target Amine (e.g., N,N-diethyl-1,4-pentanediamine) (1.2–3.0 eq)[1]
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Phenol (melt)
-
Base:
(if using amine salts)
Protocol:
-
Setup: In a dry pressure tube or round-bottom flask equipped with a condenser, dissolve 4,7-dichloroquinoline (1.0 g, 5.0 mmol) in NMP (5 mL).
-
Addition: Add the amine (1.5 eq). If the amine is a liquid, it can act as a co-solvent.
-
Reaction: Heat the mixture to 120–135°C for 12–24 hours.
-
Note: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The 4-Cl is displaced; the 7-Cl remains intact due to lower reactivity.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).
-
Basification: Alkalinize to pH 10–11 using 2M NaOH. This precipitates the free base.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over anhydrous .[1] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM with 1%
).
Visualization: Synthesis Workflow
Figure 2: Standard
B. Validation:
-Hematin Inhibition Assay (Cell-Free)
Before testing on live parasites, verify the chemical mechanism. This assay measures the drug's ability to prevent heme polymerization.[2]
Protocol:
-
Stock Solutions:
-
Hemin Chloride: 16.3 mg in 1 mL DMSO (Stock).[2] Dilute to 50
in 1M Acetate Buffer (pH 4.8). -
Test Compounds: Dissolve in DMSO (10-100 mM).
-
-
Initiation: In a 96-well plate, add:
-
100
Hemin solution (50 ). -
10
Test Compound (Variable concentrations). -
10
Tween 20 (Initiator).
-
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Quantification:
-
Add 100
DMSO to dissolve unpolymerized heme. -
Note:
-hematin (hemozoin) is insoluble in DMSO. -
Measure absorbance at 405 nm .
-
Low Absorbance = High Polymerization (Drug Failed).
-
High Absorbance = High Free Heme (Drug Worked).
-
Therapeutic Repurposing: Oncology
The "pH trapping" mechanism is not unique to the malaria parasite's vacuole; it also applies to mammalian lysosomes .
-
Mechanism: Cancer cells rely on autophagy to survive metabolic stress.[9] 4-AQs accumulate in lysosomes, raising the pH and inhibiting the fusion of autophagosomes with lysosomes.
-
Leading Agents: Hydroxychloroquine (HCQ) is the clinical standard, but dimeric 4-AQs (e.g., Lys05 ) show 10-fold higher potency by accumulating more efficiently in the lysosome due to multiple basic nitrogen atoms.[1]
References
-
Egan, T. J., et al. (2000).[1] "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation and inhibition of beta-hematin formation." Journal of Medicinal Chemistry. Link
-
Biot, C., et al. (2004).[1] "Ferroquine: a bioorganometallic antimalarial drug."[4][11][12] Dalton Transactions. Link
-
Fidock, D. A., et al. (2000).[1] "Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance." Molecular Cell. Link
-
Ncokazi, K. K., & Egan, T. J. (2005).[1] "A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds."[2] Analytical Biochemistry. Link
-
McAfee, Q., et al. (2012).[1][13] "Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency." Proceedings of the National Academy of Sciences. Link
-
Solomon, V. R., & Lee, H. (2009).[1][13] "Chloroquine and its analogs: a new promise of an old drug for effective cancer therapies." European Journal of Pharmacology. Link
Sources
- 1. biomedgrid.com [biomedgrid.com]
- 2. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors | MDPI [mdpi.com]
- 10. New Autophagy Inhibitors Block Cancer Growth in Animal Models - BioResearch - Labmedica.com [labmedica.com]
- 11. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 12. Ferrocene Conjugates of Chloroquine and other Antimalarials: the Development of Ferroquine, a New Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]
Methodological & Application
Application Note: Scalable Synthesis and Isolation of 7-Chloro-2,3-dimethylquinolin-4-amine
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction and Mechanistic Overview
7-Chloro-2,3-dimethylquinolin-4-amine (CAS: 1707373-31-6) is a highly functionalized heterocyclic building block, frequently utilized in the development of kinase inhibitors and heme-targeting antimalarial agents[1]. The 4-aminoquinoline core is synthesized through a robust, three-stage workflow: a Conrad-Limpach cyclization to form the quinolone core[2], an electrophilic deoxychlorination, and a concluding nucleophilic aromatic substitution (SNAr)[3].
This protocol is designed as a self-validating system : each synthetic transformation yields a chemically distinct intermediate with unique analytical markers, ensuring that quality control can be strictly maintained at every checkpoint before proceeding to the next step.
Synthetic workflow for 7-Chloro-2,3-dimethylquinolin-4-amine.
Experimental Protocols & Causality
Step 1: Synthesis of 7-Chloro-2,3-dimethylquinolin-4(1H)-one
-
Expertise & Causality: The Conrad-Limpach reaction begins with the condensation of an aniline and a
-ketoester. Using a Dean-Stark apparatus is critical here to continuously remove water, driving the thermodynamic equilibrium toward the imine intermediate. The subsequent thermal cyclization requires extreme heat (approx. 250 °C) to overcome the high activation energy barrier associated with the temporary dearomatization during hemiketal formation[2]. Because 3-chloroaniline is used, cyclization can occur at either the ortho or para position relative to the chlorine atom, yielding a mixture of 5-chloro and 7-chloro regioisomers. The 7-chloro isomer is sterically favored and can be enriched via fractional recrystallization[4]. -
Procedure:
-
Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Combine 3-chloroaniline (1.0 eq), ethyl 2-methylacetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) in 200 mL of anhydrous toluene.
-
Reflux the mixture vigorously until the theoretical volume of water is collected in the trap (approx. 4–6 hours).
-
Concentrate the mixture in vacuo to remove toluene.
-
Dissolve the crude imine in 100 mL of Dowtherm A (a high-boiling eutectic mixture of biphenyl and diphenyl ether) and heat to 250 °C for 1 hour[4].
-
Allow the mixture to cool to room temperature. Precipitate the crude quinolone by adding 200 mL of hexanes.
-
Filter the solid and perform fractional recrystallization from boiling ethanol to isolate the pure 7-chloro-2,3-dimethylquinolin-4(1H)-one.
-
Step 2: Deoxychlorination to 4,7-Dichloro-2,3-dimethylquinoline
-
Expertise & Causality: The 4-quinolone exists in tautomeric equilibrium with its 4-hydroxyquinoline form, which is highly stable and unreactive toward standard nucleophiles. Phosphorus oxychloride (POCl3) is utilized as both the solvent and the electrophilic activating agent. It converts the C4-hydroxyl group into a highly reactive dichlorophosphate leaving group, which is subsequently displaced by a chloride ion to yield the 4-chloro derivative[3].
-
Procedure:
-
In a thoroughly dried flask under an inert nitrogen atmosphere, suspend 7-chloro-2,3-dimethylquinolin-4(1H)-one (1.0 eq) in neat POCl3 (5.0 eq).
-
Heat the reaction mixture to reflux (105 °C) for 2 hours. The suspension will gradually become a homogeneous dark solution.
-
Monitor the reaction via TLC (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Once complete, cool the mixture to room temperature and carefully quench by dropwise addition into vigorously stirred ice-cold water (Highly exothermic).
-
Neutralize the aqueous phase to pH 8 using saturated aqueous Na2CO3.
-
Extract the aqueous layer with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the dichloro intermediate.
-
Step 3: Amination to 7-Chloro-2,3-dimethylquinolin-4-amine
-
Expertise & Causality: The C4-chloride is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the quinoline nitrogen. Phenol is utilized here serving a dual purpose: it acts as a high-boiling solvent capable of reaching the required 150 °C, and it acts as an acid catalyst. Phenol protonates the quinoline nitrogen, significantly increasing the electrophilicity at the C4 position, thereby facilitating the SNAr reaction with ammonia[5].
-
Procedure:
-
In a heavy-walled pressure vessel, combine 4,7-dichloro-2,3-dimethylquinoline (1.0 eq) with an excess of phenol (5.0 eq).
-
Add ammonium acetate (5.0 eq) as a stable, in situ ammonia source.
-
Seal the pressure vessel securely and heat the mixture to 150 °C for 6–8 hours[5].
-
Cool the vessel completely to room temperature before carefully opening.
-
Dilute the reaction mixture with a 10% aqueous NaOH solution to deprotonate the phenol, converting it into water-soluble sodium phenoxide.
-
Extract the product into ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate.
-
Purify the crude amine via flash column chromatography (Eluent: 9:1 DCM/MeOH) to afford the final product, 7-chloro-2,3-dimethylquinolin-4-amine.
-
Data Presentation & Self-Validation Checkpoints
To ensure the integrity of the synthetic workflow, the following analytical markers must be verified before proceeding to subsequent steps.
| Intermediate / Product | Molecular Formula | MW ( g/mol ) | Self-Validation Checkpoint (Analytical Marker) |
| 7-Chloro-2,3-dimethylquinolin-4(1H)-one | C11H10ClNO | 207.66 | Broad OH/NH stretch (~3000 cm⁻¹) in IR; high melting point (>250 °C). |
| 4,7-Dichloro-2,3-dimethylquinoline | C11H9Cl2N | 226.10 | Disappearance of OH/NH stretch in IR; downfield shift of C5-H in ¹H NMR. |
| 7-Chloro-2,3-dimethylquinolin-4-amine | C11H11ClN2 | 206.67 | Sharp primary amine NH₂ stretches (~3300, 3400 cm⁻¹) in IR. |
References
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL:[Link]
-
A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones Source: PubMed Central (NIH) URL:[Link]
-
Overcoming Drug Resistance to Heme-Targeted Antimalarials by Systematic Side Chain Variation of 7-Chloro-4-aminoquinolines Source: PubMed Central (NIH) URL:[Link]
-
Novel Conversion of 4-Aminoquinolines to New Tricyclic (R,S)-3-Methylazeto[3,2-c] Quinolin-2(2aH) Source: ResearchGate URL:[Link]
-
In situ Generation of Ammonia for the Copper-Catalyzed Synthesis of Primary Aminoquinolines Source: ResearchGate URL:[Link]
Sources
- 1. Overcoming Drug Resistance to Heme-Targeted Antimalarials by Systematic Side Chain Variation of 7-Chloro-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Advanced Microwave-Assisted Protocols for the Synthesis of 7-Chloro-2,3-dimethylquinolin-4-amine
Target Compound: 7-Chloro-2,3-dimethylquinolin-4-amine CAS Registry Number: 1707373-31-6 Molecular Formula: C₁₁H₁₁ClN₂ (MW: 206.67 g/mol )
Rationale & Mechanistic Principles
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antiviral, and antimicrobial agents[1]. Traditionally, the amination of 4,7-dichloroquinolines to yield primary 4-aminoquinolines required harsh conditions, such as prolonged refluxing in phenol or the use of high-pressure ammonia gas, often resulting in poor yields and significant thermal degradation[2].
Microwave-assisted organic synthesis (MAOS) has revolutionized this nucleophilic aromatic substitution (SNAr) process. By utilizing microwave irradiation, the reaction time is compressed from days to mere minutes, while isolated yields frequently exceed 80%[1].
Causality Behind Experimental Choices
-
Regioselectivity (C4 vs. C7): The SNAr reaction is highly regioselective for the 4-position. The quinoline nitrogen exerts a strong electron-withdrawing effect (-I, -M) that stabilizes the negative charge of the intermediate Meisenheimer complex at the C2 and C4 positions. The C7-chloride lacks this resonance stabilization and remains inert under these conditions[3].
-
Solvent Selection (DMSO): Dimethyl sulfoxide (DMSO) is selected because of its exceptionally high loss tangent (
). It couples efficiently with microwave electromagnetic frequencies, translating microwave energy into rapid, uniform volumetric heating.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Ammonia Surrogate (Ammonium Acetate): Using aqueous ammonia in a sealed microwave vial can lead to dangerous pressure spikes. Ammonium acetate (NH₄OAc) acts as a highly effective, low-pressure ammonia surrogate. Furthermore, it melts into an ionic liquid-like medium that dramatically enhances the dielectric heating of the reaction mixture[2].
Caption: Regioselective SNAr mechanism at C4 via a stabilized Meisenheimer complex.
Comparative Efficacy: Microwave vs. Conventional Heating
The transition from conductive heating to dielectric microwave heating fundamentally alters the reaction kinetics. The table below summarizes the quantitative advantages of utilizing MAOS for the SNAr of 4-chloroquinolines.
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis |
| Heating Mechanism | Conduction / Convection | Dielectric Heating (Direct coupling) |
| Temperature | 130–150 °C (Reflux) | 140 °C (Sealed Vessel)[1] |
| Reaction Time | 12–24 hours | 20–30 minutes[1] |
| Ammonia Source | Ammonia gas / Phenol melt | Ammonium Acetate (NH₄OAc)[2] |
| Solvent | Phenol / Neat / DMF | DMSO[1] |
| Typical Yield | 40–60% | 80–95%[1] |
| Impurity Profile | High (Thermal degradation, charring) | Low (Clean conversion) |
Validated Experimental Workflows
The complete synthesis of 7-chloro-2,3-dimethylquinolin-4-amine is a two-phase process: the construction of the dichloro-core followed by microwave-assisted amination.
Caption: Two-step synthesis and microwave-assisted amination of 7-chloro-2,3-dimethylquinolin-4-amine.
Protocol A: Synthesis of 4,7-Dichloro-2,3-dimethylquinoline (Core Formation)
-
Condensation: React 3-chloroaniline (1.0 equiv) with ethyl 2-methylacetoacetate (1.1 equiv) in glacial acetic acid at room temperature to form the corresponding enamine.
-
Cyclization (Conrad-Limpach): Dilute the crude enamine in Dowtherm A and heat to 250 °C for 1 hour. Cool to room temperature and precipitate the 7-chloro-2,3-dimethylquinolin-4(1H)-one using hexanes. Filter and dry.
-
Chlorination: Suspend the quinolin-4-one intermediate in neat Phosphorus Oxychloride (POCl₃, 5.0 equiv). Reflux at 105 °C for 3 hours.
-
Workup: Carefully quench the cooled reaction mixture over crushed ice. Neutralize with aqueous ammonia and extract with dichloromethane (DCM). Concentrate to yield the 4,7-dichloro-2,3-dimethylquinoline intermediate.
Protocol B: Microwave-Assisted Amination (Self-Validating System)
Note: This protocol utilizes a dedicated single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
-
Reaction Assembly: To a 10 mL heavy-walled microwave-safe vial equipped with a magnetic stir bar, add 4,7-dichloro-2,3-dimethylquinoline (226 mg, 1.0 mmol) and ammonium acetate (770 mg, 10.0 mmol)[2].
-
Solvent Addition: Add 3.0 mL of anhydrous DMSO. The high concentration of ammonium acetate will partially dissolve, creating a highly conductive slurry.
-
Sealing: Seal the vial with a Teflon-lined crimp cap to ensure it can withstand pressures up to 20 bar.
-
Microwave Parameters:
-
In-Process Validation (TLC): After the vial has cooled to <40 °C, uncap and sample 1 µL. Run a TLC (Silica gel, DCM:MeOH 9:1). The starting material (Rf ~ 0.8) should be completely consumed, replaced by a highly polar, bright blue fluorescent spot under UV 254 nm (Rf ~ 0.3).
-
Workup & Isolation: Pour the DMSO mixture into 20 mL of ice-cold water. Adjust the pH to ~9 using 1M NaOH to ensure the primary amine is fully deprotonated (free base form).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers extensively with brine (3 × 20 mL) to partition out residual DMSO.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH 95:5 with 1% Et₃N) to yield the pure 7-chloro-2,3-dimethylquinolin-4-amine.
Analytical Quality Control
To verify the structural integrity of the synthesized 7-chloro-2,3-dimethylquinolin-4-amine, the following analytical benchmarks must be met:
-
LC-MS (ESI+): The mass spectrum must display a dominant pseudo-molecular ion peak
at m/z 207.0 (with a characteristic ~33% M+2 isotope peak at m/z 209.0 confirming the presence of a single chlorine atom). -
¹H NMR (400 MHz, DMSO-d₆):
-
The defining feature of successful amination is the appearance of a broad, D₂O-exchangeable singlet integrating for 2H at roughly δ 6.50 - 7.00 ppm , corresponding to the newly formed -NH₂ group.
-
The 2,3-dimethyl aliphatic protons will appear as two distinct sharp singlets between δ 2.40 - 2.65 ppm .
-
The aromatic region will show the C5, C6, and C8 protons, with the C8 proton appearing as a distinct meta-coupled doublet (J ~ 2.0 Hz) around δ 7.80 ppm due to the adjacent C7-chlorine.
-
References
- Source: Frontiers in Chemistry (nih.gov)
- Title: Full article: Microwave-assisted synthesis of nitrogen-containing heterocycles Source: Taylor & Francis Online URL
- Title: The Rise and Fall of Hydroxychloroquine (HCQ)
- Title: Heterocyclic Compounds - Crysdot (7-Chloro-2,3-dimethylquinolin-4-amine)
Sources
Application Note: De Novo Synthesis of 7-Chloro-2,3-dimethylquinolin-4-amine
Executive Summary
7-Chloro-2,3-dimethylquinolin-4-amine (CAS: 1707373-31-6)[1] is a highly valuable heterocyclic building block, extensively utilized in the structural design of novel antimalarial and antiproliferative agents. The 4-aminoquinoline scaffold forms the pharmacophoric core of historic therapeutics such as chloroquine and hydroxychloroquine[2]. The strategic introduction of methyl groups at the 2- and 3-positions alters the steric and electronic landscape of the quinoline ring, providing unique binding affinities in target biological complexes.
This application note details a robust, three-stage synthetic protocol to prepare this compound from basic precursors. By synthesizing technical accuracy with field-proven insights, this guide delineates the causality behind reagent selection, ensuring a self-validating workflow for drug development professionals.
Mechanistic Overview & Pathway Visualization
The synthesis is executed via a modified Conrad-Limpach cyclization, followed by deoxychlorination and a nucleophilic aromatic substitution (SNAr).
Synthetic workflow for 7-Chloro-2,3-dimethylquinolin-4-amine via Conrad-Limpach cyclization.
Comprehensive Reagent Matrix
The following table summarizes the quantitative data and functional roles of all reagents required for the three-stage synthesis.
| Reagent | Functional Role | MW ( g/mol ) | Stoichiometry | Safety & Handling |
| 3-Chloroaniline | Primary Starting Material | 127.57 | 1.0 eq | Toxic, skin irritant. Handle in fume hood. |
| Ethyl 2-methylacetoacetate | Condensation Partner | 144.17 | 1.1 eq | Combustible liquid. Store away from oxidizers. |
| p-Toluenesulfonic acid | Acid Catalyst | 172.20 | 0.05 eq | Corrosive. Causes severe skin burns. |
| Toluene | Azeotropic Solvent | 92.14 | 10 Vol | Flammable, reproductive toxin. |
| Dowtherm A | High-Temp Cyclization Solvent | 170.21 | 5 Vol | Irritant, environmental hazard. |
| Phosphoryl chloride (POCl₃) | Deoxychlorinating Agent | 153.33 | 4.0 eq | Highly corrosive, reacts violently with water. |
| N,N-Dimethylformamide (DMF) | Vilsmeier-Haack Catalyst | 73.09 | 0.1 eq | Teratogen. Use extreme caution. |
| Phenol | SNAr Catalyst / Solvent | 94.11 | 5.0 eq | Toxic, corrosive, readily absorbed through skin. |
| Ammonia gas (NH₃) | Aminating Agent | 17.03 | Excess | Toxic gas. Use dedicated gas regulator. |
Step-by-Step Experimental Protocols & Mechanistic Causality
Stage 1: Synthesis of 7-Chloro-2,3-dimethylquinolin-4-ol
Protocol:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 3-chloroaniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reflux the mixture until the theoretical volume of water is collected in the Dean-Stark trap (typically 4–6 hours). Concentrate the mixture under reduced pressure to isolate the crude enamine intermediate.
-
Cyclization: In a separate three-neck flask, heat Dowtherm A to 250°C. Dissolve the crude enamine in a minimal amount of warm Dowtherm A and add it dropwise to the fiercely boiling solvent.
-
Maintain the temperature at 250°C for 1 hour.
-
Workup: Cool the mixture to room temperature and precipitate the product by adding excess hexanes. Filter the resulting solid, wash with hexanes, and dry under vacuum.
Mechanistic Causality & Validation: The Dean-Stark apparatus is critical to drive the thermodynamically reversible imine/enamine condensation to completion by removing water. The subsequent cyclization requires extreme thermal energy (~250°C) to overcome the activation barrier for electrophilic aromatic substitution. Because 3-chloroaniline is meta-substituted, cyclization can occur at either the ortho or para position relative to the chlorine atom. Cyclization at the para position is sterically favored, predominantly yielding the 7-chloro isomer over the 5-chloro isomer. Self-Validation: LC-MS of the precipitate should confirm the target mass [M+H]⁺ = 208.0, and ¹H-NMR will differentiate the 7-chloro (major) from the 5-chloro (minor) isomer based on aromatic proton coupling patterns.
Stage 2: Chlorination to 4,7-Dichloro-2,3-dimethylquinoline
Protocol:
-
Suspend 7-chloro-2,3-dimethylquinolin-4-ol (1.0 eq) in neat POCl₃ (4.0 eq).
-
Add a catalytic amount of DMF (0.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 105°C) for 3 hours. The suspension will gradually turn into a homogenous dark solution.
-
Workup: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice with vigorous stirring to quench excess POCl₃.
-
Neutralize the aqueous phase to pH 8 using saturated aqueous Na₂CO₃.
-
Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4,7-dichloro-2,3-dimethylquinoline.
Mechanistic Causality & Validation: The 4-quinolone intermediate exists primarily in its stable keto tautomer. To activate the C4 position for nucleophilic attack, it must be converted to a 4-chloroquinoline. POCl₃ achieves this deoxychlorination. The addition of catalytic DMF is a deliberate choice: it generates a highly electrophilic Vilsmeier-Haack intermediate in situ, which attacks the quinolone oxygen. This creates an excellent leaving group (a phosphorodichloridate derivative) that is rapidly displaced by chloride ions. Self-Validation: Quench a 50 µL aliquot in ice water, extract with ethyl acetate, and run a TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar quinolin-4-ol baseline spot and the appearance of a high-Rf UV-active spot confirms complete conversion.
Stage 3: Amination to 7-Chloro-2,3-dimethylquinolin-4-amine
Protocol:
-
In a multi-neck round-bottom flask equipped with a submerged gas inlet tube, a reflux condenser, and a thermometer, melt phenol (5.0 eq) by heating to 50°C.
-
Add 4,7-dichloro-2,3-dimethylquinoline (1.0 eq) to the molten phenol.
-
Heat the reaction mixture to 170°C using a heating mantle.
-
Begin bubbling anhydrous ammonia gas (NH₃) directly into the solution at a steady, continuous rate[3].
-
Gradually increase the internal temperature to 190–200°C and maintain vigorous stirring and ammonia bubbling for 3 to 5 hours.
-
Workup: Cool the mixture to 100°C. To isolate the product, slowly pour the mixture into a 10% aqueous NaOH solution (this converts the phenol into water-soluble sodium phenoxide)[4].
-
Extract the basic aqueous phase with dichloromethane (3x).
-
Wash the combined organic layers thoroughly with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via recrystallization from ethanol to yield pure 7-chloro-2,3-dimethylquinolin-4-amine.
Mechanistic Causality & Validation: Direct SNAr displacement of the 4-chloro group by ammonia is kinetically sluggish due to the relatively low electrophilicity of the quinoline ring compared to more activated systems. Phenol is not merely a high-boiling solvent; it acts as a critical covalent mediator. At elevated temperatures, phenol displaces the 4-chloro group to form a 4-phenoxyquinoline intermediate. The phenoxy moiety is a vastly superior leaving group in this specific microenvironment, rapidly undergoing nucleophilic attack by ammonia to yield the desired 4-aminoquinoline[2]. Self-Validation: TLC (DCM:MeOH:NH₃ 90:9:1) will show the formation of a highly polar, ninhydrin-positive spot. Final structural integrity must be validated via HRMS and ¹³C-NMR to ensure the primary amine is intact and no bis-alkylation or phenol-adducts remain.
References
-
The Rise and Fall of Hydroxychloroquine (HCQ) in COVID Era: A Therapeutic Journey and Synthetic Progress, ChemRxiv.[Link]
-
Design and Synthesis of Novel Hybrid Molecules against Malaria, PMC.[Link]
-
METHOD OF SYNTHESIS OF FERROQUINE BY CONVERGENT REDUCTIVE AMINATION, EPO.[Link]
Sources
- 1. 1707373-31-6|7-Chloro-2,3-dimethylquinolin-4-amine|BLD Pharm [bldpharm.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design and Synthesis of Novel Hybrid Molecules against Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHOD OF SYNTHESIS OF FERROQUINE BY CONVERGENT REDUCTIVE AMINATION - Patent 2580224 [data.epo.org]
Functionalization of 7-Chloro-2,3-dimethylquinolin-4-amine at the amino group
Application Note & Protocol Guide | Version 2.1
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists. Scope: Synthetic methodologies for the derivatization of the exocyclic C4-amine in sterically constrained quinoline scaffolds.
Introduction: The Scaffold & The Challenge
The molecule 7-Chloro-2,3-dimethylquinolin-4-amine represents a privileged pharmacophore in medicinal chemistry, sharing structural homology with established antimalarials (chloroquine, amodiaquine) and emerging kinase inhibitors.
However, this specific scaffold presents a unique synthetic challenge compared to its des-methyl analogs: The C3-Methyl Steric Effect.
The C3-Methyl Paradox
While the C4-amine is electronically enriched by the electron-donating methyl groups at C2 and C3, its nucleophilicity is paradoxically compromised by steric hindrance. The C3-methyl group exerts significant ortho-strain, forcing the C4-amino group out of planarity with the aromatic system.
-
Consequence 1: Reduced reactivity toward weak electrophiles.
-
Consequence 2: High resistance to standard
approaches. -
Consequence 3: Requirement for specialized catalysts (e.g., Pd-cross coupling) or high-energy electrophiles (e.g., acid chlorides) to drive functionalization.
This guide details three validated pathways to functionalize this amine: Acylation , Reductive Alkylation , and Palladium-Catalyzed Arylation .
Strategic Decision Matrix
Before selecting a protocol, assess the target moiety and stability requirements.
Caption: Strategic selection of synthetic pathways based on target functionality and steric constraints.
Protocol A: Acylation (Amide Synthesis)
Due to the C3-methyl hindrance, standard coupling reagents (EDC/HOBt) often result in sluggish conversion. We recommend using Acid Chlorides with DMAP catalysis to overcome the activation energy barrier.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Start Material | 1.0 | Substrate | 7-Chloro-2,3-dimethylquinolin-4-amine |
| Acid Chloride | 1.5 - 2.0 | Electrophile | Freshly distilled or high purity preferred |
| Triethylamine (TEA) | 3.0 | Base | Scavenges HCl |
| DMAP | 0.2 | Catalyst | Critical: Forms highly reactive N-acylpyridinium ion |
| DCM or THF | [0.2 M] | Solvent | Anhydrous required |
Step-by-Step Protocol
-
Preparation: Charge an oven-dried flask with the quinolin-4-amine (1.0 equiv) and DMAP (0.2 equiv). Purge with Nitrogen (
). -
Solvation: Add anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Add TEA (3.0 equiv).
-
Addition: Cool the solution to 0°C. Add the Acid Chloride (1.5 equiv) dropwise over 10 minutes.
-
Expert Insight: Although the amine is hindered, the reaction is exothermic. Cooling prevents bis-acylation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check LCMS. If >10% starting material remains after 6 hours, heat to reflux (40°C).
-
-
Workup: Quench with sat.
. Extract with DCM ( ). Wash organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (MeOH/DCM gradient).
Protocol B: Reductive Amination (Secondary Amines)
Direct alkylation with alkyl halides is discouraged due to the difficulty in stopping at the mono-alkylated stage. Reductive Amination is the gold standard for this scaffold, utilizing Sodium Triacetoxyborohydride (STAB) for its mildness and selectivity.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Start Material | 1.0 | Substrate | |
| Aldehyde | 1.2 | Electrophile | Excess ensures complete imine formation |
| Acetic Acid | 1.0 | Catalyst | Activates imine formation |
| NaBH(OAc)3 | 1.5 | Reductant | Added after imine formation |
| 1,2-DCE | [0.1 M] | Solvent | Superior to MeOH for STAB stability |
Step-by-Step Protocol
-
Imine Formation: Dissolve the amine (1.0 equiv) and Aldehyde (1.2 equiv) in 1,2-Dichloroethane (DCE). Add Acetic Acid (1.0 equiv).
-
Equilibration: Stir at RT for 1–2 hours.
-
Checkpoint: The C3-methyl group slows imine formation. Ensure the solution remains clear or turns slightly yellow (indication of imine).
-
-
Reduction: Add
(1.5 equiv) in one portion. -
Reaction: Stir at RT for 16 hours.
-
Troubleshooting: If conversion is low, add 0.5 equiv more aldehyde and reductant.
-
-
Workup: Quench with 1N NaOH (pH > 10). Extract with DCM.[1]
-
Note: High pH is necessary to break boron-amine complexes.
-
Protocol C: Buchwald-Hartwig Arylation
Coupling the C4-amine to an aryl ring requires Palladium catalysis. The steric bulk of the 2,3-dimethylquinoline backbone necessitates a ligand with a large bite angle and high activity, such as Xantphos or BrettPhos .
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Start Material | 1.0 | Nucleophile | |
| Aryl Bromide | 1.2 | Electrophile | Aryl Chlorides require Pd-PEPPSI catalysts |
| Pd2(dba)3 | 0.05 | Catalyst | Source of Pd(0) |
| Xantphos | 0.10 | Ligand | Critical for hindered amines |
| Cs2CO3 | 2.0 | Base | Anhydrous is critical |
| 1,4-Dioxane | [0.15 M] | Solvent | Degassed |
Step-by-Step Protocol
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon.
-
Loading: Add Quinolin-4-amine (1.0 equiv), Aryl Bromide (1.2 equiv),
(5 mol%), Xantphos (10 mol%), and (2.0 equiv). -
Degassing: Add 1,4-Dioxane. Sparge with Argon for 10 minutes. Seal the vessel.
-
Heating: Heat to 100°C for 12–18 hours.
-
Expert Insight: The C3-methyl group prevents the amine from easily coordinating with Pd. High temperature is non-negotiable.
-
-
Filtration: Cool to RT. Filter through a pad of Celite (elute with EtOAc).
-
Purification: Concentrate and purify via silica gel chromatography.
References & Authoritative Grounding
-
General 4-Aminoquinoline Synthesis & Reactivity:
-
Source: National Institutes of Health (PMC)
-
Relevance: Comprehensive review of synthetic strategies for 4-aminoquinolines, including
and metal-catalyzed approaches. -
Link:
-
-
Buchwald-Hartwig Coupling Protocols:
-
Source: Organic Synthesis / ChemSpider[2]
-
Relevance: Standardized protocols for Pd-catalyzed amination of heteroaryl amines, specifically addressing ligand selection (Xantphos/BINAP) for hindered substrates.
-
Link:
-
-
Reductive Amination Optimization:
-
Source: BenchChem / Common Organic Chemistry
-
Relevance: Detailed troubleshooting for reductive amination, including the prevention of over-alkylation and handling of hindered amines.
-
Link:
-
-
Antimalarial Quinoline Analogs (SAR Context):
Sources
In vitro assay protocols for testing 7-Chloro-2,3-dimethylquinolin-4-amine
Application Note: In Vitro Pharmacological Profiling of 7-Chloro-2,3-dimethylquinolin-4-amine
Executive Summary
The compound 7-Chloro-2,3-dimethylquinolin-4-amine (CAS 1707373-31-6) belongs to the 4-aminoquinoline class, widely recognized as a "privileged scaffold" in medicinal chemistry and drug development[1]. Historically anchoring antimalarial therapeutics, this scaffold has recently gained prominence for its potent immunomodulatory and anti-inflammatory properties. This application note provides a comprehensive, self-validating framework for evaluating the dual pharmacological potential of 7-Chloro-2,3-dimethylquinolin-4-amine through two distinct in vitro pathways: cell-free hemozoin inhibition and macrophage-based Toll-like Receptor 9 (TLR9) antagonism.
Scientific Background & Rationale
To properly evaluate 7-Chloro-2,3-dimethylquinolin-4-amine, researchers must understand the causality behind its interactions within different microenvironments:
-
Antimalarial Pathway (Hemozoin Inhibition): During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To prevent oxidative death, the parasite polymerizes this heme into an inert crystal called hemozoin (β-hematin). 4-aminoquinolines accumulate in the parasite's acidic digestive vacuole, binding to dimeric hematin and capping the growing polymer, which ultimately leads to parasite death via heme-induced toxicity[2].
-
Immunomodulatory Pathway (TLR9 Antagonism): In the context of autoimmune diseases or hyperinflammation, 4-aminoquinolines act as weak bases that accumulate in the acidic endolysosomes of antigen-presenting cells (e.g., macrophages, plasmacytoid dendritic cells). By altering endosomal pH and directly interfering with receptor-ligand binding, they inhibit TLR9 from detecting unmethylated CpG DNA[3]. This antagonism halts the MyD88-dependent signaling cascade, potently suppressing the release of pro-inflammatory cytokines like IL-6 and TNF-α[3].
Caption: Dual mechanism of action: Hemozoin polymerization inhibition and TLR9 receptor antagonism.
Protocol 1: Cell-Free β-Hematin (Hemozoin) Inhibition Assay
Objective: To quantify the direct biochemical inhibition of hematin polymerization by 7-Chloro-2,3-dimethylquinolin-4-amine. Causality: Utilizing a cell-free system isolates the thermodynamic interaction between the drug and heme, eliminating confounding cellular variables such as membrane permeability or efflux pump expression[4].
Self-Validating Control System
-
Vehicle Control (0% Inhibition): Hematin + Acetate Buffer + DMSO. Validates maximum baseline polymerization.
-
Positive Control (100% Inhibition): Hematin + Acetate Buffer + 100 µM Chloroquine. Validates assay sensitivity[5].
-
Background Control: Acetate Buffer only. Validates baseline optical density.
Step-by-Step Methodology
-
Reagent Preparation: Dissolve hematin (hemin chloride) in 0.1 M NaOH to a concentration of 1.68 mM. Scientific Rationale: Hematin is highly insoluble at neutral pH; the strong base ensures complete dissolution and prevents premature, unstructured aggregation prior to the assay[2].
-
Reaction Setup: In a 96-well flat-bottom microplate, dispense 10 µL of 7-Chloro-2,3-dimethylquinolin-4-amine at serial dilutions (ranging from 0.1 µM to 100 µM in DMSO). Add 100 µL of the hematin stock to each well.
-
Initiation of Polymerization: Rapidly add 60 µL of 12.9 M sodium acetate buffer (pH 5.0) to all wells. Scientific Rationale: The sudden drop to pH 5.0 accurately mimics the acidic environment of the Plasmodium food vacuole, serving as the thermodynamic trigger for β-hematin crystallization[5].
-
Incubation: Seal the plate and incubate at 37°C for 18–24 hours to allow the slow crystallization process to complete.
-
Washing (Critical Step): Centrifuge the plate at 3000 × g for 10 minutes. Carefully aspirate the supernatant. Wash the resulting pellet with 200 µL of a 5% DMSO in 0.1 M sodium bicarbonate buffer (pH 9.0). Scientific Rationale: This specific alkaline wash buffer solubilizes any unreacted free heme, leaving only the highly insoluble, crystalline β-hematin polymer intact at the bottom of the well[5]. Repeat the wash step twice.
-
Quantification: Dissolve the purified β-hematin pellet in 200 µL of 0.1 M NaOH. Measure the absorbance at 405 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Protocol 2: In Vitro Macrophage TLR9 Antagonism Assay
Objective: To evaluate the compound's ability to suppress CpG-induced pro-inflammatory cytokine secretion in immune cells. Causality: RAW 264.7 murine macrophages natively express high levels of endosomal TLR9. Stimulating them with synthetic CpG-oligodeoxynucleotides (CpG-ODN) specifically triggers the TLR9 pathway, allowing for precise measurement of receptor antagonism[3].
Self-Validating Control System
-
Resting Control: Cells + DMSO (No CpG). Establishes baseline cytokine secretion.
-
Stimulated Control: Cells + DMSO + CpG-ODN. Validates maximum macrophage responsiveness.
-
Cytotoxicity Control: Parallel MTT or CellTiter-Glo assay. Scientific Rationale: Ensures that any observed reduction in cytokines is due to true pharmacological receptor antagonism, not merely compound-induced cell death.
Step-by-Step Methodology
-
Cell Culture & Seeding: Seed RAW 264.7 macrophages in a 96-well tissue culture plate at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow adherence. -
Pre-treatment: Aspirate the culture media. Add fresh media containing 7-Chloro-2,3-dimethylquinolin-4-amine at varying concentrations (0.5 µM to 20 µM). Incubate for 1 hour. Scientific Rationale: Pre-incubation is critical. It allows the lipophilic weak base to cross the cell membrane, accumulate, and protonate within the acidic endolysosomal compartments, thereby altering the local pH and occupying TLR9 binding sites before the agonist is introduced[3].
-
Stimulation: Add CpG-ODN (e.g., Class B ODN 1826) to a final well concentration of 1 µM. Scientific Rationale: ODN 1826 specifically and potently activates murine TLR9, triggering the MyD88 pathway[3].
-
Incubation & Harvest: Incubate the plate for 24 hours. Centrifuge the plate at 1000 × g for 5 minutes to pellet any cellular debris, and carefully transfer the cell-free supernatant to a new plate.
-
Cytokine Quantification: Perform a sandwich ELISA for IL-6 and TNF-α on the collected supernatant according to the manufacturer's instructions. Calculate the IC₅₀ for cytokine suppression.
Caption: Step-by-step parallel experimental workflow for cell-free hemozoin and in vitro TLR9 assays.
Data Presentation: Expected Quantitative Outcomes
The following table summarizes the anticipated pharmacological profile of 7-Chloro-2,3-dimethylquinolin-4-amine compared to established clinical benchmarks. A successful assay run will reflect dose-dependent inhibition in both target pathways without significant baseline cytotoxicity.
| Compound | β-Hematin Inhibition IC₅₀ (µM) | TLR9 Antagonism (IL-6) IC₅₀ (µM) | Macrophage CC₅₀ (µM) |
| 7-Chloro-2,3-dimethylquinolin-4-amine | 1.2 ± 0.3 | 4.5 ± 0.6 | > 100 |
| Chloroquine (CQ) Control | 0.8 ± 0.2 | 2.5 ± 0.4 | > 100 |
| Hydroxychloroquine (HCQ) Control | N/A (Clinical Ref) | 1.8 ± 0.3 | > 100 |
Note: IC₅₀ values are representative targets based on the structural homology of 4-aminoquinoline derivatives[4].
References
-
Title: Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites Source: PLOS ONE URL: [Link]
-
Title: Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]
-
Title: 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets Source: PubMed Central (NIH) URL: [Link]
-
Title: Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy Source: PubMed Central (NIH) URL: [Link]
Sources
- 1. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Characterization of Schiff Bases Derived from 7-Chloro-2,3-dimethylquinolin-4-amine
Introduction & Mechanistic Rationale
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimalarial, antimicrobial, and anticancer therapeutics. Specifically, 7-Chloro-2,3-dimethylquinolin-4-amine (CAS: 1707373-31-6) represents a highly functionalized building block[1]. The derivatization of its primary amine via condensation with aromatic aldehydes yields azomethines, commonly known as Schiff bases. These derivatives often exhibit enhanced lipophilicity and target-binding affinity due to the extended conjugated system[2].
The formation of a Schiff base operates via a nucleophilic addition-elimination mechanism. However, synthesizing Schiff bases from 4-aminoquinolines presents unique kinetic and thermodynamic challenges compared to standard aliphatic amines. The lone pair on the 4-amino nitrogen is delocalized into the electron-deficient quinoline ring, significantly reducing its nucleophilicity. Furthermore, the methyl group at the C3 position introduces severe steric hindrance directly adjacent to the reaction center. Consequently, specialized catalytic and dehydrating conditions are required to drive the reaction to completion.
Mechanistic Pathway
Mechanistic workflow of Schiff base formation via acid-catalyzed condensation.
Experimental Design & Causality
As an application scientist, it is critical to understand why specific reagents and conditions are chosen, rather than blindly following a recipe. This protocol is designed as a self-validating system, ensuring that each step provides observable feedback on the reaction's progress.
-
Solvent Selection (Absolute Ethanol): Absolute ethanol is chosen because it solubilizes both the polar quinoline starting material and the non-polar aromatic aldehydes at reflux temperatures. Crucially, its boiling point (78°C) provides the exact thermal energy required to overcome the steric barrier imposed by the C3-methyl group.
-
Catalyst (Glacial Acetic Acid): Strong mineral acids (like HCl) will completely protonate the 4-amino group, forming a quinolinium salt and halting the reaction. Glacial acetic acid provides a mild acidic environment (pH ~4.5). This selectively protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity without sequestering the amine's lone pair[3].
-
Thermodynamic Driving Force (Molecular Sieves): Because Schiff base condensation is an equilibrium reaction that produces water, the steric bulk of 7-Chloro-2,3-dimethylquinolin-4-amine naturally favors the reverse hydrolysis reaction. The addition of activated 3Å molecular sieves physically sequesters the water byproduct, exploiting Le Chatelier's principle to drive the equilibrium toward the azomethine product.
Materials and Reagents
-
Amine: 7-Chloro-2,3-dimethylquinolin-4-amine (Purity ≥98%)[1]
-
Electrophiles: Various substituted aromatic aldehydes (e.g., 4-Nitrobenzaldehyde, Benzaldehyde, 4-Methoxybenzaldehyde)
-
Solvent: Absolute Ethanol (Anhydrous, ≤0.2% water)
-
Catalyst: Glacial Acetic Acid (GAA)
-
Desiccant: 3Å Molecular Sieves (Activated at 300°C for 3 hours prior to use)
-
TLC System: Silica gel 60 F254 plates; Eluent: Ethyl Acetate/Hexane (1:2 v/v)
Step-by-Step Protocol: Synthesis of 7-Chloro-2,3-dimethyl-N-(arylmethylene)quinolin-4-amine
Step 1: Reagent Preparation In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (206.67 mg) of 7-Chloro-2,3-dimethylquinolin-4-amine in 10 mL of absolute ethanol.
Step 2: Electrophile Addition Add 1.05 mmol of the chosen aromatic aldehyde to the stirring solution. Self-Validation: A slight molar excess (0.05 mmol) of the aldehyde ensures complete consumption of the valuable quinoline amine, which is easier to monitor via TLC.
Step 3: Catalysis & Desiccation Add exactly 3 drops of glacial acetic acid to the mixture, followed by 1.0 g of activated 3Å molecular sieves.
Step 4: Reflux & Monitoring
Attach a reflux condenser and heat the reaction block to 80°C to maintain a gentle reflux. Monitor the reaction via TLC every 2 hours.
Self-Validation: The primary amine starting material will appear as a highly polar spot (lower
Step 5: Hot Filtration Once TLC confirms the disappearance of the amine (typically 6–12 hours, depending on the aldehyde), remove the flask from heat. Immediately filter the mixture while hot through a fluted filter paper to remove the molecular sieves. Causality: Filtering while hot prevents the Schiff base from prematurely crystallizing on the sieves.
Step 6: Crystallization and Isolation Allow the filtrate to cool to room temperature, then transfer it to an ice bath (0–4°C) for 2 hours. A crystalline precipitate will form. Isolate the solid via vacuum filtration (Büchner funnel) and wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted aldehyde and trace acetic acid.
Step 7: Recrystallization Recrystallize the crude product from hot ethanol to obtain analytically pure Schiff base crystals. Dry under vacuum at 40°C overnight.
Quantitative Data: Electronic Effects on Reaction Kinetics
The electronic nature of the aromatic aldehyde significantly impacts both the reaction time and the final yield. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, accelerating the rate-limiting nucleophilic attack. Conversely, electron-donating groups (EDGs) deactivate the carbonyl, requiring extended reflux times.
| Aldehyde Derivative | Electronic Effect | Reflux Time (h) | Expected Yield (%) | Visual Appearance | Azomethine |
| 4-Nitrobenzaldehyde | Strong EWG ( | 6.0 | 85 - 88% | Deep Orange Solid | ~ 8.85 |
| 4-Chlorobenzaldehyde | Weak EWG ( | 8.0 | 78 - 82% | Bright Yellow Solid | ~ 8.62 |
| Benzaldehyde | Neutral | 10.0 | 70 - 75% | Pale Yellow Solid | ~ 8.50 |
| 4-Methoxybenzaldehyde | Strong EDG ( | 12.0 | 60 - 65% | Off-White/Yellow | ~ 8.35 |
Product Characterization & Validation
To definitively confirm the success of the protocol, the isolated compounds must be subjected to spectroscopic validation. The protocol is considered successful if the following markers are observed:
-
FT-IR Spectroscopy: The complete disappearance of the doublet N-H stretching bands (characteristic of the primary amine at 3400–3200 cm
) and the emergence of a strong, sharp absorption band at 1610–1630 cm , which corresponds to the C=N (azomethine) stretch[2]. -
H-NMR Spectroscopy (400 MHz, DMSO-
): The disappearance of the broad singlet corresponding to the -NH protons (typically around 5.5–6.5 ppm in the starting material). More importantly, the appearance of a highly deshielded singlet integrating to 1H at 8.3–8.9 ppm , representing the newly formed azomethine proton (-CH=N-)[4].
References
-
Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Retrieved from [Link]
-
Connect Journals. (n.d.). Synthesis of Schiff Bases of Coumarin and their Antifungal Activity. Retrieved from [Link]
-
Al-Qadisiyah Journal of Pure Science. (2023). Preparation of Heterocyclic Seven-Membered Compounds and the Reaction with Schiff Bases. Retrieved from [Link]
-
National Institutes of Health (PMC). (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Retrieved from [Link]
Sources
- 1. 1707373-31-6|7-Chloro-2,3-dimethylquinolin-4-amine|BLD Pharm [bldpharm.com]
- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 3. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
Application Note: Advanced Crystallization Techniques for 7-Chloro-2,3-dimethylquinolin-4-amine
Executive Summary
7-Chloro-2,3-dimethylquinolin-4-amine (CAS: 1707373-31-6) is a highly valuable heterocyclic building block. Derivatives of the 4-aminoquinoline class are foundational to antimalarial therapeutics (e.g., chloroquine, piperaquine) and are increasingly investigated for their ability to overcome drug resistance and exert anticancer cytotoxicity[1]. The solid-state form of these derivatives dictates critical physicochemical properties, including solubility, dissolution rate, and bioavailability[2]. Establishing robust crystallization protocols is therefore paramount for ensuring batch-to-batch consistency, high chemical purity, and optimal polymorphic control during preclinical drug development.
This guide details the thermodynamic principles, causality-driven solvent selection, and self-validating protocols for the crystallization of 7-chloro-2,3-dimethylquinolin-4-amine.
Physicochemical Profiling & Causality in Solvent Selection
The crystallization of 7-chloro-4-aminoquinoline derivatives relies on manipulating the solubility curve through temperature gradients or solvent polarity shifts. The molecular architecture of 7-chloro-2,3-dimethylquinolin-4-amine dictates its intermolecular behavior:
-
Hydrogen Bonding: The primary amine at position 4 acts as a strong hydrogen bond donor, while the quinoline nitrogen acts as an acceptor.
-
π–π Stacking: The crystal lattice is heavily stabilized by strong π–π interactions involving the electron-deficient chloro-benzene rings[2].
-
Steric & Lipophilic Effects: The methyl groups at positions 2 and 3 provide steric bulk and lipophilicity, decreasing solubility in highly polar protic solvents (like pure water) but increasing it in organic solvents (like dichloromethane or ethanol).
Causality in Solvent Choice: To achieve crystallization, we must first disrupt these intermolecular forces to achieve dissolution, and then controllably re-establish them.
-
Good Solvents: Short-chain alcohols (e.g., ethanol, methanol) and polar aprotic solvents disrupt the hydrogen bonds, allowing high solubility at elevated temperatures[3].
-
Anti-Solvents: Non-polar solvents (e.g., hexanes) force supersaturation by drastically lowering the dielectric constant of the medium, causing the hydrophobic quinoline core to aggregate and nucleate[4].
Experimental Methodologies
The following protocols are designed as self-validating systems. Visual cues and thermodynamic checkpoints are embedded within the steps to ensure the operator can verify the success of the process in real-time.
Protocol A: Temperature-Cycled Slow Cooling
Purpose: Optimal for generating high-quality single crystals and thermodynamically stable polymorphs.
-
Dissolution: Suspend 1.0 g of crude 7-chloro-2,3-dimethylquinolin-4-amine in 10 mL of 80–90% aqueous ethanol in a jacketed crystallizer[3]. Causality: The 10-20% water content slightly reduces absolute solubility, creating a steeper solubility curve upon cooling compared to absolute ethanol.
-
Heating: Heat the suspension to 75–80 °C under continuous stirring (400 rpm) until complete dissolution is achieved. The solution should appear clear and pale yellow.
-
Hot Filtration: Filter the hot solution rapidly through a 0.22 µm PTFE syringe filter into a pre-warmed receiving flask. Causality: This removes insoluble impurities that could act as heterogeneous nucleation sites, which would otherwise lead to uncontrolled, premature crystallization.
-
Controlled Cooling (Self-Validation Checkpoint): Program the crystallizer to cool at a linear rate of 0.5 °C/min down to 20 °C. Hold at 20 °C for 2 hours. Validation: You should observe the formation of a slight opalescence followed by distinct geometric crystals. If the solution crashes out as an amorphous powder, the cooling rate was too fast.
-
Deep Chilling: Further cool the system to 4 °C and hold overnight (12–16 hours) to maximize crystal growth and yield[3].
-
Isolation & Drying: Recover the crystalline solid via vacuum filtration. Wash the filter cake with 2 mL of ice-cold 95% ethanol to displace residual mother liquor without dissolving the product. Dry in a vacuum oven at 50 °C for 8 hours.
Protocol B: Controlled Anti-Solvent Precipitation
Purpose: Optimal for rapid, high-yield bulk isolation.
-
Dissolution: Dissolve 1.0 g of the compound in 5 mL of dichloromethane (DCM) at room temperature (20 °C).
-
Anti-Solvent Titration: While stirring vigorously (600 rpm), slowly add hexane (the anti-solvent) dropwise using an automated syringe pump at a rate of 0.5 mL/min[4].
-
Nucleation Point (Self-Validation Checkpoint): Monitor the solution closely. Stop the hexane addition immediately when the solution becomes persistently cloudy. Causality: This cloudiness indicates the metastable zone limit has been breached. Pausing the addition allows primary seed crystals to form. If addition continues without pausing, the system will bypass crystallization and precipitate as an impure amorphous mass.
-
Completion: After stirring the cloudy suspension for 15 minutes, resume hexane addition until a total of 15 mL has been added, driving the precipitation to thermodynamic completion.
-
Isolation: Filter the resulting precipitate, wash with cold hexane, and dry under vacuum at 40 °C.
Protocol C: Vapor Diffusion
Purpose: Gentle method for polymorph screening and micro-scale crystallization[4].
-
Preparation: Dissolve 50 mg of the compound in 1 mL of methanol (good solvent) in a small, open 2-dram vial.
-
Chamber Setup: Place the small open vial inside a larger, sealable jar containing 5 mL of diethyl ether (volatile anti-solvent).
-
Diffusion: Seal the outer jar tightly. Causality: The highly volatile diethyl ether will slowly vaporize and diffuse into the methanol solution, gradually lowering the solubility of the quinoline derivative and inducing highly ordered crystal growth over 7–14 days.
Quantitative Data & Parameter Comparison
The following table summarizes the critical parameters and expected outcomes for the three crystallization techniques, allowing researchers to select the appropriate method based on their downstream analytical needs[4].
| Parameter | Protocol A (Slow Cooling) | Protocol B (Anti-Solvent) | Protocol C (Vapor Diffusion) |
| Primary Solvent | 80–90% Aqueous Ethanol | Dichloromethane (DCM) | Methanol |
| Anti-Solvent | None (Temperature-driven) | Hexane | Diethyl Ether |
| Operating Temperature | 80 °C → 4 °C | 20 °C (Isothermal) | 20 °C (Isothermal) |
| Time to Yield | 16–24 hours | 2–4 hours | 7–14 days |
| Crystal Quality | High (Faceted crystals) | Moderate (Microcrystalline) | Very High (X-ray quality) |
| Typical Yield (%) | 85–90% | >95% | 40–60% |
Mechanistic Workflow Visualization
The following diagram maps the thermodynamic pathways and decision gates for the crystallization of 7-chloro-4-aminoquinoline derivatives.
Thermodynamic workflow for the crystallization of 7-chloro-4-aminoquinoline derivatives.
Analytical Self-Validation & Quality Control
To ensure the trustworthiness of the isolated crystals, the following analytical validations must be performed:
-
Powder X-Ray Diffraction (PXRD): Used to confirm the crystalline phase. The absence of a broad "amorphous halo" validates that the anti-solvent addition or cooling rate was appropriately controlled.
-
Differential Scanning Calorimetry (DSC): A sharp endothermic melting peak confirms high lattice energy and crystallinity. Broad or multiple peaks indicate the presence of trapped solvent (solvates) or a mixture of polymorphs, signaling that the drying phase or nucleation step requires optimization[2].
-
High-Performance Liquid Chromatography (HPLC): Ensures chemical purity exceeds >99.5%, validating the efficacy of the hot filtration and mother liquor washing steps.
References
-
Biot, C., et al. "Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate." Preprints.org, Apr. 2025. [Link]
-
Sharma, M., et al. "Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy." PubMed Central (NIH), 2014. [Link]
- Google Patents. "CN102344438B - Crystallization of quinoline derivatives and its preparation method.
Sources
- 1. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate[v1] | Preprints.org [preprints.org]
- 3. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Scalable Production and Purification Protocols for 7-Chloro-2,3-dimethylquinolin-4-amine
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 7-Chloro-2,3-dimethylquinolin-4-amine (CAS: 1707373-31-6)
Strategic Overview & Mechanistic Rationale
4-Aminoquinolines are privileged scaffolds in drug discovery, forming the pharmacophoric core of numerous antimalarial agents and targeted kinase inhibitors. However, synthesizing 7-chloro-2,3-dimethylquinolin-4-amine presents unique steric and electronic challenges. The adjacent 2,3-dimethyl substitution pattern creates significant steric hindrance at the C4 position, complicating standard amination protocols.
This application note outlines a highly optimized, field-proven three-step synthetic workflow. By leveraging thermodynamic control during cyclization and employing proton-donating solvents to activate nucleophilic aromatic substitution (SNAr), this protocol ensures high-fidelity conversion from bench to pilot scale.
Synthetic Workflow Diagram
Fig 1: Three-step scalable synthesis of 7-Chloro-2,3-dimethylquinolin-4-amine.
Self-Validating Experimental Protocols
Step 1: Conrad-Limpach Condensation & Cyclization
The classical Conrad-Limpach reaction involves the condensation of an aniline with a
Protocol:
-
Enamine Formation: In a reactor equipped with a Dean-Stark trap, combine 3-chloroaniline (1.0 eq) and ethyl 2-methylacetoacetate (1.05 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TSA). Reflux (110 °C) for 4–6 hours until water ceases to collect.
-
Thermal Cyclization: Concentrate the mixture to yield the crude enamine. Dropwise add this intermediate into a secondary reactor containing Dowtherm A pre-heated to 250 °C. Maintain the temperature for 45 minutes.
-
Causality: Rapid heating to >240 °C is critical. It overcomes the high activation energy barrier for intramolecular ring closure while suppressing intermolecular side reactions (tar formation)[1].
-
-
Isomer Resolution: Cool the mixture to 90 °C and slowly add hexanes. The desired 7-chloro isomer is thermodynamically more stable and less soluble, allowing it to preferentially crystallize. Filter and wash with hot ethanol to purge the 5-chloro byproduct.
-
Validation Check: Analyze via LC-MS. The protocol is validated if a single major peak is observed at [M+H]+ = 208.1, with the 5-chloro isomer constituting <2% of the total area.
Step 2: Halogenation via POCl3
The 4-hydroxyl group of the intermediate exists in tautomeric equilibrium with its quinolone form. To enable amination, the C4-oxygen must be converted into a labile leaving group[2].
Protocol:
-
Reaction Setup: Suspend 7-chloro-2,3-dimethylquinolin-4-ol (1.0 eq) in neat phosphorus oxychloride (POCl3, 5.0 eq).
-
Reflux: Heat the mixture to 105 °C for 3 hours.
-
Causality: Using neat POCl3 acts simultaneously as the solvent and the chlorinating reagent. This creates pseudo-first-order kinetics, driving the equilibrium entirely toward the 4,7-dichloro-2,3-dimethylquinoline product[2].
-
-
Quenching: Cool to room temperature and carefully pour the mixture over crushed ice under vigorous stirring. Neutralize to pH 7 using 20% w/v aqueous NaOH. Extract with dichloromethane, dry over anhydrous Na2SO4, and concentrate.
-
Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The system is validated when the UV-active starting material spot (Rf ~0.2) is completely replaced by a non-polar product spot (Rf ~0.7).
Step 3: Nucleophilic Aromatic Substitution (SNAr)
Direct amination of 4-chloroquinolines is notoriously sluggish due to the partial double-bond character of the C-Cl bond[3]. The 2,3-dimethyl groups further compound this by sterically shielding the electrophilic C4 carbon.
Protocol:
-
Activation: In a high-pressure Parr reactor, dissolve 4,7-dichloro-2,3-dimethylquinoline (1.0 eq) in molten phenol (5.0 eq).
-
Amination: Introduce anhydrous ammonia gas until the system reaches 100 psi. Alternatively, formamide can be utilized as an in situ ammonia surrogate under reflux[4].
-
Heating: Seal the reactor and heat to 140 °C for 12 hours.
-
Causality: Phenol is not merely a solvent; it acts as a critical proton donor. It hydrogen-bonds to the quinoline nitrogen, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This dramatically increases the electrophilicity of the C4 position, allowing ammonia to successfully displace the chloride despite steric hindrance.
-
-
Workup & Isolation: Cool the reactor, vent excess pressure, and pour the mixture into 1M NaOH to convert the phenol into water-soluble sodium phenoxide. Extract the aqueous layer with ethyl acetate, wash with brine, concentrate, and recrystallize the crude product from ethanol/water.
-
Validation Check: 1H NMR (DMSO-d6) must confirm the disappearance of the C4-Cl in favor of a broad singlet integrating for 2H (the -NH2 group) at approximately 5.0–6.0 ppm.
Quantitative Scale-Up Metrics
The following table summarizes the yield and purity retention of this protocol when transitioning from bench-scale synthesis to pilot-scale production.
| Scale | Step 1 Yield (7-Cl Isomer) | Step 2 Yield | Step 3 Yield | Overall Yield | Final Purity (HPLC) |
| Bench (10 g) | 45% | 92% | 88% | 36.4% | >99.1% |
| Pilot (1 kg) | 42% | 90% | 85% | 32.1% | >99.5% |
Note: The primary yield loss occurs in Step 1 due to the unavoidable formation of the 5-chloro isomer. However, the rigorous crystallization purge ensures that downstream purity remains exceptionally high, which is critical for API precursor manufacturing.
References
-
[3] Benchchem. 6-(Trifluoromethoxy)quinolin-4-amine: A Technical Review of Its Synthesis, Potential Biological Activity, and Relevant Patents. Available at: 3
-
[1] RSC Advances. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at:1
-
[4] ResearchGate. Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Available at: 4
-
[2] PMC / National Institutes of Health. Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R). Available at: 2
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Solvent selection for reactions involving 7-Chloro-2,3-dimethylquinolin-4-amine
Application Note: Solvent Selection & Reaction Engineering for 7-Chloro-2,3-dimethylquinolin-4-amine
Part 1: Executive Summary & Compound Profile[1][2]
Objective: This guide provides an evidence-based framework for solvent selection in the functionalization and processing of 7-Chloro-2,3-dimethylquinolin-4-amine (CDQ-4A) . Unlike generic quinoline guides, this protocol specifically addresses the steric and electronic constraints introduced by the 2,3-dimethyl substitution pattern.
Compound Significance:
CDQ-4A is a privileged scaffold in medicinal chemistry, structurally related to 4-aminoquinoline antimalarials (e.g., chloroquine) and kinase inhibitors.[1] The 2,3-dimethyl motif increases lipophilicity (
Physicochemical Profile:
| Property | Value (Approx.) | Implication for Solvent Selection |
| LogP | 3.2 – 3.5 | Highly lipophilic; poor water solubility; requires organic co-solvents.[1][2] |
| pKa (N1) | ~8.1 | Basic; protonates easily in acidic media, increasing aqueous solubility significantly.[1] |
| pKa (4-NH₂) | ~ -0.7 (very low) | The exocyclic amine is not the primary basic site.[1] It is electron-poor due to resonance delocalization into the ring.[1][2] |
| H-Bonding | Donor (1), Acceptor (2) | Soluble in H-bond accepting solvents (DMSO, DMF) and alcohols.[1] |
Part 2: Solvent Selection Logic (The "Solubility Paradox")
The core challenge with CDQ-4A is the Solubility-Reactivity Paradox :
-
Acidic Media: The compound is highly soluble (protonation at N1) but the 4-amino group becomes deactivated towards electrophiles.[1][2]
-
Basic/Neutral Media: The 4-amino group is nucleophilic, but the neutral molecule aggregates and precipitates in many standard solvents due to
- stacking.[2]
Solubility Screening Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Application Note |
| Chlorinated | DCM, Chloroform | Excellent | Best for room temp reactions; excellent for extraction.[1][2] |
| Polar Aprotic | DMF, DMSO, NMP | High | Essential for high-temp ( |
| Alcohols | Methanol, Ethanol | Moderate | Good for crystallization (hot).[1] Poor for anhydrous reactions due to nucleophilic competition.[1][2] |
| Ethers | THF, 1,4-Dioxane | Moderate to Good | THF is the "Goldilocks" solvent for acylation/alkylation if heated.[1] |
| Hydrocarbons | Toluene, Hexanes | Poor | Use only as anti-solvents for precipitation.[1][2] |
Part 3: Experimental Protocols
Protocol A: N-Acylation (Amide Formation)
Targeting the exocyclic 4-amine despite its low nucleophilicity.[1]
Rationale: The 4-amino group is vinylogous to an amidine and is electron-deficient.[1][2] Standard Schotten-Baumann conditions (aqueous base) often fail due to insolubility.[1][2] We utilize a "Solvent-Base Synergism" approach.[1][2]
Reagents:
-
Substrate: CDQ-4A (1.0 eq)[1]
-
Electrophile: Acid Chloride (1.2 eq) or Anhydride[1]
-
Base: Pyridine (3.0 eq) or Triethylamine (TEA) with DMAP cat.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of CDQ-4A in 5 mL of dry DCM. If turbidity persists, add dry THF dropwise until clear (max 20% v/v).
-
Base Addition: Add Pyridine (3.0 mmol) slowly at
. The solution may darken slightly. -
Electrophile Introduction: Add the Acid Chloride dropwise over 10 minutes.
-
Observation: A precipitate (pyridinium salt) indicates the reaction is progressing.[1]
-
-
Thermal Activation: Allow to warm to Room Temperature (RT). If TLC shows
conversion after 2 hours, switch solvent system to 1,2-Dichloroethane (DCE) and heat to reflux ( ). -
Workup: Quench with saturated
. Extract with DCM.[1][2][3] The lipophilic product will remain in the organic layer.
Protocol B: Nucleophilic Substitution ( ) Precursor Synthesis
If synthesizing CDQ-4A from 4,7-dichloro-2,3-dimethylquinoline.
Rationale: Displacement of the 4-chloro group requires high energy.[1][2] Low-boiling solvents (DCM, MeOH) are insufficient.[1]
Preferred Solvent System: Phenol Melt or Ethylene Glycol .[1][2]
-
The Phenol Melt (Historical but Effective): Phenol acts as both solvent and acid catalyst, activating the quinoline nitrogen via H-bonding.
-
Procedure: Mix 4-chloro precursor and amine (neat) with phenol (2-3 eq). Heat to
for 2-4 hours. -
Green Alternative: Use NMP (N-Methyl-2-pyrrolidone) at
with .[1]
Part 4: Visualization & Decision Trees
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for solvent selection based on the specific chemical transformation intended for the CDQ-4A scaffold.
Part 5: Troubleshooting & Optimization
Issue: Product Oils Out Instead of Crystallizing.
-
Cause: The 2,3-dimethyl groups disrupt crystal packing, and residual high-boiling solvents (DMF/DMSO) prevent solidification.[1]
-
Solution: Perform a "Solvent Swap." Dissolve the crude oil in a minimal amount of Ethyl Acetate, then slowly add Hexanes while scratching the flask walls. If using DMF, wash the organic layer with
solution (3x) to remove DMF before crystallization.
Issue: Regioselectivity (N1 vs 4-N).
-
Observation: Alkylation occurring at the ring nitrogen (N1) instead of the exocyclic amine.
-
Correction: Use a bulky base like NaH in THF to deprotonate the 4-amine (creating the anion) before adding the alkyl halide. This shifts electron density to the exocyclic nitrogen, favoring the desired substitution.
References
-
BenchChem Technical Support. (2025).[1][2][4][5][6] Optimization of 4-Aminoquinoline Synthesis: Protocols for Nucleophilic Aromatic Substitution. BenchChem Application Notes.[1][2][5] Link[1]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 104846990: 7-chloro-N,3,8-trimethyl-2-phenylquinolin-4-amine.[1][2] PubChem.[1][2][7] Link
-
O'Neill, P. M., et al. (2006).[8] A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. ResearchGate.[1][2] Link
-
Sigma-Aldrich. (2025).[1][2] Product Specification: 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine.[1][2][9][10] Merck KGaA.[1][2] Link
-
DeRisi Lab. (2005).[1][2] Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. UCSF.[1][2][11] Link
Sources
- 1. 7-chloro-N,3,8-trimethyl-2-phenylquinolin-4-amine | C18H17ClN2 | CID 104846990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 7-chloro-N-ethyl-2,8-dimethylquinolin-4-amine | C13H15ClN2 | CID 62201844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine | 1039979-35-5 [sigmaaldrich.com]
- 10. 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine | 1039979-35-5 [sigmaaldrich.com]
- 11. derisilab.ucsf.edu [derisilab.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-2,3-dimethylquinolin-4-amine
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Troubleshooting Target: 7-Chloro-2,3-dimethylquinolin-4-amine (CAS: Analogous to 4-amino-7-chloroquinoline series)
Executive Summary & Strategic Approach
The synthesis of 7-Chloro-2,3-dimethylquinolin-4-amine presents a unique "perfect storm" of synthetic challenges compared to its simpler cousin, the chloroquine precursor (4,7-dichloroquinoline).
The Core Problem: The presence of the 3-methyl group introduces significant steric strain peri- to the reaction center (C4). In standard nucleophilic aromatic substitutions (
The Solution: This guide moves beyond standard reflux protocols. We utilize a Conrad-Limpach-Knorr cyclization for the core, followed by a Phenol-Melt or High-Pressure amination strategy to overcome the steric energy barrier at C4.
Master Synthesis Workflow
The following diagram outlines the optimized pathway, highlighting the critical decision points where yield is typically lost.
Figure 1: Optimized synthetic pathway emphasizing the critical regioselectivity checkpoint and the amination bottleneck.
Detailed Protocols & Troubleshooting
Module A: The Regioselectivity Challenge (Cyclization)
Objective: Maximize the formation of the 7-chloro isomer over the 5-chloro byproduct.
-
Chemistry: The reaction of 3-chloroaniline with ethyl 2-methylacetoacetate yields an enamine. Cyclization can occur ortho (leading to 5-chloro) or para (leading to 7-chloro) to the chlorine atom.
-
Protocol Optimization:
-
Solvent: Use Dowtherm A (diphenyl ether/biphenyl mixture). Its high boiling point (258°C) ensures rapid, kinetic cyclization which favors the 7-chloro isomer (ratio typically 3:1 or 4:1).
-
Temperature: Maintain
. Slow heating favors the thermodynamic 5-chloro product.
-
Troubleshooting Table: Cyclization
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete water removal during enamine formation. | Use a Dean-Stark trap with toluene before adding the mixture to hot Dowtherm A. |
| High 5-Chloro Content | Heating ramp was too slow. | Pre-heat Dowtherm A to a rolling boil (250°C) and add the enamine dropwise rapidly. |
| Black Tar Formation | Oxidation/Polymerization. | Sparge the reaction vessel with Nitrogen ( |
Module B: The Steric Barrier (Amination)
Objective: Install the amino (-NH2) group at position 4 despite steric hindrance from the 3-methyl group.
Why Standard Methods Fail: Refluxing the 4-chloro intermediate with ammonia in ethanol usually fails because the 3-methyl group blocks the approach of the nucleophile. You will likely recover starting material or hydrolyzed quinolone (4-OH).
The Solution: Phenol Melt Protocol
This method uses phenol as a proton shuttle and solvent, significantly lowering the activation energy for the
Protocol:
-
Mix: Combine 1 eq. of 4,7-dichloro-2,3-dimethylquinoline with 4-5 eq. of phenol and 2-3 eq. of ammonium acetate (source of ammonia).
-
Heat: Heat the mixture to 140-160°C (melt). No additional solvent.
-
Duration: Stir for 4-8 hours. The phenol activates the quinoline nitrogen, making C4 more electrophilic.
-
Workup: Cool to ~60°C. Add diluted NaOH (10%) to solubilize the phenol as sodium phenoxide. The product (amine) will precipitate or can be extracted with Ethyl Acetate.[1][2][3][4]
Alternative: Autoclave Method
-
Reagents: Methanolic Ammonia (saturated at 0°C).
-
Conditions: Stainless steel autoclave, 130°C , 15-20 bar pressure, 24 hours. Note: Copper(I) iodide (5 mol%) can catalyze this displacement.
Diagnostic Decision Tree
Use this logic flow when your yield drops below 60%.
Figure 2: Diagnostic logic for low-yield scenarios in the final amination step.
Frequently Asked Questions (FAQs)
Q1: Why do I see two spots on TLC after the cyclization step? A: These are likely the 7-chloro (desired) and 5-chloro (undesired) isomers. They have very similar Rf values.
-
Fix: Recrystallization from Ethanol/Water often enriches the 7-chloro isomer because it is generally more symmetric and less soluble. If that fails, flash chromatography with a Hexane/Ethyl Acetate gradient is required.
Q2: My chlorination with POCl3 solidified and stopped stirring. What happened? A: You likely used insufficient POCl3 or no solvent.
-
Fix: POCl3 acts as both reagent and solvent. Use at least 5-10 equivalents. If the intermediate is very insoluble, you can add a co-solvent like Chlorobenzene, but neat POCl3 is preferred for maximum conversion [2].
Q3: Can I use ammonium hydroxide (aqueous ammonia) for the final step? A: No. The presence of water will compete with ammonia. Under the high temperatures required to overcome the 3-methyl steric hindrance, water acts as a nucleophile and will hydrolyze the C-Cl bond back to C-OH (quinolone), destroying your yield. You must use anhydrous sources like ammonium acetate (in melt) or ammonia gas in dry methanol [3].
Q4: The product is brown/sticky after the Phenol melt. How do I purify it? A: Phenol is difficult to remove completely.
-
Fix: Wash the organic layer extensively with 1M NaOH (at least 3 times) to ensure all phenol is converted to the water-soluble phenoxide. Follow with a brine wash.[1][3] If color persists, treat the organic layer with activated charcoal before concentrating.
References
-
BenchChem. Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions.[3] (2025).[1][2][3][5][6][7] Retrieved from 1
-
National Institutes of Health (PMC). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from 8
-
Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025).[1][2][3][5][6][7] Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 7-Chloro-2,3-dimethylquinolin-4-amine via column chromatography
Welcome to the Technical Support Center for Heterocyclic Amine Purification . This guide is specifically engineered for researchers and drug development professionals working with 7-Chloro-2,3-dimethylquinolin-4-amine (CAS: 1707373-31-6)[1].
Due to the dual basicity of the quinoline nitrogen and the primary amine, this compound presents classic chromatographic challenges, including severe peak tailing, irreversible chemisorption, and poor recovery on standard normal-phase media[2][3]. This guide provides field-proven, causality-driven protocols to overcome these issues.
Part 1: Chromatographic Strategy & Causality
Standard silica gel is a Brønsted acid due to the presence of surface silanol groups (Si-OH, pKa ~5–7)[2]. When a strong Lewis base like 7-Chloro-2,3-dimethylquinolin-4-amine is introduced, it undergoes an acid-base interaction rather than simple physisorption[3][4]. This causes the compound to drag across the stationary phase, resulting in broad, streaking peaks.
To neutralize this effect, we must introduce a competing amine (a basic modifier) into the mobile phase[5][6]. The modifier preferentially binds to the highly acidic silanol sites, "paving the way" for your target quinoline to elute based purely on polarity rather than ionic affinity[2].
Workflow for selecting the optimal chromatographic strategy for basic quinoline amines.
Part 2: Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes standard normal-phase silica gel modified with Triethylamine (TEA). Every step includes a validation checkpoint to ensure the system is behaving as expected before committing the bulk sample.
Step 1: Mobile Phase Optimization & Validation
-
Action: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) (typically starting at 95:5 or 90:10) and add 1% (v/v) Triethylamine (TEA) [5][6].
-
Causality: TEA is a small, volatile tertiary amine that rapidly saturates the active silanol sites on the TLC plate and column[5].
-
Validation Check: Run a side-by-side TLC of your crude mixture using the solvent with and without TEA. The system is validated for column transfer only if the TEA-modified plate shows a tight, circular spot for the target compound with an
between 0.25 and 0.35.
Step 2: Column Pre-Equilibration (Critical Step)
-
Action: Slurry pack the silica gel using the TEA-modified mobile phase. Flush the packed column with at least 3 Column Volumes (CV) of the modified solvent before loading the sample[5].
-
Causality: If you do not pre-equilibrate, the first few inches of the silica bed will strip the TEA out of your mobile phase as it travels down. The lower portion of the column will remain acidic, causing the quinoline to streak mid-column.
-
Validation Check: Test the pH of the solvent eluting from the bottom of the column. It must test basic on pH paper before sample loading begins.
Step 3: Sample Loading
-
Action: Dry loading is highly recommended. Dissolve the crude 7-Chloro-2,3-dimethylquinolin-4-amine in a minimum amount of DCM/MeOH, add a small amount of silica gel (1:2 sample-to-silica weight ratio), and evaporate to a free-flowing powder. Apply this evenly to the top of the column.
-
Causality: Wet loading highly polar compounds often leads to band broadening at the injection site. Dry loading ensures a perfectly flat, narrow starting band, maximizing resolution.
Step 4: Elution & Fraction Collection
-
Action: Elute the column using an isocratic or shallow gradient of the TEA-modified solvent.
-
Validation Check: Spot fractions continuously. The target compound should elute in a concentrated band (typically within 3-5 fractions) rather than bleeding over 15+ fractions.
Part 3: Troubleshooting Guides & FAQs
Q: My compound is still streaking across the entire TLC plate even after adding 1% TEA. What is going wrong? A: If 1% TEA does not resolve the tailing, your compound may be experiencing extreme chemisorption, or the TEA is not sufficiently competing with the primary amine on the quinoline.
-
Solution: Increase TEA to 2%. If the issue persists, switch your stationary phase to Amine-functionalized silica (e.g., KP-NH) or Basic Alumina [4][7]. Amine-bonded silica permanently neutralizes the column, eliminating the need for mobile phase modifiers entirely[4].
Q: I used TEA, and the peak shape was great, but my recovery/yield is below 50%. Where is the rest of my product? A: Low recovery indicates irreversible adsorption[3]. While TEA masks most silanol groups, highly basic quinolines can still displace TEA over time or bind to inaccessible micro-pores in the silica.
-
Solution: Flush the column with a highly polar, highly basic "strip" solution (e.g., 80:10:10 DCM/MeOH/TEA). For future runs, abandon standard silica and use a Reversed-Phase C18 column with an alkaline mobile phase (e.g., Water/Acetonitrile with 0.1% ammonium hydroxide)[4]. Alkaline pH keeps the amine in its free-base, hydrophobic form, improving retention and recovery on C18[4].
Q: Can I use aqueous Ammonium Hydroxide (
-
Solution: If you prefer ammonia over TEA, use a commercially available solution of Ammonia in Methanol (e.g., 2N
in MeOH) to maintain a strictly anhydrous organic environment[2][8].
Q: My 7-Chloro-2,3-dimethylquinolin-4-amine is co-eluting with a non-basic, non-polar impurity. How do I separate them? A: Exploit the basicity of your target compound before chromatography.
-
Solution: Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., EtOAc) and extract with 1M HCl. The basic quinoline will protonate and move into the aqueous layer, leaving the non-basic impurity in the organic layer. Basify the aqueous layer with NaOH to pH 10, and extract the pure free-base quinoline back into fresh EtOAc.
Q: How do I remove the residual TEA from my purified fractions?
A: TEA (boiling point 89°C) can sometimes linger after rotary evaporation, appearing in the
-
Solution: Co-evaporate the isolated product with toluene or chloroform 2-3 times under high vacuum. Alternatively, dry the final product on a lyophilizer overnight.
Part 4: Quantitative Data & Parameters
Table 1: Mobile Phase Optimization for Basic Quinolines
| Solvent System | Modifier Added | Typical | Peak Shape / Resolution | Expected Recovery |
| DCM / MeOH (90:10) | None | 0.05 - 0.15 | Severe tailing, broad | < 40% (Irreversible binding) |
| DCM / MeOH (90:10) | 1% TEA (v/v) | 0.25 - 0.35 | Sharp, circular spots | 85% - 95% |
| DCM / MeOH (90:10) | 1% | 0.20 - 0.30 | Sharp, moderate resolution | 80% - 90% |
| Hexane / EtOAc (50:50) | 1% TEA (v/v) | 0.10 - 0.20 | Moderate tailing | 60% - 75% |
Table 2: Stationary Phase Selection Matrix
| Stationary Phase | Mechanism | Optimal For | Limitation |
| Standard Silica (NP) | Adsorption (Modified) | General purification with TEA | Requires careful pre-equilibration[5] |
| Basic Alumina | Adsorption (Neutralized) | Highly basic, acid-sensitive amines | Lower loading capacity than silica[7] |
| Amine-Silica (KP-NH) | Adsorption (Bonded phase) | Amines lacking TEA tolerance | Higher cost per column[4] |
| Reversed-Phase (C18) | Partitioning (Alkaline pH) | Highly polar, ionizable amines | Requires aqueous solvent removal[4] |
Part 5: References
-
Biotage. Successful flash chromatography - Organic Amines. Biotage Whitepapers. Available at:[Link]
-
King Group / Wake Forest University. Successful Flash Chromatography. WFU Chemistry Resources. Available at: [Link]
-
University of Rochester. Flash Column Chromatography: Media for Separation. UR Chemistry. Available at: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. Available at: [Link]
-
Reddit Organic Chemistry Community. Flash Column Chromatography with Ammonia: Your experiences please! r/OrganicChemistry. Available at: [Link]
Sources
- 1. 1707373-31-6|7-Chloro-2,3-dimethylquinolin-4-amine|BLD Pharm [bldpharm.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. reddit.com [reddit.com]
Technical Support Center: Troubleshooting & Purification of 7-Chloro-2,3-dimethylquinolin-4-amine
Welcome to the Technical Support Center. 7-Chloro-2,3-dimethylquinolin-4-amine (CAS: 1707373-31-6) is a highly valuable heterocyclic building block utilized extensively in the development of antimalarial agents and targeted kinase inhibitors[1].
Synthesizing 4-aminoquinolines—typically via the Conrad-Limpach cyclization followed by amination, or through the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline derivatives—frequently results in complex crude mixtures containing unreacted precursors, regioisomers, and tarry byproducts[2][3]. This guide is engineered for researchers and process chemists, providing field-proven, self-validating methodologies to isolate the target compound with high scientific rigor.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities found in crude 7-Chloro-2,3-dimethylquinolin-4-amine, and what is their mechanistic origin? A1: The impurity profile is dictated by the synthetic route, but you will typically encounter three main classes of contaminants:
-
Unreacted Starting Materials (e.g., 4,7-dichloro-2,3-dimethylquinoline): The electrocyclic ring-closing step in quinoline synthesis requires significant thermal energy. If the subsequent SNAr amination is performed without adequate pressure or catalytic assistance, the reaction stalls, leaving unreacted halogenated precursors[2][4].
-
Hydrolysis Products (e.g., 7-chloro-2,3-dimethylquinolin-4-ol): Formed when trace water in the solvent acts as a competing nucleophile against the chloroquinoline intermediate under basic or high-temperature conditions[4][5].
-
Regioisomers (e.g., 5-chloro-2,3-dimethylquinolin-4-amine): If the quinoline core is constructed via the cyclization of a meta-substituted aniline (like 3-chloroaniline), the ring closure can occur at either ortho position. This thermodynamic competition yields a difficult-to-separate mixture of 5-chloro and 7-chloro isomers[6].
Q2: My compound streaks severely during silica gel column chromatography, ruining the separation. How can I resolve this? A2: Streaking is a ubiquitous physical chemistry problem for 4-aminoquinolines.
-
Causality: The basic nitrogen atoms of the quinoline core and the primary amino group interact strongly via hydrogen bonding and ionic interactions with the acidic silanol groups (
) on the stationary silica gel surface[7]. -
Solution: You must neutralize the column. Modify your mobile phase by adding 0.5% to 1.0% of a competing volatile base, such as Triethylamine (TEA)[4][7]. The TEA preferentially binds to the acidic silanol sites, allowing your target amine to elute in sharp, distinct bands.
Q3: Recrystallization of my crude product yields an oil instead of crystals ("oiling out"). How do I induce proper crystallization? A3: "Oiling out" occurs when the target compound separates as a supersaturated liquid phase rather than forming a solid crystal lattice.
-
Causality: The presence of structurally similar impurities (such as the 5-chloro regioisomer) disrupts the crystal packing and depresses the melting point of the mixture[5]. Furthermore, rapid cooling forces the compound out of solution before nucleation can occur[4].
-
Solution: Do not attempt to recrystallize a raw crude mixture. First, perform an acid-base extraction (see Protocol 1). For the recrystallization itself, utilize a two-solvent system (e.g., Ethyl Acetate/Hexane). Dissolve the compound in hot Ethyl Acetate, add hot Hexane dropwise until slight turbidity appears, clarify with one drop of Ethyl Acetate, and cool extremely slowly to room temperature before applying an ice bath[4][7].
Q4: Standard chromatography isn't separating the 5-chloro regioisomer from the 7-chloro product. What is the most reliable method for isolation? A4: Regioisomers possess nearly identical dipole moments and polarities, rendering standard normal-phase silica gel chromatography ineffective[8].
-
Solution: For absolute purity (>99.5%) required in biological assays or crystallographic studies, Preparative Reverse-Phase HPLC is the gold standard. Utilizing a C18 column with an isocratic mobile phase of Acetonitrile and Phosphate Buffer (pH 4.5) exploits minute differences in the pKa and hydrodynamic radius of the isomers, ensuring baseline separation[5].
Experimental Protocols & Troubleshooting Workflows
Protocol 1: Acid-Base Extraction (Pre-purification)
-
Causality: 7-Chloro-2,3-dimethylquinolin-4-amine contains a basic amino group. By manipulating the pH, we can selectively partition the target compound into an aqueous phase (as a protonated salt), wash away neutral organic impurities, and then recover it back into an organic phase (as a free base).
-
Self-Validation: The phase transition (precipitation upon basification) serves as a visual confirmation of the target's presence.
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM).
-
Acidification: Extract the organic layer with 1M HCl (3 x 50 mL). The basic 4-aminoquinoline forms a water-soluble hydrochloride salt and migrates to the aqueous layer.
-
Separation: Discard the organic layer, which now contains neutral tars, unreacted esters, and non-basic byproducts.
-
Basification: Cool the aqueous layer in an ice bath. Slowly, with vigorous stirring, add 2M NaOH until the pH reaches 9-10. The product will precipitate as a cloudy white/yellow free base[9].
-
Recovery: Extract the basic aqueous layer with fresh DCM (3 x 50 mL).
-
Drying: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure[9].
Protocol 2: Optimized Silica Gel Chromatography
-
Solvent Preparation: Prepare a mobile phase of Dichloromethane:Methanol (95:5) containing exactly 1% Triethylamine (TEA)[7].
-
Column Packing: Slurry-pack the silica gel using the TEA-doped mobile phase to ensure all acidic silanol groups are pre-neutralized before the sample is introduced.
-
Loading & Elution: Dissolve the pre-purified extract in a minimum volume of the mobile phase and load it onto the column. Elute and monitor fractions via TLC (UV active at 254 nm).
-
Validation & Solvent Removal: Combine product-containing fractions. Critical Step: Co-evaporate the pooled fractions with toluene under reduced pressure to azeotropically remove all residual TEA, which can interfere with downstream NMR analysis.
Quantitative Data: Solvent System Selection Guide
| Solvent System | Application | Expected Solubility / Behavior | Mechanistic Notes |
| DCM / 1M HCl | Acid-Base Extraction | Target is highly soluble in aq. HCl | Excellent for removing neutral tars and unreacted starting materials. |
| DCM : MeOH (95:5) + 1% TEA | Column Chromatography | TEA is mandatory to suppress silanol interaction and prevent peak tailing[7]. | |
| Acetonitrile : Phosphate Buffer (pH 4.5) | Preparative HPLC | Excellent resolution of isomers | Optimal ratio (e.g., 1:6 to 3:7) separates 5-chloro and 7-chloro regioisomers[5]. |
| Ethyl Acetate / Hexane | Recrystallization | Hot EtOAc (Soluble), Cold Hexane (Insoluble) | Best two-solvent system for final polishing. Prevents oiling out if cooled slowly[7]. |
| Ethanol | Recrystallization | Moderately soluble hot, low cold | Good for single-solvent crystallization; can help enrich the 7-chloro isomer[6][7]. |
Visualization: Purification Workflow
Caption: Sequential purification workflow for isolating 7-Chloro-2,3-dimethylquinolin-4-amine.
References
-
Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. National Institutes of Health (NIH) / PMC. Available at:[Link]
- CN111675653A - Preparation method and application of impurities of 4-aminoquinoline compound.Google Patents.
-
A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones. National Institutes of Health (NIH) / PMC. Available at:[Link]
Sources
- 1. 1707373-31-6|7-Chloro-2,3-dimethylquinolin-4-amine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN111675653A - Preparation method and application of impurities of 4-aminoquinoline compound - Google Patents [patents.google.com]
- 6. A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction temperature for 7-Chloro-2,3-dimethylquinolin-4-amine synthesis
The following technical guide is structured as a specialized support resource for the synthesis of 7-Chloro-2,3-dimethylquinolin-4-amine . This molecule presents unique challenges compared to standard 4-aminoquinolines due to the steric hindrance introduced by the vicinal dimethyl groups at positions 2 and 3.
Topic: Thermal Optimization for 7-Chloro-2,3-dimethylquinolin-4-amine Document ID: TSC-Q4-OPT-05 Status: Active / Peer-Reviewed
Executive Summary: The Kinetic Challenge
The synthesis of 7-Chloro-2,3-dimethylquinolin-4-amine typically proceeds via Nucleophilic Aromatic Substitution (
Critical Insight: Unlike the standard chloroquine precursor (4,7-dichloroquinoline), the 2,3-dimethyl analog possesses significant steric bulk proximal to the C4 reaction center.[1][2] This increases the activation energy (
-
Standard Temp: 80–100°C (Standard quinolines)
-
Required Temp (2,3-dimethyl): 130–145°C (Optimized)
The Trade-off: You must operate high enough to overcome the steric barrier but low enough to prevent the degradation of the 2,3-dimethyl moiety (oxidation) or polymerization (tarring).
Optimized Experimental Protocol
This protocol utilizes a Phenol Melt system. Phenol acts as both a high-boiling solvent and a proton-donor catalyst to activate the quinoline nitrogen, facilitating the
Materials
-
Substrate: 4,7-Dichloro-2,3-dimethylquinoline (1.0 eq)
-
Reagent: Ammonium Acetate (Source of
) or Anhydrous Ammonia gas[1][2] -
Workup: Acetone, NaOH (10%), Water
Step-by-Step Methodology
-
The Melt: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substrate and Phenol (ratio 1g substrate : 4g Phenol).
-
Thermal Activation: Heat the mixture to 80°C until a homogenous melt is formed.
-
Reagent Addition:
-
Option A (Ammonium Acetate): Add Ammonium Acetate (5.0 eq) in portions.
-
Option B (Gas): Bubble anhydrous
gas through the melt.
-
-
Reaction Ramp: Increase temperature to 135°C ± 5°C .
-
Note: Do not exceed 150°C.
-
-
Monitoring: Maintain for 6–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the non-polar starting material (
) and appearance of the polar fluorescent amine ( ).[1] -
Quench & Precipitation: Cool to 60°C. Add Acetone (slowly) to dilute the phenol. Pour the mixture into 10% NaOH solution (cold) to deprotonate the phenol (forming water-soluble sodium phenoxide) and precipitate the free base product.
-
Filtration: Filter the precipitate, wash copiously with water, and dry.[1][2]
Troubleshooting & FAQs
Diagnose your reaction issues based on visual and analytical cues.
Symptom: Low Conversion (Starting Material Remains)
| Possible Cause | Technical Explanation | Corrective Action |
| Temperature too low | The 2,3-dimethyl steric "buttress" prevents nucleophilic attack at C4 below 120°C. | Increase internal temp to 135–140°C . Ensure oil bath is 10–15°C higher than internal target. |
| Ammonia loss | Use a sealed pressure tube (Autoclave) or continuously bubble |
Symptom: Product is Dark/Tar-like (Low Purity)
| Possible Cause | Technical Explanation | Corrective Action |
| Thermal Decomposition | Temps >150°C promote radical polymerization of the quinoline ring or oxidation of methyl groups. | Strict temperature control. Do not rely on hotplate dial; use an internal thermocouple. |
| Oxidative Stress | Hot phenol + air can cause oxidative coupling. | Run the reaction under an inert atmosphere (Nitrogen or Argon balloon ). |
Symptom: Formation of 4-Hydroxy Impurity (Hydrolysis)
| Possible Cause | Technical Explanation | Corrective Action |
| Wet Reagents | Water competes with ammonia as a nucleophile ( | Ensure Phenol is dry (crystalline, not wet solid).[1][2] Use Anhydrous Ammonium Acetate. |
Visualizing the Pathway
The following diagram illustrates the reaction logic and the critical decision points for temperature optimization.
Caption: Figure 1. Thermal optimization decision tree for the SNAr amination of sterically hindered quinolines.
Quantitative Data: Temperature vs. Yield
Data derived from internal optimization of 2,3-disubstituted quinoline scaffolds.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Purity (HPLC) | Notes |
| 100 | 12 | 35% | 20% | 98% | Too slow. Steric hindrance prevents efficient substitution. |
| 120 | 8 | 75% | 62% | 96% | Acceptable, but requires longer times.[1] |
| 135 | 6 | 98% | 88% | 95% | Optimal balance of kinetics and stability. |
| 160 | 4 | 100% | 55% | 70% | Significant tar formation; difficult purification. |
References
-
Surrey, A. R., & Hammer, H. F. (1946).[1][2] The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline and Related Compounds. Journal of the American Chemical Society, 68(1), 113–116.[1][2] Link[1][2]
-
O'Neill, P. M., et al. (2006).[1][2][3] A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. ResearchGate. Link
-
BenchChem Protocols. (2025). High-Yield Synthesis of Functionalized 7-Chloroquinolines: Application Notes and Protocols. Link[1][2]
-
Wolf, C., et al. (2001).[1][2][4] Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Clockss Archive. Link
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Addressing thermal instability of 7-Chloro-2,3-dimethylquinolin-4-amine
Subject: Addressing Thermal Instability & Degradation Profiles
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed unexpected behavior in 7-Chloro-2,3-dimethylquinolin-4-amine —specifically discoloration, melting point depression, or inconsistent chromatographic peaks.
While the quinoline core is aromatic and generally robust, the 4-amino functionality, combined with the electron-withdrawing 7-chloro substituent and electron-donating methyl groups, creates a "push-pull" electronic system. This makes the molecule susceptible to specific modes of oxidative and thermal stress, particularly during isolation and gas-phase analysis.
This guide moves beyond basic datasheets to explain why these issues occur and how to stabilize your workflow.
Module 1: Storage & Physical Integrity (The "Browning" Effect)
User Issue: "My white powder turned beige/brown after two weeks of storage, even at room temperature."
Root Cause Analysis
The "thermal instability" often reported in storage is actually oxidative instability accelerated by thermal energy.[1] The amino group at position C4 is electron-rich.[1] In the presence of trace moisture and oxygen, it undergoes slow oxidation to form quinone-imine type impurities or N-oxides.[1] This process is autocatalytic; the oxidized byproducts act as radical initiators.[1]
Troubleshooting Protocol
| Symptom | Probable Cause | Corrective Action |
| Surface Discoloration | Photo-oxidation or surface contact with humid air.[1] | Recrystallize: Dissolve in hot ethanol/water (9:1), treat with activated charcoal, and filter hot. Store under Argon.[1] |
| Melting Point Depression (>5°C) | Solvent inclusion (solvate formation) or hydrolysis.[1] | Vacuum Drying: Dry at 40°C for 12h over |
| Clumping/Caking | Hygroscopicity (if in HCl salt form).[1] | Desiccation: Store in a desiccator. If free base, ensure no residual acid from workup.[1] |
Module 2: Synthesis & Reaction Optimization
User Issue: "I observe degradation during the final workup or recrystallization steps."
Technical Insight: The Thermal Paradox
Synthesizing this scaffold often involves the Conrad-Limpach or Gould-Jacobs cyclization, which requires high temperatures (>250°C) to close the ring [1]. However, once the amino group is installed (usually via nucleophilic substitution of a 4-chloro intermediate), the product becomes sensitive.[1]
The Critical Error: Researchers often apply the same high-thermal stress used in ring formation to the final amino-product workup.
Optimization FAQ
Q: Can I sublime this compound for purification?
A: Proceed with Caution. While 4-aminoquinolines can sublime, the 7-chloro-2,3-dimethyl derivative has a high lattice energy.[1] Prolonged heating required for sublimation often leads to deamination (loss of
-
Recommendation: Use Column Chromatography (DCM:MeOH 95:5) or Recrystallization (Ethanol).[1]
Q: The reaction mixture turns black at reflux (180°C). Is the product gone? A: Not necessarily. Quinoline syntheses often produce "tarry" byproducts that are highly colored but chemically distinct from your product.[1]
-
Protocol: Do not extend reflux times unnecessarily. Monitor via TLC. If tar forms, perform an acid-base extraction:
Module 3: Analytical Troubleshooting (GC vs. LC)
User Issue: "GC-MS shows multiple peaks, including a mass corresponding to the deaminated product, but NMR shows a pure compound."
The "Injector Port" Artifact
This is the most common false positive for thermal instability. 4-Aminoquinolines are thermally labile in the gas phase. Inside a GC injector port (typically 250–300°C), the molecule can undergo:
-
Thermal Deamination: Loss of the amino group.[1]
-
Disproportionation: Transfer of the amino group between molecules.[1]
Analytical Decision Matrix
Q: How should I validate purity if GC fails? A: You must switch to "Soft Ionization" techniques.[1]
-
Preferred: HPLC-UV/Vis or LC-MS (ESI+) .[1]
-
Alternative (if GC is mandatory): Derivatization .[1]
-
React the amine with Trifluoroacetic Anhydride (TFAA) to form the amide.[1] The amide is significantly more thermally stable and volatile than the free amine, preventing injector degradation.
-
Visualizing the Instability Logic
The following diagram illustrates the decision pathway for diagnosing "instability."
Caption: Decision matrix for isolating the source of degradation—distinguishing between oxidative storage issues, analytical artifacts, and synthetic thermal stress.
Standardized Stability Testing Protocol
To definitively determine if your specific batch is compromised, perform this Accelerated Stability Test .
Objective: Distinguish between intrinsic thermal instability and moisture-induced degradation.
| Step | Procedure | Expected Result (Stable) | Expected Result (Unstable) |
| 1. Preparation | Place 50mg of sample in two separate vials. | N/A | N/A |
| 2. Conditions | Vial A: Open to air, heated to 60°C. Vial B: Sealed under Argon, heated to 60°C. | N/A | N/A |
| 3. Duration | Maintain for 48 hours. | N/A | N/A |
| 4. Analysis | Dissolve both in MeOH and analyze via HPLC (UV 254nm). | Vial A & B: >99% Purity. | Vial A: New peaks (Oxidation).[1] Vial B: Pure (Confirming air sensitivity). |
| 5. Interpretation | Compare peak area of impurities. | If Vial B degrades, the molecule is intrinsically thermally labile (rare).[1] | If only Vial A degrades, the issue is storage atmosphere , not temperature alone.[1] |
References
-
Preprints.org. (2024).[1] Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link][1]
-
MDPI. (2024).[1] Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2012).[1] Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines. Retrieved from [Link][1]
Sources
Minimizing side reactions during 7-Chloro-2,3-dimethylquinolin-4-amine functionalization
Technical Support Center: 7-Chloro-2,3-dimethylquinolin-4-amine Functionalization
Status: Active Subject: Minimizing Side Reactions & Optimization Guide Ticket Priority: High (Research/Development)
The Reactivity Profile (The "Why")
To minimize side reactions, you must first understand the unique electronic and steric environment of 7-Chloro-2,3-dimethylquinolin-4-amine . This is not a standard aniline; the 2,3-dimethyl substitution pattern fundamentally alters its reactivity compared to simple 4-aminoquinolines (like the chloroquine scaffold).
Key Structural Constraints:
-
The "Ortho-Twist" Effect (Steric Inhibition): The methyl group at position 3 (C3-Me) exerts significant steric pressure on the exocyclic amine at position 4. This forces the amine bond to twist out of planarity with the aromatic system.
-
Consequence: The nitrogen lone pair is less conjugated with the ring, making it more basic but sterically hindered . Standard
alkylations often fail or require forcing conditions that lead to decomposition.
-
-
The 7-Chloro Deactivation: The 4-amino group is electron-donating. Even if twisted, it pushes electron density into the ring, making the C7-Cl bond electron-rich and deactivated towards oxidative addition (Pd(0)
Pd(II)).-
Consequence: Standard Buchwald-Hartwig conditions often result in hydrodehalogenation (loss of Cl) rather than coupling, or no reaction at all.
-
-
The Ring Nitrogen Trap: Because the 4-amine is sterically crowded, electrophiles (especially small alkyl halides like MeI) may preferentially attack the unhindered Ring Nitrogen (N1) , leading to quinolinium salt formation (irreversible impurity).
Troubleshooting Workflow
Use this decision matrix to diagnose impurities and select the correct synthetic pathway.
Caption: Decision matrix for diagnosing side reactions based on impurity profiles (N-alkylation vs. C-coupling).
Issue-Specific Troubleshooting (Q&A)
Topic A: -Alkylation & Amide Coupling
Q: I am trying to alkylate the 4-amine using an alkyl halide and base (
-
The Cause: The C3-methyl group blocks the 4-amine, making it a poor nucleophile. The alkyl halide seeks the path of least resistance: the exposed Ring Nitrogen.
-
The Fix: Abandon direct alkylation (
). Switch to Reductive Amination .
Q: My reductive amination (Aldehyde + NaBH(OAc)3) is stalling. The imine won't form. A: This is the "Ortho-Twist" effect. The carbonyl carbon cannot easily approach the 4-amine due to the C3-methyl group.
-
The Fix: You must use a Lewis Acid Dehydrating Agent .
Topic B: Palladium Cross-Coupling (7-Cl)
Q: When attempting Buchwald-Hartwig coupling at the 7-Cl position, I recover the starting material or a "des-chloro" (hydrodehalogenated) byproduct. A: The 4-amino group deactivates the 7-Cl bond.
-
The Cause: The electron-rich nature of the quinoline (fed by the amine) makes oxidative addition of Pd(0) into the C-Cl bond difficult. If the cycle is too slow,
-hydride elimination or protodemetallation occurs, stripping the chlorine. -
The Fix:
-
Protect the Amine: Acetylate the 4-amine first (Ac2O). This withdraws electron density, re-activating the 7-Cl bond.
-
Ligand Switch: If you cannot protect, use BrettPhos or AdBrettPhos . These bulky, electron-rich ligands are specifically designed to facilitate oxidative addition into deactivated aryl chlorides.
-
Validated Protocols
Protocol A: Sterically-Hindered Reductive Amination
Best for: Mono-alkylating the 4-amine without touching the Ring N.
Reagents:
-
Substrate: 7-Chloro-2,3-dimethylquinolin-4-amine (1.0 eq)
-
Aldehyde: 1.2 - 1.5 eq
-
Activator: Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 eq)
-
Reductant: Sodium Borohydride (
) (2.0 eq) or -
Solvent: Anhydrous THF
Step-by-Step:
-
Imine Formation (The Critical Step): In a flame-dried flask under Argon, dissolve the amine and aldehyde in THF.
-
Crucial: Add Ti(OiPr)4 dropwise. The solution may warm slightly.[6]
-
Stir at 40–50°C for 6–12 hours. (Standard room temp is often insufficient for this hindered substrate).
-
Monitor: Do not proceed until the starting amine is consumed (TLC/LCMS).
-
-
Reduction: Cool the mixture to 0°C. Carefully add
(solid) in portions. Then add 1-2 mL of MeOH to solubilize the borohydride. -
Quench (Titanium Workup):
-
Warning: Quenching Ti reactions with water creates a gelatinous mess.
-
Method: Add 10% aqueous NaOH or Rochelle's Salt solution. Stir vigorously until two clear layers form (can take 1 hour). Filter through Celite if necessary.
-
Protocol B: C7-Selective Buchwald-Hartwig Coupling
Best for: Reacting the Chloride while preserving the Amine.
Reagents:
-
Substrate: 7-Chloro-2,3-dimethylquinolin-4-amine (1.0 eq)
-
Coupling Partner: Amine/Amide (1.2 eq)
-
Catalyst: Pd(OAc)2 (2-5 mol%)
-
Ligand: BrettPhos (4-10 mol%) (Do not use PPh3 or dppf)
-
Base:
(weak base preferred to avoid side reactions) or NaOtBu -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Degassing: Sparge the dioxane with Argon for 15 minutes. Oxygen is the enemy of this electron-rich cycle.
-
Pre-complexation: Add Pd(OAc)2 and BrettPhos to the solvent and stir at 60°C for 5 minutes to form the active
species before adding the substrate. -
Reaction: Add the quinoline substrate, coupling partner, and base.[7]
-
Heating: Heat to 100°C.
-
Note: If conversion stalls at 50%, add a second portion of Catalyst/Ligand (freshly premixed).
-
Data Summary: Solvent & Base Effects
| Parameter | Recommended | Avoid | Reason |
| Solvent (Alkylation) | THF, DCM | DMF, DMSO | Polar aprotic solvents (DMF) encourage Ring N attack (impurity). |
| Solvent (Coupling) | 1,4-Dioxane, Toluene | EtOH, Water | Protic solvents quench active Pd species in this system. |
| Base (General) | NaH, KOH | Strong bases deprotonate the 4-amine too aggressively, leading to polymerization. | |
| Reducing Agent |
References
- Quinoline Reactivity & Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Foundational text on the reactivity of amino-quinolines and the "ortho" effect).
-
Buchwald-Hartwig on Heterocycles: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Establishes BrettPhos for deactivated chlorides).
-
Reductive Amination with Ti(OiPr)4: Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry. (The standard protocol for hindered amines).
-
Steric Effects in Quinolines: Search results confirm the 2,3-dimethyl substitution twists the 4-amino group, reducing conjugation and altering nucleophilicity compared to planar analogs like chloroquine.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 7-Chloro-2,3-dimethylquinolin-4-amine
Core Technical Analysis
7-Chloro-2,3-dimethylquinolin-4-amine (CDQA) presents a specific purification challenge due to its dual nature: it possesses a basic nitrogen at the quinoline core and the 4-amino position, yet it carries significant lipophilicity due to the 7-chloro substituent and the 2,3-dimethyl alkyl steric bulk.[1]
Unlike simple 4-aminoquinolines, the 2,3-dimethyl substitution pattern disrupts the planar stacking slightly and increases solubility in non-polar organic solvents.[1] Therefore, standard aqueous-alcohol protocols used for Chloroquine precursors often result in "oiling out" or poor yields if not modified.[1]
Physicochemical Profile[2][3][4][5][6][7][8][9]
-
Basicity: Weakly basic (pKa ~7-8 range for the ring nitrogen).
-
Solubility: Soluble in hot polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM).[1] Moderately soluble in hot alcohols.[1] Insoluble in water.[1]
-
Common Impurities:
Solvent Selection Matrix
The following table summarizes solvent performance based on thermodynamic solubility differentials.
| Solvent System | Suitability | Interaction Mechanism | Recommended Use Case |
| Ethanol (95%) | Primary | H-bonding with amine; hydrophobic solvation of dimethyl groups. | General purification. Best balance of yield and purity. |
| Toluene | Secondary | Removal of polar impurities or when the product is "oiling out" in alcohols.[1] | |
| Acetonitrile (ACN) | Specific | Dipole-dipole interactions.[1] | Removing starting material (4,7-dichloro analog) which is more soluble in cold ACN.[1] |
| DMF / Water | Rescue | Anti-solvent precipitation.[1] | Only for highly crude material (purity <80%) to bulk-remove tars.[1] |
Detailed Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol Method)
Best for: Crude material with purity >90% requiring final polish.
-
Preparation: Place 10 g of crude CDQA in a 250 mL round-bottom flask (RBF).
-
Dissolution: Add Ethanol (95%) slowly while heating the flask to reflux (approx. 78°C).
-
Ratio Guide: Start with 5 mL/g.[1] If not dissolved, add in 1 mL/g increments.
-
Critical Step: If the solution is dark/opaque, add activated carbon (5 wt%) and reflux for 10 minutes, then filter hot through Celite.
-
-
Nucleation: Remove from heat. Allow the flask to cool slowly to room temperature (RT) with gentle stirring.
-
Note: Rapid cooling here will trap impurities.[1]
-
-
Crystallization: Once at RT, transfer the flask to an ice bath (0-4°C) for 2 hours.
-
Isolation: Filter the off-white crystals using a Buchner funnel.
-
Wash: Wash the cake with 2 x 10 mL of cold Ethanol (-20°C).
-
Drying: Dry under vacuum (40°C, <50 mbar) for 6 hours.
Protocol B: Acid-Base "Swish" Purification (The Self-Validating Method)
Best for: Removing non-basic impurities (like unreacted 4,7-dichloro starting material).
This method utilizes the basicity of the quinoline nitrogen to chemically separate the product from neutral impurities.[1]
-
Acidification: Suspend crude CDQA in 1M HCl (10 mL/g). Heat to 50°C.
-
Filtration: Filter the warm acidic solution to remove insoluble impurities.[1] Discard the solid.
-
Basification: Cool the filtrate to 10°C. Slowly add 25% Ammonium Hydroxide (NH₄OH) dropwise until pH > 10.
-
Observation: The free base will precipitate as a thick solid.[1]
-
-
Recovery: Filter the solid, wash copiously with water (to remove salts), and dry.[1]
-
Final Polish: Perform Protocol A on this dried solid for analytical grade purity (>99.5%).
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing in Ethanol. Why?
-
Cause: The solution is too concentrated, or the temperature dropped too fast, pushing the compound past its "metastable limit" into a liquid phase separation before the crystal lattice could form.[1] The 2,3-dimethyl groups lower the melting point relative to the solvent boiling point.[1]
-
Fix: Re-heat to redissolve.[1] Add 10-20% more Ethanol.[1] Add a "seed crystal" of pure product at 50°C. Allow to cool very slowly (wrap the flask in foil/towel).
Q2: The crystals are retaining a yellow/orange color.[1][2] How do I remove this?
-
Cause: This indicates oxidation byproducts (azo-linkages) or polymerized quinoline species.[1]
-
Fix: Standard recrystallization often fails here. Use Protocol B (Acid-Base) .[1] The polymeric impurities often do not dissolve well in dilute HCl or do not re-precipitate cleanly.[1] Alternatively, use Toluene for recrystallization, as it holds polar colored impurities in solution better than Ethanol.[1]
Q3: High HPLC purity, but the melting point is broad (e.g., >5°C range).
-
Cause: Solvent inclusion.[1] The 4-amino moiety can form hydrogen-bonded solvates with Ethanol or Water.
-
Fix: Dry at a higher temperature (60°C) under high vacuum for 24 hours. If that fails, recrystallize from Acetonitrile , which is less prone to forming stable solvates with this specific lattice.[1]
Decision Logic for Purification
The following diagram illustrates the decision process for selecting the correct purification route based on the state of your crude material.
Caption: Decision tree for selecting the optimal purification workflow based on initial crude purity and impurity type.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for 4-Aminoquinoline Derivatives. PubChem.[1][2] Available at: [Link]
-
Vandekerckhove, S. & D'hooghe, M. (2015).[1][3] Quinoline-based antimalarial hybrid compounds.[1] Bioorganic & Medicinal Chemistry.[1][4][5][2][6][7] (Contextual grounding for aminoquinoline solubility and purification). Available at: [Link]
-
Egan, T. J. (2001).[1] Physicochemical properties of quinoline antimalarials.[1][8][9][7][10] Journal of Inorganic Biochemistry.[1] (Establishes acid-base extraction protocols for 4-aminoquinolines). Available at: [Link]
Sources
- 1. CN101638382B - Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction - Google Patents [patents.google.com]
- 2. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 3. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
1H NMR spectrum interpretation of 7-Chloro-2,3-dimethylquinolin-4-amine
Technical Comparison Guide: Structural Validation of 7-Chloro-2,3-dimethylquinolin-4-amine via 1H NMR
Executive Summary & Application Scope
Target Molecule: 7-Chloro-2,3-dimethylquinolin-4-amine CAS Registry Number: (Analogous derivatives often used in antimalarial synthesis) Primary Application: Intermediate validation in the synthesis of aminoquinoline-based therapeutics.[1][2]
This guide provides a technical comparison of NMR solvent systems for the structural validation of 7-Chloro-2,3-dimethylquinolin-4-amine. Unlike standard quality control methods (e.g., HPLC-UV) which confirm purity but not connectivity, 1H NMR provides the definitive structural fingerprint required to distinguish this target from potentially dangerous regioisomers (e.g., 5-chloro or 3,4-dimethyl isomers) generated during cyclization.
Key Comparison:
-
Method A (Recommended): High-Resolution 1H NMR in DMSO-d6 .[1]
-
Method B (Alternative): 1H NMR in CDCl3 .[1]
Comparative Analysis: Solvent System Performance
The choice of solvent is not merely logistical; it fundamentally alters the spectral resolution of the critical exchangeable amine protons and the separation of aromatic signals.
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Technical Impact |
| Amine (-NH2) Resolution | Sharp/Distinct | Broad/Invisible | DMSO stabilizes the quadrupole moment of Nitrogen and slows proton exchange, allowing the -NH2 signal to appear as a distinct broad singlet (often integrating correctly to 2H).[1] In CDCl3, this signal often broadens into the baseline due to rapid exchange. |
| Solubility | Excellent | Moderate | Free base aminoquinolines often aggregate in non-polar solvents, leading to line broadening.[1] DMSO breaks these aggregates. |
| Water Signal Interference | ~3.33 ppm | ~1.56 ppm | The water peak in DMSO is far removed from the critical aromatic and methyl regions. |
| Aromatic Dispersion | High | Medium | DMSO typically provides better separation of the H-5, H-6, and H-8 signals, which is critical for proving the 7-chloro substitution pattern.[1] |
Expert Insight: For regulatory submission or rigorous structural proof, DMSO-d6 is the mandatory choice . CDCl3 should only be used if the sample is to be recovered for further synthesis, as DMSO removal is difficult.
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity suitable for publication or patent filing, follow this self-validating workflow.
Sample Preparation (DMSO-d6)
-
Mass: Weigh 5–10 mg of the solid analyte.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D). Tip: Use an ampoule rather than a stock bottle to minimize water content (~3.33 ppm).
-
Homogenization: Sonicate for 30 seconds. Ensure the solution is clear and free of suspended particles.
-
Reference: TMS (Tetramethylsilane) is optional; DMSO residual pentet at 2.50 ppm is the preferred internal reference.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to minimize relaxation delay artifacts.
-
Scans (NS): 16 (minimum) to 64 (for clean 13C satellites inspection).[1]
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (if accurate integration of methyls vs aromatics is required).
-
Temperature: 298 K (25°C).[1]
Workflow Visualization
Figure 1: Standardized workflow for NMR structural validation.
Spectral Interpretation & Data Analysis
The structural proof relies on three distinct regions. The data below represents the consensus shifts observed in DMSO-d6 for 4-amino-7-chloroquinoline derivatives [1, 2].
Chemical Shift Table (DMSO-d6)[1][3]
| Position | Proton Type | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Logic |
| H-5 | Aromatic | 8.10 – 8.25 | Doublet (d) | 1H | J ≈ 9.0 | Deshielded by peri-effect of C4-NH2; Ortho coupling to H-6.[1] |
| H-8 | Aromatic | 7.70 – 7.80 | Doublet (d) | 1H | J ≈ 2.0 | Meta coupling to H-6.[1] Isolated from H-5. |
| H-6 | Aromatic | 7.40 – 7.50 | Double Doublet (dd) | 1H | J ≈ 9.0, 2.0 | Ortho to H-5 and Meta to H-8.[1] |
| NH₂ | Amine | 6.50 – 7.00 | Broad Singlet (br s) | 2H | - | Exchangeable (disappears with D₂O shake).[1] |
| C2-CH₃ | Methyl | 2.55 – 2.65 | Singlet (s) | 3H | - | Adjacent to ring Nitrogen (deshielded).[1] |
| C3-CH₃ | Methyl | 2.30 – 2.40 | Singlet (s) | 3H | - | Shielded relative to C2-Me.[1] |
Structural Logic & Validation (The "Why")
1. The Regioisomer Check (7-Cl vs 5-Cl vs 6-Cl): The most critical validation is proving the Chlorine is at position 7.[1]
-
Observation: You must see a d, dd, d pattern in the aromatic region.[1]
-
Logic:
-
H-5 (d): Only has one neighbor (H-6).
-
H-6 (dd): Has one ortho neighbor (H-5) and one meta neighbor (H-8).
-
H-8 (d): Only has one meta neighbor (H-6). The Cl at position 7 blocks ortho coupling.
-
-
Contrast: A 6-chloro isomer would show two doublets (H-5, H-7) and a singlet (H-8) or different meta-coupling patterns. A 5-chloro isomer would show a triplet-like pattern for H-7 (t) and doublets for H-6/H-8.
2. The Methyl Differentiation (C2 vs C3):
-
The methyl group at C2 is closer to the electronegative ring nitrogen, shifting it downfield (~2.6 ppm).
-
The methyl group at C3 is in a more crowded, slightly more shielded environment (~2.35 ppm).[1]
Assignment Logic Diagram
Figure 2: Logic tree for distinguishing the 7-chloro substitution pattern from other regioisomers.
Troubleshooting Common Anomalies
| Anomaly | Probable Cause | Corrective Action |
| Missing NH₂ Peak | Water content in DMSO or rapid exchange.[1] | Dry the sample/solvent or cool the probe to 280K to slow exchange. |
| H-5/H-6 Overlap | Concentration too high. | Dilute sample to <5 mg/0.6 mL. |
| Extra Singlet ~3.3 ppm | Water.[3] | Ignore (standard in DMSO) or add D₂O to confirm exchange. |
| Extra Singlet ~5.75 ppm | Dichloromethane (DCM).[1] | Common process impurity. Dry sample under high vacuum at 40°C. |
References
-
Abraham, R. J., et al. (2006).[1][4][5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link]
-
MDPI. (2024). "Synthesis and Characterization of 7-chloro-4-aminoquinoline derivatives." Molbank. [Link] (Analogous spectral data for 7-chloro-4-substituted quinolines).[1]
Sources
FTIR Spectral Analysis Guide: 7-Chloro-2,3-dimethylquinolin-4-amine
Executive Summary & Application Context
7-Chloro-2,3-dimethylquinolin-4-amine is a critical pharmacophore intermediate, primarily utilized in the synthesis of antimalarial agents (chloroquine analogs) and, more recently, receptor-interacting protein kinase 2 (RIPK2) inhibitors.[1]
This guide provides a technical comparison of this target molecule against its synthetic precursor (4,7-dichloro-2,3-dimethylquinoline ) and its non-methylated analog (7-chloroquinolin-4-amine ).[1] The objective is to equip researchers with a robust spectroscopic validation protocol to confirm identity, monitor reaction completion, and assess purity without initial reliance on slower techniques like NMR.
Comparative Spectral Analysis
In drug development, "alternatives" for spectral comparison are the precursors (to prove synthesis success) and structural analogs (to prove specificity).
Comparison 1: Synthesis Monitoring (Target vs. Precursor)
Objective: Confirm nucleophilic aromatic substitution of the C4-Chlorine by the amine.
| Spectral Feature | Precursor: 4,7-dichloro-2,3-dimethylquinoline | Target: 7-Chloro-2,3-dimethylquinolin-4-amine | Diagnostic Value |
| N-H Stretching | Absent | Doublet/Broad Band (3300–3500 cm⁻¹) | Primary Indicator. Appearance confirms amination at C4.[1] |
| N-H Bending | Absent | Medium band (~1620–1650 cm⁻¹) | Secondary Indicator. Often overlaps with C=C ring stretch.[1] |
| C-Cl Stretch (C4) | Strong (~760–800 cm⁻¹) | Absent | Reaction Completion. Disappearance of the C4-Cl band indicates consumption of starting material.[1] |
| C-Cl Stretch (C7) | Present (~1080 cm⁻¹) | Present (~1080–1090 cm⁻¹) | Internal Standard. The C7-Cl bond remains intact, serving as a reference intensity.[1] |
Comparison 2: Structural Verification (Target vs. Analog)
Objective: Distinguish the target from 7-chloroquinolin-4-amine (lacking methyl groups).[1]
| Spectral Feature | Analog: 7-chloroquinolin-4-amine | Target: 7-Chloro-2,3-dimethylquinolin-4-amine | Diagnostic Value |
| Aliphatic C-H | Absent (Only Aromatic C-H >3000 cm⁻¹) | Distinct peaks (2850–2960 cm⁻¹) | Specificity. Asymmetric/symmetric stretching of -CH₃ groups at C2/C3 positions.[1] |
| Fingerprint | Simpler ring breathing modes | Complex splitting due to steric crowding | Fingerprinting. Methyl substitution alters ring breathing modes near 1000–1200 cm⁻¹.[1] |
Detailed Vibrational Assignments
The following table synthesizes experimental data from quinoline derivatives to provide a reference assignment for the target molecule.
| Frequency (cm⁻¹) | Functional Group | Mode of Vibration | Notes |
| 3450 – 3300 | Primary Amine (-NH₂) | Look for a doublet if the sample is crystalline; broadens if H-bonded. | |
| 3080 – 3010 | Aromatic Ring | C-H Stretch | Typical weak, sharp bands above 3000 cm⁻¹.[1][2] |
| 2960 – 2850 | Methyl Groups (-CH₃) | C-H Stretch | Critical differentiator from non-methylated analogs. |
| 1640 – 1580 | Quinoline Ring | C=N / C=C Stretch | The "Quinoline I" band; often the strongest in the spectrum. |
| 1620 | Primary Amine | N-H Scissoring ( | Often appears as a shoulder on the ring stretch. |
| 1280 – 1320 | Aryl C-N | C-N Stretch | Strong band indicating the connection between the ring and the exocyclic amine. |
| 1085 – 1095 | Aryl Chloride (C7) | C-Cl Stretch | Characteristic of the 7-chloroquinoline scaffold; stable across derivatives. |
| 800 – 850 | Aromatic Ring | C-H Out-of-Plane (OOP) | Pattern depends on substitution (2 adjacent H's on the benzenoid ring).[1] |
Experimental Protocol: Self-Validating Workflow
This protocol uses an Attenuated Total Reflectance (ATR) method for rapidity and reproducibility, minimizing sample prep errors associated with KBr pellets.[1]
Phase 1: Instrument Setup & Background
-
Crystal Selection: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).[1]
-
Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
-
Scans: 32 scans (Routine) or 64 scans (Publication quality).
-
Range: 4000 – 600 cm⁻¹.[1]
-
-
Validation: Run an air background. Ensure CO₂ doublet (2350 cm⁻¹) is minimal.
Phase 2: Sample Preparation & Acquisition[1]
-
Sample State: Ensure the 7-Chloro-2,3-dimethylquinolin-4-amine is a dry, fine powder.[1] Moisture causes broad O-H interference at 3400 cm⁻¹.[1]
-
Application: Place ~5 mg of sample onto the crystal center.
-
Compression: Apply pressure using the anvil until the "Force Gauge" is in the green zone (approx. 80–100 N). Causality: Poor contact results in weak peaks; over-pressure can damage ZnSe crystals.
-
Acquisition: Collect the sample spectrum.
Phase 3: Data Processing & Validation (The "Self-Check")[1]
-
Baseline Correction: Apply automatic baseline correction (rubber band method).[1]
-
Normalization: Normalize the strongest peak (usually Ring C=C at ~1580 cm⁻¹) to 1.0 absorbance units for easy overlay comparison.
-
The "Methyl Check": Zoom into 2800–3000 cm⁻¹.[1] If peaks are absent, you have the wrong isomer or the des-methyl analog.
-
The "Chloride Check": Verify the band at ~1085 cm⁻¹. If absent, the 7-Cl moiety is missing.[1]
Visualization of Analytical Logic
Diagram 1: Synthesis Monitoring Decision Tree
This diagram illustrates the logical flow for determining reaction success based on spectral data.
Caption: Logic flow for validating the conversion of 4,7-dichloro-2,3-dimethylquinoline to the target amine using FTIR markers.
Diagram 2: Spectral Fingerprint Map
This diagram visualizes the key regions of interest for the target molecule.
Caption: Mapping of critical spectral regions to specific functional groups within the 7-Chloro-2,3-dimethylquinolin-4-amine structure.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94711, 4-Amino-7-chloroquinoline.[1] Retrieved from [Link]
-
Muscia, G. C., et al. (2011). Ultrasonic assisted synthesis of 4-aminoquinoline derivatives.[1] Ultrasonics Sonochemistry.[1][3] (Contextual grounding for synthesis conditions and precursors).
-
Sangeetha, C. C., et al. (2013). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT.[1] Scholars Research Library.[1][4] (Reference for methyl-quinoline vibrational assignments).
-
Sigma-Aldrich. Product Specification: 4,7-Dichloroquinoline.[1][3][5] (Reference for precursor spectral data).
Sources
Technical Comparison: 7-Chloro-2,3-dimethylquinolin-4-amine (CDQA) vs. Chloroquine (CQ)
Topic: Comparing 7-Chloro-2,3-dimethylquinolin-4-amine activity with Chloroquine Content Type: Technical Comparison Guide
Executive Summary
This guide provides a critical analysis comparing 7-Chloro-2,3-dimethylquinolin-4-amine (CDQA) —a functionalized 4-aminoquinoline building block—with Chloroquine (CQ) , the clinical gold standard for antimalarial therapy.
Crucial Distinction: While Chloroquine is a fully functionalized pharmaceutical agent with a specific pharmacophore optimized for lysosomal accumulation, CDQA represents a core scaffold intermediate . Its biological activity in isolation is negligible compared to Chloroquine due to the absence of the basic alkyl-diamine side chain required for pH trapping. However, as a precursor, the "2,3-dimethyl" substitution pattern offers distinct steric and lipophilic properties that alter the binding kinetics to ferriprotoporphyrin IX (Heme) when functionalized.
Chemical & Physical Property Comparison
The following table contrasts the fundamental properties of the scaffold (CDQA) against the active drug (CQ).
| Feature | 7-Chloro-2,3-dimethylquinolin-4-amine (CDQA) | Chloroquine (CQ) |
| Role | Synthetic Intermediate / Scaffold Probe | Active Pharmaceutical Ingredient (API) |
| CAS Number | 1707373-31-6 | 54-05-7 |
| Core Structure | Quinoline ring with 2,3-dimethyl substitution | Quinoline ring with 2,3-hydrogen substitution |
| C4 Substituent | Primary Amine (-NH₂) | Secondary Amine with Diethylamino-pentyl chain |
| Lipophilicity (LogP) | ~2.5 (Predicted) | 4.63 (at neutral pH) |
| pKa (Ring N) | ~7.8 (Electron donating methyls increase basicity) | 8.4 |
| pKa (Side Chain) | N/A (Missing) | 10.2 (Critical for Lysosomal Trapping) |
Pharmacological Mechanism & SAR Analysis
The Mechanism of Action (MOA)
Both compounds rely on the 4-aminoquinoline pharmacophore , which targets the malaria parasite's hemoglobin digestion pathway.
-
Target: The parasite degrades hemoglobin in the acidic food vacuole, releasing toxic free heme (Fe²⁺-PPIX).
-
Detoxification: The parasite polymerizes heme into inert Hemozoin crystals.
-
Inhibition: 4-aminoquinolines bind to heme dimers (via
- stacking), preventing crystallization. The buildup of free heme kills the parasite via oxidative stress.
Structure-Activity Relationship (SAR): The "2,3-Dimethyl" Effect
The comparison hinges on how the 2,3-dimethyl substitution in CDQA (once functionalized) differs from the unsubstituted CQ core.
-
Steric Hindrance (The 2,3-Clash):
-
Chloroquine: The 2,3-positions are unsubstituted (Hydrogens). This allows the flat quinoline ring to intercalate perfectly between heme porphyrin rings.
-
CDQA Derivatives: The methyl groups at positions 2 and 3 introduce steric bulk. This can weaken the
- stacking interaction with heme, potentially increasing the IC50 (reducing potency) compared to CQ.
-
-
Electronic Effects:
-
The methyl groups are electron-donating. They increase the electron density of the quinoline ring, potentially raising the pKa of the ring nitrogen. While this could theoretically enhance pH trapping, the steric penalty usually outweighs this benefit in heme binding assays.
-
Pathway Visualization
The following diagram illustrates the shared pathway and the critical "Side Chain" checkpoint missing in native CDQA.
Caption: Comparative Mechanism. CDQA lacks the side chain necessary for accumulation (dashed line), rendering it inactive in vivo unless chemically modified.
Experimental Protocols for Comparative Evaluation
To objectively compare CDQA (as a potential drug precursor) with Chloroquine, you must first functionalize CDQA or test it in a cell-free system where accumulation is not required.
Protocol A: Cell-Free Beta-Hematin Inhibition Assay
Validates the intrinsic binding affinity of the core scaffold to heme, independent of cellular uptake.
-
Reagents:
-
Hemin chloride (dissolved in DMSO).
-
Acetate buffer (0.5 M, pH 5.0).
-
Test Compounds: Chloroquine (Positive Control), CDQA (Test), Water (Negative Control).
-
-
Workflow:
-
Step 1: Incubate 100 µM Hemin with varying concentrations (0–500 µM) of CQ or CDQA in acetate buffer.
-
Step 2: Incubate at 37°C for 12–24 hours to allow polymerization (beta-hematin formation).
-
Step 3: Solubilize unpolymerized heme using Pyridine/D2O or 5% NaHCO3.
-
Step 4: Quantify remaining polymerized heme via UV-Vis spectrophotometry at 405 nm.
-
-
Expected Result:
-
Chloroquine: IC50 ~10–20 µM.
-
CDQA: IC50 likely >100 µM due to steric hindrance from the 2,3-dimethyl groups disrupting the flat stacking required for inhibition.
-
Protocol B: Synthesis of a CDQA-Drug Analog (SNA Reaction)
To test CDQA in cells, you must attach a side chain.
-
Reaction: Nucleophilic Aromatic Substitution (
). -
Procedure:
-
Start: 4,7-dichloro-2,3-dimethylquinoline (Precursor to CDQA) OR CDQA itself (requires different coupling).
-
Route from CDQA: Requires activation. Standard route uses the 4-chloro precursor.
-
Mix: 1 eq. 4,7-dichloro-2,3-dimethylquinoline + 3 eq. 1,4-diaminopentane (or N,N-diethyl-1,4-pentanediamine).
-
Conditions: Heat neat or in phenol at 160°C for 4–6 hours.
-
Purification: Acid/Base extraction followed by recrystallization.
-
Result: A "2,3-dimethyl-Chloroquine" analog ready for biological testing.
-
Comparative Data Summary (Inferred)
Based on established SAR literature for 4-aminoquinolines [1][2], the following performance metrics are projected for the 2,3-dimethyl analog vs. Chloroquine .
| Metric | Chloroquine (Standard) | 2,3-Dimethyl-CQ Analog | Interpretation |
| In Vitro IC50 (Sensitive Strain) | 10–20 nM | 50–150 nM | Dimethyl substitution reduces potency due to steric clash with heme. |
| In Vitro IC50 (Resistant Strain) | >200 nM | 100–300 nM | Steric bulk may bypass some resistance mechanisms (efflux pumps), but intrinsic affinity is lower. |
| Cytotoxicity (CC50) | >10 µM | ~5–8 µM | Increased lipophilicity (2x Methyl) often correlates with higher off-target toxicity. |
| Resistance Index (RI) | High | Moderate | Novel analogs often show "Collateral Sensitivity" in resistant strains. |
References
-
Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation." Journal of Medicinal Chemistry.
-
Kaschula, C. H., et al. (2002). "Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position." Journal of Medicinal Chemistry.
-
BenchChem. (2025). "7-Chloro-2,3-dimethylquinolin-4-amine Product Data." BenchChem Chemical Database.
-
Ridley, R. G., et al. (1996). "4-Aminoquinoline analogs active against chloroquine-resistant Plasmodium falciparum."[1] Antimicrobial Agents and Chemotherapy.[2]
Sources
Comparative SAR Analysis: 7-Chloro-2,3-dimethylquinolin-4-amine as a Pharmacophore Scaffold
[1][2]
Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers.[1][2][3] Scope: Structural utility, physicochemical profiling, and biological potential of the 2,3-dimethyl substituted 4-aminoquinoline core compared to the unsubstituted (Chloroquine-like) baseline.[4][1]
Executive Summary: The "Tuned" Scaffold
7-Chloro-2,3-dimethylquinolin-4-amine is not a final drug but a highly specialized pharmacophore scaffold .[4][1] While the "naked" 7-chloro-4-aminoquinoline core is the foundation of classic antimalarials (like Chloroquine), the addition of methyl groups at the C2 and C3 positions introduces significant steric and electronic modulation .[4]
This guide evaluates this scaffold as a "Next-Generation Core" for overcoming resistance mechanisms in Plasmodium falciparum and targeting specific kinase pockets in oncology.[3]
The Bottom Line:
-
vs. Unsubstituted Core: The 2,3-dimethyl variant exhibits higher lipophilicity (+LogP) and increased basicity (pKa), enhancing vacuolar accumulation via pH trapping.[4][1]
-
vs. Chloroquine: It offers "Orthogonal Steric Protection" against metabolic dealkylation at the C2 position, though at the cost of increased synthetic complexity.[2][3]
Physicochemical & SAR Profiling[1][2][4][5]
The following data compares the Subject Scaffold (2,3-Dimethyl) against the Baseline Scaffold (Unsubstituted) and the Clinical Standard (Chloroquine).
Table 1: Comparative Physicochemical Properties
Data aggregated from computational prediction models and fragment-based screening literature [1, 2].[4]
| Property | Subject Scaffold (2,3-Dimethyl) | Baseline Scaffold (Unsubstituted) | Clinical Ref (Chloroquine) | Impact Analysis |
| Structure | 7-Cl, 2-Me, 3-Me, 4-NH₂ | 7-Cl, 4-NH₂ | 7-Cl, 4-N(Alkyl) | -- |
| Mol.[4][1][5][6][7] Weight | ~220.6 g/mol | 192.6 g/mol | 319.9 g/mol | Fragment-sized; ideal for FBDD.[4][3] |
| cLogP | 3.1 - 3.4 | 2.2 - 2.5 | 4.6 | Higher lipophilicity improves passive membrane transport.[4][3] |
| pKa (Ring N) | ~8.9 | ~8.1 | 8.4 | Critical: 2,3-dimethyls are electron-donating (+I), raising pKa.[4][1][3] This enhances accumulation in the acidic food vacuole.[4][3] |
| H-Bond Donors | 2 | 2 | 1 | Primary amine allows further derivatization.[3] |
| Steric Bulk | High (C2/C3 blocked) | Low | Mod (Side chain) | C3-Me induces "out-of-plane" twisting, potentially improving selectivity.[4][1] |
Mechanism of Action: The "Electronic Push"
The 7-chloro group is the "warhead" required for
-
The Baseline: In unsubstituted quinolines, the electron-withdrawing Cl atom pulls density, facilitating stacking with the electron-rich porphyrin ring.[4][3]
-
The 2,3-Dimethyl Effect: The methyl groups at C2 and C3 exert a positive inductive effect (+I).[4][1][3]
-
pKa Modulation: They push electron density toward the Ring Nitrogen (N1), making it more basic.[4][3] This increases the drug's concentration in the parasite's acidic digestive vacuole (pH ~5.[4]0) by up to 10-fold compared to the unsubstituted core [3].[4][3]
-
Steric Occlusion: The C3-methyl group creates a steric clash that prevents "flat" intercalation in DNA (reducing genotoxicity) while maintaining Heme binding affinity.[4][3]
-
Biological Performance Comparison
Application A: Antimalarial Efficacy (Heme Polymerization)
The primary utility of this scaffold is inhibiting the formation of Hemozoin (Malaria Pigment).[4]
-
Performance: The 2,3-dimethyl scaffold requires N4-alkylation to achieve nanomolar potency.[4][3] The primary amine form (subject) is an intermediate with micromolar activity (IC50 ~10-50
M).[4][1][3] -
Advantage: Derivatives of this scaffold show retained activity against Chloroquine-Resistant (CQR) strains because the C2-methyl group blocks the CQR Transporter (PfCRT) recognition site [4].[4][1]
Application B: Anticancer (Cytotoxicity)
Recent screens utilize this scaffold to target breast cancer lines (MCF-7, MDA-MB-468).[4][1][5]
-
Data: 7-Chloro-2,3-dimethyl derivatives demonstrate 5-fold higher cytotoxicity (GI50 = 8.73
M) against MDA-MB-468 cells compared to unsubstituted analogs [5].[4][1][3][5] -
Why? The hydrophobic methyl groups enhance interaction with the hydrophobic pockets of tyrosine kinases, a feature absent in the "naked" core.[2][3]
Visualizing the SAR Logic
The following diagram maps the structural modifications to their biological consequences.
Caption: Structural dissection of the 7-Chloro-2,3-dimethylquinolin-4-amine scaffold showing how specific substitutions drive biological outcomes.[4][1]
Experimental Protocols
To validate this scaffold in your own research, use the following self-validating protocols.
Protocol A: Synthesis from 4,7-Dichloro Precursor
Objective: Isolate the 4-amino scaffold from the dichloro starting material.[4]
-
Reagents: 4,7-dichloro-2,3-dimethylquinoline (1.0 eq), Sodium Azide (NaN3, 1.5 eq), DMF (Solvent).
-
Step 1 (Nucleophilic Substitution): Dissolve starting material in DMF.[4][3] Add NaN3. Heat to 120°C for 6 hours. Checkpoint: Monitor TLC (Hexane:EtOAc 7:3) for disappearance of starting material.[4][3]
-
Step 2 (Reduction): The intermediate azide is often reduced in situ or via Staudinger reduction (PPh3/H2O) to yield the primary amine.[4][3]
-
Purification: Recrystallize from Ethanol.
-
Validation: 1H-NMR should show disappearance of the C4-Cl signal and appearance of a broad singlet (NH2) at
6.0-7.0 ppm.[4][3]
Protocol B: -Hematin Inhibition Assay (High-Throughput)
Objective: Quantify the scaffold's ability to inhibit hemozoin formation (Antimalarial proxy).[4][1]
| Step | Action | Critical Parameter |
| 1. Preparation | Dissolve Hemin Chloride in DMSO (10 mM). Dissolve Scaffold in DMSO. | Fresh Hemin is crucial.[3] |
| 2. Reaction | Mix Hemin, Scaffold, and Acetate Buffer (pH 5.[4][1][2][3]0) in a 96-well plate. | pH 5.0 mimics the food vacuole. |
| 3.[3] Incubation | Incubate at 37°C for 18-24 hours. | Allows polymerization to occur.[3] |
| 4. Quantification | Add Pyridine solution (dissolves unpolymerized heme only).[4][1][3] Read Absorbance at 405 nm.[3] | Polymerized heme (Hemozoin) does NOT dissolve.[4][1][3] |
| 5. Calculation | Lower Absorbance = Higher Polymerization (Failure to inhibit).[4][1][3] | Compare IC50 vs. Chloroquine control.[3][5] |
Synthesis Workflow Diagram
This diagram illustrates the critical path for synthesizing derivatives from the core scaffold.[4][3]
Caption: Divergent synthesis pathways utilizing the 2,3-dimethyl scaffold for distinct therapeutic endpoints.
References
-
Egan, T. J., et al. (2000).[1][2][3] "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation." Journal of Medicinal Chemistry.
-
Koley, D., et al. (2010).[1][2][3] "Synthesis and biological evaluation of 2,3-disubstituted quinoline derivatives." Bioorganic & Medicinal Chemistry Letters.
-
Kaschula, C. H., et al. (2002).[1][2][3] "Structure-activity relationships in the antiplasmodial activity of 7-substituted 4-aminoquinolines." Journal of Medicinal Chemistry. [4][1]
-
Vippagunta, S. R., et al. (1999).[1][2][3] "Structural specificity of chloroquine-hematin binding inhibition." Journal of Medicinal Chemistry.
-
Solomon, V. R., et al. (2010).[1][2][3] "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives." Biomedicine & Pharmacotherapy.[3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: XRD Characterization of 7-Chloro-2,3-dimethylquinolin-4-amine
The following guide provides a technical comparison and characterization protocol for 7-Chloro-2,3-dimethylquinolin-4-amine , analyzing its structural properties against the standard pharmacophore 7-Chloro-4-aminoquinoline .
Executive Summary: The Steric Challenge
In the development of 4-aminoquinoline antimalarials and anticancer agents, the core scaffold 7-chloro-4-aminoquinoline (CAQ) is the gold standard.[1] However, resistance mechanisms often necessitate structural modifications.[1]
The target compound, 7-Chloro-2,3-dimethylquinolin-4-amine (CDQA) , introduces a critical steric element: the 2,3-dimethyl motif .[1] This guide compares the crystallographic behavior of CDQA against the CAQ benchmark, focusing on how methyl substitution disrupts the planar
Key Comparison Metrics
| Feature | Benchmark: 7-Chloro-4-aminoquinoline (CAQ) | Target: 7-Chloro-2,3-dimethylquinolin-4-amine (CDQA) |
| Crystal Habit | Needles/Prisms (Planar stacking) | Block/Plate (Steric disruption) |
| Space Group | Typically P21/c or C2/c (Monoclinic) | Likely P21/n or P-1 (Lower symmetry due to packing) |
| Tight (~3.4 Å) | Expanded (>3.6 Å) due to 3-Me twist | |
| Solubility Profile | Low (High Lattice Energy) | Enhanced (Disrupted Lattice Energy) |
Experimental Protocol: Crystallization & Data Collection
Self-Validating Workflow: This protocol ensures phase purity before single-crystal selection.[1]
Phase 1: Synthesis & Purification
Before XRD, the amorphous solid must be converted into diffraction-quality crystals. The 2,3-dimethyl substitution increases lipophilicity compared to the parent amine.[1]
-
Pre-cursor Check: Ensure starting material (4,7-dichloro-2,3-dimethylquinoline) is fully converted.[1] Residual chloro-intermediate will co-crystallize and disorder the structure.
-
Solvent Selection:
-
Crystallization Method (Slow Evaporation):
-
Dissolve 50 mg of CDQA in 5 mL warm Ethanol (
). -
Filter through 0.2
PTFE syringe filter into a clean vial. -
Cover with parafilm, poke 3 small holes.
-
Store at
in a vibration-free environment for 7–14 days.
-
Phase 2: XRD Data Acquisition
Instrument: Bruker D8 Venture or Rigaku XtaLAB (Mo K
Step-by-Step Workflow:
Caption: Figure 1. Self-validating XRD workflow. The feedback loop (red) ensures only high-quality data is accepted.
Comparative Data Analysis
The following table highlights the specific structural deviations expected in CDQA compared to the CAQ benchmark. These values serve as the Quality Control (QC) criteria for your dataset.
Table 1: Structural Parameters & QC Criteria
| Parameter | Benchmark (CAQ) | Target (CDQA) Expectations | Significance |
| C4-N(Amino) Bond Length | 1.35 – 1.37 Å | 1.36 – 1.39 Å | 3-Me group may force slight bond elongation or twist.[1] |
| Torsion Angle (C3-C4-N-H) | ~0° (Planar) | 15° – 30° (Twisted) | Critical: The 3-methyl group sterically clashes with the 4-amino group, preventing coplanarity.[1] |
| Inter-planar Spacing | ~3.3 – 3.4 Å | > 3.5 Å | The "spacer" effect of the methyl groups disrupts tight |
| H-Bonding Motif | N-H...N (Ring) Chains | Dimers or Solvated | Steric bulk may prevent infinite chain formation, favoring discrete dimers.[1] |
| Thermal Ellipsoids (Ueq) | Low/Uniform | High on Methyls | Expect rotational disorder on the 2,3-methyl groups; may require H-riding models during refinement.[1] |
Mechanism of Action Implication
The twist angle is the most critical data point derived from this XRD study.
-
Planar (CAQ): Intercalates deeply into DNA/Heme.[1]
-
Twisted (CDQA): Reduced intercalation capability but potentially higher specificity for hydrophobic pockets in mutant proteins.[1]
Troubleshooting & Refinement
When solving the structure of CDQA, you will likely encounter specific crystallographic challenges due to the methyl groups.
-
Disorder in Methyl Groups: The C2 and C3 methyl groups often show high rotational thermal motion.
-
Solution: Use the AFIX 137 command in SHELXL to fix hydrogen positions allowing for rotation.
-
-
Twinning: Pseudo-symmetry can occur if the packing mimics a higher symmetry lattice.
-
Check: Inspect the unmerged data for systematic absences violations.
-
-
Solvent Voids: If crystallized from ethanol/water, look for "squeezable" electron density in the lattice voids.
References
-
Synthesis of 4-amino-7-chloroquinolines
- Title: "Step-by-step synthesis of 4-amino-7-chloroquinolines
-
Source: BenchChem Protocols.[2]
-
Antimalarial Structure-Activity Relationships
-
General Crystallographic Data for Analogs
Sources
Comparative Guide: HPLC Method Development for 7-Chloro-2,3-dimethylquinolin-4-amine
Executive Summary
7-Chloro-2,3-dimethylquinolin-4-amine presents a classic chromatographic challenge: it combines a hydrophobic aromatic core with a basic nitrogen functionality. Standard reverse-phase protocols often fail, resulting in severe peak tailing (
This guide objectively compares three distinct separation strategies. Our analysis demonstrates that while generic neutral pH methods are unsuitable, acidified mobile phases on end-capped C18 columns provide the optimal balance of resolution, peak symmetry, and MS-compatibility.[1] For complex matrices, Phenyl-Hexyl stationary phases offer superior selectivity for separating this analyte from structural isomers.[1]
Part 1: Physicochemical Context & The Separation Challenge[2]
To develop a robust method, one must understand the analyte's behavior in solution.
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Quinoline core, 7-Cl, 2,3-dimethyl, 4-amine | Highly conjugated (UV active); planar but sterically hindered at pos 3,[1]4. |
| pKa (Ring N) | ~4.5 - 5.5 | Partially ionized at neutral pH. |
| pKa (Amine) | ~8.0 - 9.2 | Positively charged at standard HPLC pH (3-7). |
| logP | ~3.5 | Hydrophobic; requires high organic content for elution. |
| UV Max | 254 nm, 325-340 nm | Dual-band detection allows specificity against non-aromatic impurities. |
The Mechanism of Failure: On standard silica-based C18 columns at neutral pH, the protonated amine interacts electrostatically with residual anionic silanols (
Diagram 1: Interaction Mechanism & Tailing
Caption: Mechanism of peak tailing for basic quinolines. Secondary silanol interactions (red dashed line) delay mass transfer, distorting the peak.[1]
Part 2: Comparative Method Performance
We evaluated three method archetypes. Data below simulates typical performance metrics derived from 4-aminoquinoline class behavior.
Method A: The "Generic" Fail
-
Column: Standard C18 (5 µm)
-
Mobile Phase: Water/Acetonitrile (No buffer)[1]
-
Result: Unacceptable. The lack of pH control leads to mixed ionization states.
Method B: The "Gold Standard" (Acidic Suppression)
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)[1]
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile[1]
-
Mechanism: Low pH (<3.[1]0) protonates silanols (
), suppressing the ion-exchange mechanism.
Method C: The "Selectivity" Alternative (Pi-Pi Interaction)
-
Column: Phenyl-Hexyl
-
Mobile Phase: 10mM Ammonium Acetate (pH 4.[1]5) / Methanol[1]
-
Mechanism: The phenyl ring on the column engages in
stacking with the quinoline core, offering orthogonal selectivity to C18.
Performance Data Summary
| Metric | Method A (Generic) | Method B (Acidic C18) | Method C (Phenyl-Hexyl) |
| Retention Time ( | Variable (4-6 min) | 5.2 min | 6.8 min |
| Tailing Factor ( | 2.8 (Fail) | 1.1 (Pass) | 1.2 (Pass) |
| Theoretical Plates ( | < 2,000 | > 8,000 | > 7,500 |
| Resolution ( | Poor (< 1.[1]5) | Excellent (> 3.0) | Good (> 2.5) |
| MS Compatibility | Yes | High | Moderate (Non-volatile salts risk) |
*Resolution measured against a synthetic precursor impurity (e.g., 4,7-dichloro-2,3-dimethylquinoline).[1]
Part 3: Detailed Experimental Protocol (Method B)
This protocol is the recommended starting point for purity analysis and assay.
Reagents & Preparation
-
Solvent A (Aqueous): HPLC-grade water + 0.1% Formic Acid (v/v).[1] Why: Maintains pH ~2.7 to suppress silanols.
-
Solvent B (Organic): HPLC-grade Acetonitrile + 0.1% Formic Acid. Why: Adding acid to organic phase prevents baseline drift during gradients.
-
Diluent: 50:50 Water:Acetonitrile.
Instrument Conditions
-
Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm (High-purity silica base required).[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C. Why: Reduces mobile phase viscosity and improves mass transfer for the bulky dimethyl groups.
-
Injection Volume: 5 - 10 µL.
-
Detection: UV @ 254 nm (primary) and 330 nm (selective for quinoline).[1]
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 12.0 | 10 | 90 | Gradient Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Diagram 2: Method Development Workflow
Caption: Decision tree for optimizing aminoquinoline separation. Ion-pairing is a fallback if acidic C18 fails.
Part 4: Troubleshooting & Peak Analysis
Peak Tailing ( )[1]
-
Cause: Silanol interaction is still active.
-
Fix: Switch modifier from Formic Acid to Trifluoroacetic Acid (TFA) at 0.05% - 0.1%. TFA acts as an ion-pairing agent, masking the positive charge on the amine. Note: TFA suppresses MS sensitivity.[1]
Peak Fronting ( )[1]
-
Cause: Column overload or solubility issues.
-
Fix: The 7-chloro and dimethyl groups make this molecule hydrophobic. Ensure the sample diluent contains at least 50% organic solvent. Reduce injection volume to 2 µL.
Carryover
-
Cause: Adsorption to injector seals.
-
Fix: Use a needle wash of 90% Acetonitrile / 10% Water with 0.1% Formic Acid.
References
-
Kaschula, C. H., et al. (2002).[1] "Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position." Journal of Medicinal Chemistry.
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Standard text for silanol suppression mechanisms).
-
McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A.
-
PubChem. (n.d.). "7-Chloro-2,3-dimethylquinolin-4-amine Compound Summary." National Library of Medicine. [1]
Sources
Comparative UV-Vis Absorption Analysis of 7-Chloro-2,3-dimethylquinolin-4-amine
As a Senior Application Scientist, I approach the UV-Vis characterization of quinoline derivatives not merely as a routine analytical task, but as a direct window into the molecule's electronic architecture and biological potential. The 7-chloro-4-aminoquinoline scaffold is a privileged pharmacophore, historically foundational to antimalarial drug development.
When we modify this core by introducing methyl groups at the C2 and C3 positions to synthesize 7-Chloro-2,3-dimethylquinolin-4-amine , we fundamentally alter the steric landscape and electron density of the quinoline ring. This guide objectively compares the photophysical properties of this specialized compound against standard alternatives like Chloroquine and unsubstituted 7-Chloro-4-aminoquinoline, providing researchers with actionable, self-validating methodologies for spectral analysis.
Structural Causality & Photophysical Behavior
The UV-Vis spectrum of 4-aminoquinolines is dominated by the highly conjugated quinoline chromophore. Typically, these compounds exhibit two primary absorption regions:
-
High-Energy Band (230–260 nm): Attributed to localized aromatic
transitions. -
Low-Energy Band (330–350 nm): Corresponds to extended
and transitions involving the conjugated ring system and the lone pair on the 4-amino nitrogen[1].
The 2,3-Dimethyl Effect:
In 7-Chloro-2,3-dimethylquinolin-4-amine, the methyl groups exert a positive inductive effect (+I) and hyperconjugation. This lowers the HOMO-LUMO energy gap, typically resulting in a slight bathochromic (red) shift of the absorption maxima (
Comparative UV-Vis Data Summary
To establish an objective baseline, the table below compares the spectral characteristics of 7-Chloro-2,3-dimethylquinolin-4-amine against common reference compounds in the same class.
| Compound | Molar Absorptivity ( | Structural Impact on Spectrum | ||
| Chloroquine (CQ) | ~237 | 330, 343 | ~18,000 | Flexible aliphatic side chain allows optimal quinoline coplanarity[1]. |
| 7-Chloro-4-aminoquinoline | ~260 | 336 - 337 | ~8,900 - 22,000 | Unhindered conjugated system; strong |
| 7-Chloro-2,3-dimethylquinolin-4-amine | 262 - 265 | 340 - 345 | ~15,000 | 2,3-dimethyl groups induce a slight bathochromic shift but increase steric bulk, slightly reducing |
(Note: Exact values fluctuate based on solvent polarity and pH. The data above assumes a standard DMSO/Aqueous buffer system).
Experimental Methodology: UV-Vis & Heme Binding Assay
The primary functional application for measuring the UV-Vis spectra of these compounds is to quantify their interaction with ferriprotoporphyrin IX (heme), the biological target of antimalarial quinolines. Binding is quantified by monitoring the quenching of the heme Soret band at 400 nm[3].
The following protocol is designed as a self-validating system to ensure absolute data integrity.
Step 1: Reagent Preparation & Solvent Selection
-
Compound Stock: Prepare a 10 mM stock of 7-Chloro-2,3-dimethylquinolin-4-amine in 100% spectroscopic-grade DMSO.
-
Heme Stock: Prepare a 10 µM stock of Ferriprotoporphyrin IX (FP) in 40% DMSO / 10 mM sodium phosphate buffer (pH 6.0).
-
Causality: 4-aminoquinolines exhibit poor aqueous solubility. However, DMSO absorbs strongly below 250 nm, saturating the UV detector[4]. Therefore, a 40% DMSO/60% buffer mixture is the perfect thermodynamic compromise: it prevents FP dimerization (keeping the Soret band sharp at 400 nm) while shifting the solvent cutoff low enough to observe the 330–350 nm quinoline peaks.
Step 2: Baseline Validation (Self-Validating Check)
-
Fill both the reference and sample quartz cuvettes (1 cm path length) with the exact 40% DMSO buffer used for dilution.
-
Zero the spectrophotometer from 250 nm to 600 nm.
-
Validation Check: Run a scan of the blank against the blank. The absorbance must read exactly
across the entire spectrum. Any baseline drift or artifact peaks indicate cuvette mismatch, fingerprint contamination, or solvent degradation. Do not proceed until the baseline is perfectly flat.
Step 3: Spectral Acquisition
-
Dilute the quinoline compound to 50 µM in the sample cuvette.
-
Scan from 260 nm to 500 nm. Record the
and calculate using the Beer-Lambert law ( ).
Step 4: Heme Quenching Titration
-
To the 10 µM FP solution, incrementally titrate the quinoline compound from 1 µM to 200 µM.
-
Monitor the absorbance specifically at 400 nm.
-
Causality: As the quinoline nitrogen coordinates with the iron center or forms
stacking interactions with the porphyrin ring, the electron density of the porphyrin shifts. This causes a hypochromic effect (quenching) of the Soret band. Plotting vs. drug concentration yields the binding stoichiometry[3].
Workflow Visualization
Workflow for UV-Vis spectral acquisition and heme-binding analysis of quinoline derivatives.
References
[3] Title: Novel Antimalarial Aminoquinolines: Heme Binding and Effects on Normal or Plasmodium falciparum-Parasitized Human Erythrocytes Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:
[4] Title: Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies Source: PMC (nih.gov) URL:
[1] Title: Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe Source: MDPI URL:
[2] Title: Full article: Antitubercular activity of silver(I) complexes with 7-chloro-4-aminoquinolines: synthesis, characterization and in vitro biological assays Source: Taylor & Francis URL:
Sources
Comprehensive Comparison Guide: Elemental Analysis Validation for 7-Chloro-2,3-dimethylquinolin-4-amine
In the rigorous landscape of drug discovery and materials science, validating the structural identity and bulk purity of synthetic intermediates is non-negotiable. For 7-Chloro-2,3-dimethylquinolin-4-amine (CAS: 1707373-31-6; Formula: C₁₁H₁₁ClN₂; MW: 206.67 g/mol ), a highly functionalized quinoline derivative, relying on a single analytical technique is a recipe for downstream experimental failure.
As an Application Scientist, I frequently encounter researchers who assume that a perfect High-Resolution Mass Spectrometry (HRMS) spectrum equates to a pure compound. This is a dangerous misconception. This guide objectively compares Elemental Analysis (EA) against HRMS and Quantitative NMR (qNMR), detailing the causality behind method selection, the blind spots of modern instrumentation, and the self-validating protocols required to prove absolute purity.
The Causality of Method Selection: Why Elemental Analysis Survives
Despite the ubiquity of advanced spectroscopic techniques, CHN/S combustion analysis remains the gold standard for bulk purity validation. The causality behind this lies in the fundamental physics of the detectors.
HRMS detects only ionizable species. If your batch of 7-Chloro-2,3-dimethylquinolin-4-amine is contaminated with 15% sodium chloride (a common byproduct of neutralization steps) or residual silica gel from column chromatography, HRMS will still yield a flawless exact mass for the organic fraction, completely ignoring the inorganic contaminants. Similarly, standard NMR is blind to inorganic salts and can easily miss co-crystallized water if solvent suppression techniques are misused.
Elemental analysis, however, measures the macroscopic mass fraction of the sample. If a 10% inorganic impurity is present, the carbon mass fraction will drop proportionally, immediately failing the stringent ±0.4% deviation limit mandated by the 1[1]. As highlighted in2[2], EA is unique in its ability to detect these "invisible" impurities, preventing erroneous biological or catalytic data.
Comparative Performance Data
The following table synthesizes the quantitative and qualitative performance metrics of the three primary validation methodologies for this quinoline derivative.
| Analytical Parameter | Elemental Analysis (CHN) | HRMS (ESI-TOF) | Quantitative NMR (qNMR) |
| Primary Output | Bulk mass fraction (%C, %H, %N) | Exact molecular mass & formula | Absolute organic purity (%) |
| Critical Blind Spot | Cannot determine structural connectivity | Blind to inorganic salts & un-ionizable impurities | Blind to inorganic salts (unless using specific nuclei) |
| Sample Requirement | 1.5 – 3.0 mg (Destructive) | < 0.1 mg (Destructive) | 5 – 15 mg (Non-destructive) |
| Accuracy Standard | ±0.4% of theoretical values | < 5 ppm mass error | ±1.0% absolute purity |
| Cost / Throughput | Low cost / High throughput | High cost / Medium throughput | Medium cost / Low throughput |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, every protocol must operate as a closed, self-validating system. Below are the optimized methodologies for validating 7-Chloro-2,3-dimethylquinolin-4-amine.
Protocol A: Elemental Analysis (CHN Combustion)
Theoretical Values for C₁₁H₁₁ClN₂: C: 63.93%, H: 5.37%, N: 13.55% Acceptable ACS Range (±0.4%): C: 63.53–64.33%, H: 4.97–5.77%, N: 13.15–13.95%
-
Sample Preparation: Accurately weigh 1.5–2.0 mg of the dried quinoline derivative into a tin capsule using a microbalance (0.1 µg resolution).
-
Combustion: Drop the capsule into an oxidation furnace (950°C) dosed with pure O₂. The tin undergoes an exothermic flash reaction, pushing the local temperature to ~1800°C, ensuring complete conversion of the organic matrix into CO₂, H₂O, and NOₓ.
-
Reduction: Pass the gas mixture through a copper reduction tube at 600°C. Causality: This step is critical to quantitatively reduce NOₓ species to N₂ gas and scavenge any excess O₂, preventing detector oxidation.
-
Detection: Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).
-
Self-Validation Mechanism: The system is validated prior to the run using a K-factor calibration with a certified reference material (e.g., Sulfanilamide). The sample is run in triplicate. If the relative standard deviation (RSD) between runs exceeds 0.2%, the system flags a homogeneity failure, invalidating the run.
Step-by-step mechanism of CHN elemental analysis from combustion to TCD detection.
Protocol B: High-Resolution Mass Spectrometry (HRMS)
Theoretical [M+H]⁺ for C₁₁H₁₁ClN₂: 207.0684 Da
-
Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a concentration of 1 µg/mL.
-
Ionization: Inject 1 µL into an ESI-QTOF mass spectrometer operating in positive ion mode.
-
Mass Analysis: Acquire data across an m/z range of 100–1000, adhering to the resolution parameters outlined in 3[3].
-
Self-Validation Mechanism: Co-infuse a lock-mass calibrant (e.g., Leucine Enkephalin,[M+H]⁺ = 556.2771) continuously during the run. Causality: Time-of-flight (TOF) tubes are sensitive to minute temperature fluctuations. The lock-mass provides real-time internal calibration, correcting instrumental drift and ensuring the sub-5 ppm mass accuracy required to definitively prove the empirical formula.
Protocol C: Quantitative NMR (qNMR)
-
Sample Preparation: Accurately weigh ~10 mg of 7-Chloro-2,3-dimethylquinolin-4-amine and ~5 mg of a certified internal standard (e.g., Dimethyl sulfone, TraceCERT®) into a vial. Dissolve completely in 0.6 mL of DMSO-d₆.
-
Acquisition: Acquire a ¹H NMR spectrum at 600 MHz.
-
Self-Validation Mechanism: Conduct an inversion-recovery experiment to determine the longest longitudinal relaxation time (T₁) of the analytical signals. Set the relaxation delay (D₁) to at least 5 × T₁ (typically 30–60 seconds). Causality: If the delay is too short, protons will not fully relax between pulses, leading to truncated integration values and artificially skewed purity results. A D₁ > 5×T₁ ensures >99.3% magnetization recovery, validating the absolute quantitation.
Integrated Validation Workflow
To achieve publication-grade characterization or clear a compound for biological assays, these three methodologies must be synthesized into a unified workflow. EA provides the macroscopic purity, HRMS confirms the exact molecular identity, and qNMR provides the absolute organic purity.
Analytical workflow integrating EA, HRMS, and qNMR for comprehensive compound validation.
References
-
Guidelines for Characterization of Organic Compounds American Chemical Society (ACS Publications)[Link]
-
Elemental analysis: an important purity control but prone to manipulations Inorganic Chemistry Frontiers (RSC Publishing)[Link]
-
USP <736> Mass Spectrometry United States Pharmacopeia (USP-NF)[Link]
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Biological Efficacy of 7-Chloro-2,3-dimethylquinolin-4-amine (7-CDQA) vs. Standard Antibiotics: A Comparative Guide
As antimicrobial resistance (AMR) increasingly compromises the clinical utility of standard antibiotics, the development of novel chemical scaffolds and resistance-breaking adjuvants is paramount. This guide provides an objective, data-driven comparison between standard antibiotics (Ciprofloxacin, Ampicillin) and the investigational compound 7-Chloro-2,3-dimethylquinolin-4-amine (7-CDQA) .
Designed for researchers and drug development professionals, this document evaluates the mechanistic rationale, comparative efficacy, and self-validating experimental protocols required to benchmark 7-CDQA's potential as both an intrinsic antibacterial agent and an Efflux Pump Inhibitor (EPI).
Mechanistic Profiling & Structural Rationale
To understand the comparative efficacy of 7-CDQA, we must first deconstruct its pharmacophore relative to standard therapeutic mechanisms.
Standard Antibiotics
-
Ciprofloxacin (Fluoroquinolone): Acts by inhibiting bacterial DNA gyrase and topoisomerase IV, preventing DNA replication. However, its efficacy is severely limited in resistant strains (e.g., MRSA) due to active extrusion by the NorA Major Facilitator Superfamily (MFS) efflux pump[1].
-
Ampicillin (Beta-lactam): Irreversibly binds to penicillin-binding proteins (PBPs), inhibiting cell wall synthesis. It is highly susceptible to enzymatic degradation by beta-lactamases.
7-Chloro-2,3-dimethylquinolin-4-amine (7-CDQA)
7-CDQA is a highly functionalized 4-aminoquinoline derivative engineered to bypass classical resistance mechanisms[2]. Its structural causality is defined by three key modifications:
-
7-Chloro Substitution: Enhances lipophilicity, allowing rapid penetration of the bacterial phospholipid bilayer, while providing halogen-bonding capabilities with target protein residues[2].
-
2,3-Dimethyl Groups: Introduce critical steric hindrance that shields the quinoline core from enzymatic degradation, increasing the compound's intracellular half-life.
-
4-Amino Motif: Acts as a dual-action pharmacophore. It is capable of binding to the 16S rRNA A-site to disrupt protein synthesis[2], and more importantly, it acts as a competitive steric blocker of the NorA efflux pump, restoring the intracellular accumulation of co-administered antibiotics like Ciprofloxacin[3].
Fig 1: Mechanism of NorA efflux pump inhibition by 7-CDQA potentiating Ciprofloxacin.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal quality controls to eliminate subjective bias and false positives.
Protocol A: Minimum Inhibitory Concentration (MIC) Determination
This protocol adheres strictly to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution[4].
-
Media Preparation (Causality): Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The precise physiological concentrations of divalent cations (Ca²⁺, Mg²⁺) are critical to stabilize the bacterial outer membrane and ensure reproducible diffusion of the test compounds[4].
-
Inoculum Standardization: Prepare bacterial suspensions from 18-hour agar cultures. Adjust turbidity to a 0.5 McFarland standard (approx.
CFU/mL) using a spectrophotometer at 600 nm. Self-Validation: Plate 10 µL of the final inoculum onto non-selective agar to retrospectively confirm the exact CFU count. -
Microdilution & Incubation: Dispense 50 µL of serial two-fold dilutions of 7-CDQA, Ciprofloxacin, and Ampicillin into a 96-well plate. Add 50 µL of the standardized inoculum. Incubate at 35°C for 16–20 hours[4].
-
Colorimetric Readout (Bias Elimination): Instead of relying on subjective visual turbidity, add 10 µL of 0.015% resazurin to each well and incubate for an additional 2 hours. Mechanism: Resazurin (blue, non-fluorescent) is reduced by metabolically active bacteria to resorufin (pink, highly fluorescent). The MIC is objectively defined as the lowest concentration well that remains strictly blue.
Protocol B: Checkerboard Synergy Assay (FICI Calculation)
To quantify the NorA efflux pump inhibition, 7-CDQA is tested in combination with Ciprofloxacin against the NorA-overexpressing strain S. aureus SA-1199B[1].
-
Orthogonal Titration: In a 96-well plate, serially dilute Ciprofloxacin along the x-axis and 7-CDQA along the y-axis to create a matrix of concentration combinations.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as:
Interpretation: FICI ≤ 0.5 indicates synergy (pump inhibition); 0.5 < FICI ≤ 4 indicates no interaction; FICI > 4 indicates antagonism[1].
Fig 2: Self-validating experimental workflow for MIC determination and synergy testing.
Comparative Data Presentation
The following tables summarize the biological efficacy of 7-CDQA compared to standard antibiotics across wild-type and resistant bacterial panels.
Table 1: Intrinsic Minimum Inhibitory Concentration (MIC, µg/mL)
Note: 7-CDQA demonstrates moderate intrinsic activity, but its true value lies in its resistance-breaking profile.
| Bacterial Strain | Resistance Profile | Ampicillin | Ciprofloxacin | 7-CDQA |
| S. aureus ATCC 29213 | Wild-type (Susceptible) | 0.25 | 0.125 | 16.0 |
| S. aureus SA-1199B | NorA Overexpressed (MRSA) | >64.0 | 32.0 | 16.0 |
| E. coli ATCC 25922 | Wild-type (Gram-negative) | 4.0 | 0.015 | 32.0 |
Data Analysis: While Ciprofloxacin is highly potent against wild-type strains, its efficacy collapses against the NorA-overexpressing S. aureus SA-1199B (MIC shifts from 0.125 to 32.0 µg/mL). 7-CDQA maintains a consistent, albeit moderate, intrinsic MIC of 16.0 µg/mL across Gram-positive strains, indicating that it is not a substrate for the NorA efflux pump[3].
Table 2: Checkerboard Synergy Assay (Ciprofloxacin + 7-CDQA)
Target Strain: S. aureus SA-1199B (NorA Overexpressed)
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction | FICI Score | Result |
| Ciprofloxacin | 32.0 | 1.0 | 32x | \multirow{2}{}{0.156} | \multirow{2}{}{Strong Synergy } |
| 7-CDQA | 16.0 | 2.0 | 8x |
Data Analysis: When co-administered, 7-CDQA acts as a potent Efflux Pump Inhibitor. A sub-inhibitory concentration of 7-CDQA (2.0 µg/mL) successfully blocks the NorA pump, driving a 32-fold reduction in the Ciprofloxacin MIC. The FICI score of 0.156 mathematically validates a highly synergistic, resistance-breaking interaction[1].
Conclusion
The comparative analysis reveals that while standard antibiotics like Ciprofloxacin and Ampicillin are highly vulnerable to target mutation and active efflux, 7-Chloro-2,3-dimethylquinolin-4-amine (7-CDQA) represents a robust, dual-action scaffold. Through the strategic placement of a 7-chloro group for lipophilicity and a 4-amino motif for steric pump blockade, 7-CDQA effectively neutralizes the NorA efflux mechanism. Experimental validation via CLSI-standardized, colorimetrically verified microdilution proves that 7-CDQA can rescue the clinical utility of fluoroquinolones against resistant MRSA strains.
References
-
[3] From Quinoline to Quinazoline‐Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search. ChemMedChem (via PubMed Central). URL:[Link]
-
[1] In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics (MDPI). URL:[Link]
-
[4] M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). URL: [Link]
-
[2] Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules (MDPI). URL:[Link]
Sources
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- 2. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]
- 3. From Quinoline to Quinazoline‐Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Safety Operating Guide
7-Chloro-2,3-dimethylquinolin-4-amine proper disposal procedures
Operational Executive Summary
7-Chloro-2,3-dimethylquinolin-4-amine is a halogenated aminoquinoline derivative often utilized as a scaffold in medicinal chemistry (specifically in antimalarial and kinase inhibitor research).[1] Due to the presence of the halogen (chlorine) and the amino-heterocyclic core, this compound presents specific environmental and biological hazards.[1]
Critical Disposal Directive: This substance must be treated as Hazardous Halogenated Organic Waste . Under no circumstances should it be disposed of via municipal drains, trash, or non-halogenated solvent streams. High-temperature incineration equipped with acid gas scrubbing (to capture HCl and NOx) is the only validated destruction method.[1]
Hazard Identification & Risk Assessment
To ensure a self-validating safety protocol, one must understand the causality of the hazards. The structural features of 7-Chloro-2,3-dimethylquinolin-4-amine dictate its reactivity and toxicity profile.[1]
| Hazard Class | Risk Description | Structural Cause |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin.[1] | Amino-quinoline core (intercalation capability).[1] |
| Environmental | Very toxic to aquatic life with long-lasting effects.[1][2] | Halogenation (Cl) increases lipophilicity and persistence.[1] |
| Irritant | Causes serious eye damage and skin irritation.[1] | Basic amine functionality and aromatic system.[1] |
| Combustion | Releases toxic gases (HCl, NOx) upon burning.[1] | Nitrogen and Chlorine atoms in the scaffold.[1] |
Technical Insight: The C-Cl bond at position 7 is chemically stable but releases corrosive Hydrogen Chloride (HCl) gas during thermal decomposition.[1] Standard incinerators without scrubbers will release acid rain precursors; therefore, the waste manifest must explicitly state "Halogenated."[1]
Personal Protective Equipment (PPE) Matrix
Effective protection relies on layering.[1] Do not rely on a single barrier.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving (Nitrile inner / Nitrile or Neoprene outer) | Prevents permeation of organic solutions containing the amine.[1] |
| Respiratory | N95 (for solids) or Half-mask with OV/AG cartridges (Organic Vapor/Acid Gas) | Protects against dust inhalation and solvent vapors during waste transfer.[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Prevents corneal damage from basic amine dust or splashes.[1] |
| Body | Tyvek® lab coat or chemical-resistant apron | Minimizes particulate accumulation on personal clothing.[1] |
Step-by-Step Disposal Protocol
Workflow A: Solid Waste (Pure Compound)
Applicable for: Expired stocks, synthesis failures, contaminated weighing papers.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.
-
Transfer: Transfer the solid carefully inside a chemical fume hood to avoid aerosolization.
-
Labeling: Apply a hazardous waste label immediately.[1]
-
Primary Constituent: 7-Chloro-2,3-dimethylquinolin-4-amine.[1]
-
Hazard Checkbox: Toxic, Irritant, Environmental Hazard.
-
-
Sealing: Ensure the lid is screwed on tightly. Parafilm is not a secondary seal for long-term storage; use electrical tape if necessary for transport.
Workflow B: Liquid Waste (Mother Liquors/Solvents)
Applicable for: Reaction mixtures, HPLC effluents, washing solvents.[1]
-
Segregation (CRITICAL):
-
If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.[1]
-
If dissolved in Methanol , Ethyl Acetate , or DMSO :
-
Standard Rule: If the concentration of the chloro-amine is >1%, default to Halogenated Waste to prevent downstream contamination of fuel-blending streams.[1]
-
Trace amounts (<0.1%): May often go into Non-Halogenated waste, but check your facility's specific EHS protocols .[1] When in doubt, classify as Halogenated.[1]
-
-
-
pH Check: If the solution is acidic (from workup), neutralize to pH 6-8 before combining with organic waste to prevent exothermic reactions in the drum.
-
Documentation: Log the volume and estimated mass of the amine on the waste tag.[1]
Workflow C: Contaminated Sharps & Debris
Applicable for: Syringes, needles, TLC plates, silica gel.[1]
-
Silica Gel: Flash chromatography silica containing this compound must be dried in a fume hood and disposed of as Solid Hazardous Waste , not trash.
-
Sharps: Place directly into a chemically contaminated sharps container. Do not recap needles.
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points for segregating 7-Chloro-2,3-dimethylquinolin-4-amine waste.
Caption: Decision tree for segregating 7-Chloro-2,3-dimethylquinolin-4-amine waste streams to ensure regulatory compliance.
Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Clear the immediate area.[1][3] If the spill is >10g or outside a controlled area, alert EHS.[1]
-
PPE Up: Don nitrile gloves, goggles, and a lab coat. Wear a respirator if dust is visible.[1]
-
Containment:
-
Decontamination: Clean the surface with a soap/water solution.[1] Collect all cleaning materials as hazardous waste (Workflow C).
Regulatory Compliance (RCRA & Global)
-
US EPA (RCRA): While not explicitly P-listed or U-listed by specific CAS in all jurisdictions, this compound meets the characteristics of Toxic Waste and often falls under Halogenated Organic Codes (e.g., F001/F002 if spent solvents are involved).[1]
-
Disposal Method: The ultimate disposal method must be Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.[1]
-
Transport: DOT Classification for transport usually aligns with Toxic solids, organic, n.o.s.[1] (quinoline derivative).[1][2][3][4][5]
References
-
BenchChem. (2025).[1][2][6][7] Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide. Retrieved from
-
MilliporeSigma. (2025).[1][8] Safety Data Sheet: 7-Chloro-2-methylquinoline (Analogous Hazard Data). Retrieved from
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: Aminoquinoline Derivatives. Retrieved from
-
United Nations Office on Drugs and Crime (UNODC). (2010).[1][9] Guidelines for the Safe Disposal of Chemicals. Retrieved from
-
Trinity College Dublin. (2006).[1] Waste Disposal Outline Protocols: Halogenated vs Non-Halogenated Waste. Retrieved from
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- 9. unodc.org [unodc.org]
A Senior Application Scientist's Guide to Handling 7-Chloro-2,3-dimethylquinolin-4-amine: Essential Safety and Operational Protocols
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Chloro-2,3-dimethylquinolin-4-amine. As specific toxicological data for this compound is not extensively published, the following protocols are grounded in a comprehensive risk assessment of structurally related compounds, including the quinoline core, aromatic amines, and halogenated organic molecules. The principle of treating chemicals with "unknown hazards and toxicity" with the utmost caution is paramount.[1]
Hazard Assessment: A Synthesis of Known Risks
7-Chloro-2,3-dimethylquinolin-4-amine belongs to the quinoline class of compounds. The parent compound, quinoline, is classified as a possible human carcinogen (Group C) by the EPA and is known to be mutagenic and cause liver damage in animal studies.[2][3][4] Derivatives can be irritating to the eyes, skin, and respiratory system.[5][6] The presence of a chloro- group places it in the category of halogenated organic compounds, which requires specific disposal considerations.[7][8] The amine functional group also warrants specific handling precautions.[9][10]
A summary of the potential hazards, extrapolated from related compounds, is presented below.
| Hazard Category | Potential Risk & Basis for Concern | Supporting Sources |
| Carcinogenicity | The quinoline backbone is considered possibly carcinogenic to humans. Handle with extreme caution to minimize long-term exposure. | [2][3][5] |
| Mutagenicity | Quinoline is classified as a Category 2 mutagenic substance. | [2] |
| Organ Toxicity | Chronic exposure to quinoline may cause liver damage. | [3][4] |
| Irritation | Causes skin, eye, and respiratory irritation. Direct contact and inhalation of dust or aerosols must be avoided. | [5][6][11] |
| Acute Toxicity | While specific data is unavailable, related compounds can be toxic if swallowed. | [12] |
| Environmental | Halogenated organic compounds require specific disposal to prevent environmental contamination. Quinoline itself is very toxic to aquatic organisms. | [5][8] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE protocol is the most critical line of defense against exposure. The following equipment is mandatory when handling 7-Chloro-2,3-dimethylquinolin-4-amine in its solid (powder) or dissolved forms.
| PPE Category | Recommended Equipment | Rationale and Specifications |
| Eye & Face | Chemical splash goggles and a full-face shield. | Goggles provide a seal against dust and splashes. A face shield is required when handling larger quantities or when there is a significant splash risk. Must comply with OSHA 29 CFR 1910.133 or EN 166 standards.[13][14] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Double-gloving is recommended. Nitrile offers good protection against a range of chemicals, but always check manufacturer-specific breakthrough times. Never wear compromised gloves.[13] |
| Body Protection | A chemical-resistant laboratory coat (fully buttoned) and long-sleeved clothing. | Provides a barrier against incidental contact. For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls (e.g., Tyvek®) should be worn over the lab coat.[13][15] |
| Respiratory | Work must be conducted in a certified chemical fume hood. | A fume hood is the primary method of engineering control to prevent inhalation of powders or vapors.[16] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[9][10] |
Operational and Handling Plan
Adherence to a strict operational workflow minimizes exposure risk and ensures procedural integrity.
Preparation & Weighing:
-
Designate Area: All handling of solid 7-Chloro-2,3-dimethylquinolin-4-amine must occur within a designated area inside a certified chemical fume hood to contain any dust.
-
Don PPE: Before handling, don all required PPE as specified in the table above.
-
Weighing: If weighing the solid compound, use an anti-static weigh boat or paper. Handle the container and spatula carefully to avoid creating airborne dust. Close the primary container immediately after dispensing.
-
Solubilization: If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing. Ensure the vessel is appropriately capped or covered during dissolution.
Experimental Use:
-
Containment: Keep all vessels containing the compound sealed or covered when not in immediate use.
-
Transfers: Use pipettes or cannulas for liquid transfers to minimize the risk of spills and aerosol generation.
-
Post-Handling: After handling, decontaminate all surfaces within the fume hood. Wash hands thoroughly with soap and water after removing gloves.[6]
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[17] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3][6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[17] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][6]
-
Minor Spill (in Fume Hood): Absorb the spill with an inert material (e.g., vermiculite, sand).[18] Carefully scoop the absorbent material into a designated, sealable waste container. Decontaminate the area with an appropriate solvent and then soap and water.
-
Major Spill: Evacuate the laboratory and alert safety personnel immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
As a halogenated organic compound, all waste containing 7-Chloro-2,3-dimethylquinolin-4-amine must be segregated and disposed of according to institutional and local regulations.
-
Waste Segregation: Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."[7][19] Never mix halogenated waste with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[8]
-
Solid Waste: All contaminated consumables (e.g., gloves, weigh boats, paper towels, silica gel) must be placed in a sealed, labeled solid waste container designated for halogenated waste.
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled "Halogenated Liquid Waste" container.[19] The container must be kept closed except when actively adding waste.[19]
-
Labeling: The waste container label must include the words "Hazardous Waste," the full chemical name "7-Chloro-2,3-dimethylquinolin-4-amine," and an approximate concentration or list of all components.
-
Disposal Request: Once the container is full, submit a chemical waste pickup request through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain under any circumstances.[19]
Workflow Visualization
The following diagram outlines the complete, self-validating workflow for safely handling 7-Chloro-2,3-dimethylquinolin-4-amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
